molecular formula C15H14O2 B582283 2',3'-Dimethylbiphenyl-3-carboxylic acid CAS No. 1215206-78-2

2',3'-Dimethylbiphenyl-3-carboxylic acid

Cat. No.: B582283
CAS No.: 1215206-78-2
M. Wt: 226.275
InChI Key: NZCHUDYYICLURF-UHFFFAOYSA-N
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Description

2',3'-Dimethylbiphenyl-3-carboxylic acid (CAS 1215206-78-2) is a biphenyl-based organic compound featuring a carboxylic acid functional group and two methyl substituents on one aromatic ring . This structure classifies it as a carboxylic acid, a family of compounds known for their polarity and ability to participate in hydrogen bonding, which influences their solubility and boiling points . The specific arrangement of methyl groups makes it a derivative of 3,3'-dimethylbiphenyl; related dimethylbiphenyl compounds are of significant interest in advanced material science, particularly in the development of liquid crystals and polymers . Furthermore, acetylated and carboxylated derivatives of similar structures are investigated as potential intermediates in pharmaceutical research . As a building block in organic synthesis, this compound can be used to prepare various derivatives via its carboxylic acid group, enabling reactions to form esters, amides, and acid chlorides . This product is intended for research and development purposes and is strictly for Laboratory Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O2/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCHUDYYICLURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680842
Record name 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-78-2
Record name 2′,3′-Dimethyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2',3'-Dimethylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic strategies for obtaining 2',3'-Dimethylbiphenyl-3-carboxylic acid, a substituted biphenyl carboxylic acid with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the most viable synthetic pathways, mechanistic insights, and practical experimental protocols.

Introduction

Biphenyl carboxylic acids are a class of compounds that feature prominently in the development of pharmaceuticals and functional materials. The specific substitution pattern of this compound, with its sterically demanding ortho- and meta-methyl groups on one phenyl ring and a carboxylic acid at the 3-position of the second ring, presents unique synthetic challenges and imparts distinct physicochemical properties to the molecule. This guide will focus on the most logical and efficient methods for the construction of this target molecule, with a primary emphasis on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Strategic Analysis of Synthetic Routes

The synthesis of this compound necessitates the formation of a carbon-carbon bond between two substituted benzene rings. Several well-established methodologies for biaryl synthesis can be considered. The choice of the optimal route depends on factors such as the availability of starting materials, reaction efficiency, functional group tolerance, and scalability.

Here, we will explore three primary strategies:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This is often the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.

  • Ullmann Condensation: A classical copper-mediated coupling of two aryl halides. While historically significant, this reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][2]

  • Grignard Reagent-Based Approaches: Involving the formation of a Grignard reagent from an aryl halide, which can then be used in a coupling reaction or for the introduction of the carboxylic acid group via reaction with carbon dioxide.

This guide will present a detailed protocol for the Suzuki-Miyaura coupling as the primary and recommended route. The Ullmann condensation and a Grignard-based carboxylation strategy will be discussed as viable alternatives.

Primary Synthetic Pathway: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3] For the synthesis of this compound, two principal disconnection approaches are considered:

  • Route A: Coupling of 2,3-dimethylphenylboronic acid with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid).

  • Route B: Coupling of 3-carboxyphenylboronic acid with a 1-halo-2,3-dimethylbenzene (e.g., 1-bromo-2,3-dimethylbenzene).

Both routes are synthetically viable. The choice between them may be influenced by the relative cost and availability of the starting materials. For the purpose of this guide, we will detail Route A , as both 2,3-dimethylphenylboronic acid and 3-bromobenzoic acid are commercially available.[4][5]

Workflow for the Suzuki-Miyaura Coupling Route

Suzuki-Miyaura Synthesis Workflow start Starting Materials reagents 2,3-Dimethylphenylboronic Acid + 3-Bromobenzoic Acid start->reagents suzuki Suzuki-Miyaura Coupling reagents->suzuki workup Aqueous Work-up & Extraction suzuki->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Role
2,3-Dimethylphenylboronic acidC₈H₁₁BO₂149.98Coupling Partner
3-Bromobenzoic acidC₇H₅BrO₂201.02Coupling Partner
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50Catalyst Precursor
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29Ligand
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base
1,4-DioxaneC₄H₈O₂88.11Solvent
Water (degassed)H₂O18.02Co-solvent
TolueneC₇H₈92.14Solvent (for extraction)
Ethyl acetateC₄H₈O₂88.11Solvent (for extraction)
Hydrochloric acid (HCl), 1MHCl36.46For acidification
Brine (saturated NaCl solution)NaCl58.44For washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying agent

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylphenylboronic acid (1.0 eq.), 3-bromobenzoic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under the inert atmosphere, add 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 eq.). The solvent ratio of dioxane to water is typically 4:1 (v/v).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Wash the aqueous layer with toluene or ethyl acetate to remove non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. A precipitate of the crude product should form.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromobenzoic acid) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group (2,3-dimethylphenyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product Ar-Ar' pd_complex2->product reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) boronate [Ar'-B(OH)₃]⁻

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the recommended primary route, other methods can be employed for the synthesis of this compound.

Ullmann Condensation

The Ullmann reaction involves the copper-mediated coupling of two aryl halides. In the context of our target molecule, this would typically involve the self-coupling of a suitable precursor, which is not ideal for an unsymmetrical biphenyl. A modified Ullmann-type reaction could involve the coupling of 1-bromo-2,3-dimethylbenzene with 3-iodobenzoic acid in the presence of a copper catalyst at high temperatures.

Advantages:

  • Can be cost-effective if starting materials are inexpensive.

Disadvantages:

  • Often requires harsh reaction conditions (high temperatures).[1]

  • Can suffer from low yields and the formation of homocoupled byproducts.

  • The reaction scope can be limited.

Grignard Reagent Carboxylation

This approach involves the formation of the biphenyl core first, followed by the introduction of the carboxylic acid group.

Synthetic Sequence:

  • Formation of 3-bromo-2',3'-dimethylbiphenyl: This intermediate could be synthesized via a Suzuki-Miyaura coupling between 2,3-dimethylphenylboronic acid and 1,3-dibromobenzene.

  • Grignard Reagent Formation: The resulting 3-bromo-2',3'-dimethylbiphenyl is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent.[7]

  • Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or a stream of CO₂ gas.[8][9]

  • Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed with an aqueous acid to yield the final product.

Advantages:

  • A reliable method for introducing a carboxylic acid group onto an aromatic ring.

Disadvantages:

  • Requires the synthesis of a specific biphenyl halide intermediate.

  • Grignard reagents are highly reactive and sensitive to moisture and protic functional groups.

Grignard Carboxylation Workflow start 3-Bromo-2',3'-dimethylbiphenyl grignard_formation Grignard Formation (+ Mg, ether) start->grignard_formation grignard_reagent 2',3'-Dimethylbiphenyl-3-ylmagnesium bromide grignard_formation->grignard_reagent carboxylation Carboxylation (+ CO₂) grignard_reagent->carboxylation carboxylate_salt Magnesium Carboxylate Salt carboxylation->carboxylate_salt workup Acidic Work-up (H₃O⁺) carboxylate_salt->workup product This compound workup->product

Caption: Workflow for the synthesis of the target molecule via Grignard carboxylation.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show distinct signals for the aromatic protons, with characteristic splitting patterns. The two methyl groups should appear as singlets in the aliphatic region. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

    • ¹³C NMR: The spectrum will display signals for all unique carbon atoms, including the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₅H₁₄O₂ = 226.27 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹).

  • Melting Point: A sharp melting point range for the purified crystalline solid is indicative of high purity.

Conclusion

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable, high-yielding, and functional group-tolerant pathway, utilizing commercially available starting materials. Alternative strategies, such as the Ullmann condensation and Grignard reagent carboxylation, provide additional synthetic options, although they may present challenges in terms of reaction conditions and substrate scope. The protocols and mechanistic discussions provided in this guide offer a solid foundation for the successful synthesis and characterization of this and related biphenyl carboxylic acid derivatives in a research and development setting.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2',3'-Dimethylbiphenyl-3-carboxylic acid (CAS No. 1215206-78-2). While experimentally determined data for this specific compound is limited in public literature, this document synthesizes known information with expert analysis of structurally similar compounds to offer reliable estimations of its key physicochemical parameters. Furthermore, this guide details robust, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate empirical data. Sections on the prevalent synthetic routes and expected spectroscopic signatures are also included to provide a holistic understanding of this molecule for applications in research and drug development.

Introduction: The Significance of Physicochemical Properties

In the realm of drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, including solubility, acidity (pKa), and lipophilicity (logP), govern a compound's behavior in various environments, dictating its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its suitability for various formulations. This compound, a biphenyl derivative, belongs to a class of compounds recognized for their diverse pharmacological potential. The strategic placement of methyl and carboxylic acid functional groups on the biphenyl scaffold suggests a molecule with distinct steric and electronic properties, making a detailed physicochemical analysis essential for unlocking its potential applications.

This guide is structured to provide both foundational knowledge and practical, actionable methodologies for the scientific professional.

Molecular Identity and Core Properties

This compound is a biphenyl derivative characterized by a carboxylic acid group at the 3-position of one phenyl ring and methyl groups at the 2' and 3' positions of the second ring.

PropertyValueSource
Chemical Name This compound-
Synonyms 2',3'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid[1]
CAS Number 1215206-78-2[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Chemical Structure Chemical Structure of this compound-

Estimated Physicochemical Properties

In the absence of direct experimental data, the following properties are estimated based on the analysis of structurally related compounds and established principles of physical organic chemistry. These estimations provide a valuable baseline for experimental design and computational modeling.

Melting Point

The melting point of a solid is indicative of the strength of its crystal lattice forces. For aromatic carboxylic acids, these forces are influenced by molecular symmetry, intermolecular hydrogen bonding of the carboxylic acid dimer, and van der Waals interactions.

  • Estimation: 155-175 °C

  • Rationale: Biphenyl-3-carboxylic acid has a melting point of 164-168 °C. The introduction of methyl groups can either increase or decrease the melting point depending on their influence on crystal packing. For instance, 4'-Methyl-2-biphenylcarboxylic acid melts at 146-148 °C.[2] The presence of two methyl groups on one ring in this compound is likely to disrupt some of the packing efficiency compared to unsubstituted biphenyl carboxylic acid, but the overall rigidity and potential for strong hydrogen bonding suggest a melting point in the mid-to-high 100s. A broader range is given to account for the uncertainty in packing effects.

Boiling Point

The boiling point is a measure of the energy required to overcome intermolecular forces in the liquid state. Carboxylic acids exhibit significantly higher boiling points than other organic molecules of similar molecular weight due to strong hydrogen bonding.[3][4]

  • Estimation: > 350 °C (at atmospheric pressure)

  • Rationale: The boiling point of carboxylic acids increases with molecular weight.[5] Given the molecular weight of 226.27 g/mol , a high boiling point is expected. Direct comparison is difficult as aromatic carboxylic acids often decompose at their atmospheric boiling points. However, considering the high boiling points of simpler analogs, a value well above 350 °C is a reasonable estimation.

Solubility

Solubility is a critical parameter for drug delivery and formulation. It is governed by the principle of "like dissolves like."

  • Water Solubility: Predicted to be poorly soluble in water.

    • Rationale: While the carboxylic acid group can form hydrogen bonds with water, the large, nonpolar biphenyl backbone and the two methyl groups create a significant hydrophobic character.[1][6] Aromatic carboxylic acids like benzoic acid are sparingly soluble in cold water.[1] The increased hydrophobicity from the additional phenyl ring and methyl groups will further decrease aqueous solubility.[3][7]

  • Organic Solvent Solubility: Predicted to be soluble in moderately polar to nonpolar organic solvents such as ethers, and chlorinated hydrocarbons, and sparingly soluble in alcohols.

    • Rationale: The nonpolar nature of the biphenyl rings and methyl groups will facilitate dissolution in organic solvents through van der Waals interactions.[1][6]

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. It is influenced by the electronic effects of substituents on the aromatic rings.

  • Estimation: 3.8 - 4.2

  • Rationale: The pKa of benzoic acid is approximately 4.2.[8] Methyl groups are weakly electron-donating, which generally slightly decreases the acidity of a carboxylic acid (raises the pKa).[9] However, a methyl group in the ortho position (the 2'-position in this case) can cause a steric effect, twisting the carboxyl group out of the plane of the ring. This "ortho effect" can disrupt resonance stabilization of the carboxylate anion, leading to an increase in acidity (a lower pKa).[10] 2-Methylbenzoic acid, for example, has a pKa of about 3.91, making it a stronger acid than benzoic acid.[8] Given the presence of both ortho (2') and meta (3') methyl groups on the adjacent ring, a complex interplay of electronic and steric effects is expected, likely resulting in a pKa value slightly lower than or similar to that of benzoic acid.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water, indicating its lipophilicity or hydrophobicity.

  • Estimation: 3.5 - 4.5

  • Rationale: Biphenyl itself has a logP of approximately 4.0.[11] The addition of a carboxylic acid group generally decreases the logP (increases hydrophilicity), while the addition of methyl groups increases it. The logP of biphenyl-4-carboxylic acid is around 3.2. The presence of two additional methyl groups in this compound will significantly increase its lipophilicity compared to the unsubstituted biphenyl carboxylic acid. Therefore, a logP value in the range of 3.5 to 4.5 is a reasonable estimate.

Experimental Protocols for Physicochemical Property Determination

To obtain definitive values for the physicochemical properties of this compound, the following standard experimental protocols are recommended.

Determination of Melting Point

This protocol describes the determination of the melting point range using a capillary melting point apparatus.

  • Principle: The melting point is the temperature range over which a solid transitions to a liquid. For a pure crystalline solid, this range is typically narrow. Impurities tend to depress and broaden the melting range.

  • Methodology:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the estimated melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • Perform the measurement in triplicate for accuracy.


}

Workflow for Melting Point Determination

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) through potentiometric titration with a standardized base.

  • Principle: The pKa is the pH at which the acid is 50% dissociated. By titrating a weak acid with a strong base and monitoring the pH, a titration curve is generated. The pH at the half-equivalence point of this curve corresponds to the pKa of the acid.

  • Methodology:

    • Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., a mixture of water and ethanol or DMSO) due to its low aqueous solubility.

    • Calibrate a pH meter using standard buffer solutions.

    • Immerse the pH electrode in the sample solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or by taking the first derivative of the curve).

    • The pKa is the pH at the volume of titrant that is half of the equivalence point volume.


}

Potentiometric Titration Workflow for pKa

Determination of logP by the Shake-Flask Method

This protocol details the classic shake-flask method for determining the n-octanol/water partition coefficient (logP).

  • Principle: The logP is the base-10 logarithm of the ratio of the concentration of a solute in the n-octanol phase to its concentration in the aqueous phase in a two-phase system at equilibrium.

  • Methodology:

    • Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

    • Prepare a stock solution of this compound in the n-octanol phase.

    • Combine known volumes of the n-octanol stock solution and the pre-saturated water in a flask. The aqueous phase should be buffered to a pH at least 2 units below the pKa of the acid to ensure it is in its neutral form.

    • Agitate the flask at a constant temperature until equilibrium is reached (typically several hours).

    • Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

    • Carefully sample a known volume from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculate the partition coefficient (P) as P = [Concentration in octanol] / [Concentration in water].

    • Calculate logP as log₁₀(P).


}

Shake-Flask Method for logP Determination

Synthesis and Spectroscopic Characterization

Synthetic Approach: Suzuki-Miyaura Coupling

The most common and versatile method for synthesizing substituted biphenyls, including this compound, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13]

  • General Reaction: This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

  • Application: For the synthesis of the target molecule, 3-bromobenzoic acid (or its ester) would be coupled with 2,3-dimethylphenylboronic acid. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., dioxane/water, toluene/water) is crucial for optimizing the reaction yield.[14][15]

Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be complex due to the multiple aromatic protons. Key expected signals include:

    • A singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).

    • Multiple signals in the aromatic region (approx. 7.0-8.2 ppm).

    • Two singlets for the two non-equivalent methyl groups in the range of 2.1-2.5 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 15 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (approx. 165-175 ppm).[16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present:

    • A very broad O-H stretching band for the carboxylic acid, typically from 2500-3300 cm⁻¹.[18][19]

    • A strong C=O stretching band for the carbonyl group, expected around 1680-1710 cm⁻¹ for an aromatic carboxylic acid.[20][21]

    • C-H stretching bands for the aromatic rings and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

    • A C-O stretching band in the 1210-1320 cm⁻¹ region.[19]

Conclusion

This technical guide has provided a detailed overview of the known and estimated physicochemical properties of this compound. While a lack of direct experimental data necessitates the use of informed estimations for several key parameters, the provided protocols offer a clear pathway for researchers to obtain precise empirical values. The inclusion of synthetic and spectroscopic insights further enriches the understanding of this compound. This document serves as a valuable resource for scientists and professionals in drug development, enabling them to make informed decisions and design further investigations into the potential applications of this and related biphenyl carboxylic acid derivatives.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • Evergreensino Chemical Co., Ltd. (2025, May 23).
  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66724, (1,1'-Biphenyl)-4-carboxylic acid. PubChem.
  • Quora. (2017, April 26). Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why?
  • The Royal Society of Chemistry.
  • ResearchGate. (2025, August 6).
  • ChemicalBook. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • Conjugated. (2017, February 7). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?
  • ChemicalBook. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID | 158619-46-6.
  • UNT Digital Library. (2025, December 15).
  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • ResearchGate. (2025, August 7).
  • LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ChemicalBook. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum.
  • LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • ChemicalBook. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID CAS#: 158619-46-6.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12566, 4-Methylbiphenyl. PubChem.
  • Chemistry Stack Exchange. (2016, April 16). Acidic strength of organic acids. Substituted PhCOOH acids.
  • CORE. (2010, November 10).
  • The Royal Society of Chemistry.
  • ACS Publications.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12563, 2-Methylbiphenyl. PubChem.
  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid.
  • Thermo Fisher Scientific. 4'-Methylbiphenyl-4-carboxylic acid, 96% 1 g.
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • University of Colorado Boulder.
  • ChemicalBook. 5728-33-6(3'-METHYLBIPHENYL-4-CARBOXYLIC ACID) Product Description.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2759814, 2'-Methyl-biphenyl-3-carboxylic acid. PubChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 747832, 3'-Methyl-biphenyl-3-carboxylic acid. PubChem.
  • NIST WebBook.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7095, Biphenyl. PubChem.
  • Sigma-Aldrich. Biphenyl-3-carboxylic acid 97%.
  • Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes.
  • Sigma-Aldrich. 4'-Methyl-2-biphenylcarboxylic acid 97%.
  • NIST WebBook. 1,1'-Biphenyl, 3-methyl-.
  • NIST WebBook. 1,1'-Biphenyl, 4-methyl-.
  • ResearchGate. CEPs of series of ortho-methyl substituted biphenyls (15–19) and how they compare with unsubstituted biphenyl, 1.
  • ChemicalBook. 2-Biphenylcarboxylic acid | 947-84-2.
  • The Good Scents Company. 2-methyl biphenyl, 643-58-3.

Sources

An In-Depth Technical Guide to 2',3'-Dimethylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science, offering a unique combination of rigidity, aromaticity, and conformational flexibility. The introduction of substituents, such as methyl and carboxylic acid groups, allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides a comprehensive overview of 2',3'-Dimethylbiphenyl-3-carboxylic acid, a specific derivative with potential applications in various research domains. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind its chemical characteristics and potential utility.

Core Identification and Molecular Structure

This compound is a biphenyl derivative characterized by two methyl groups on one phenyl ring and a carboxylic acid group on the other. This seemingly simple arrangement of functional groups gives rise to a unique three-dimensional structure that dictates its interactions and reactivity.

Chemical Identifiers

A unique and unambiguous identification of a chemical compound is paramount for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 1215206-78-2CymitQuimica[1]
Molecular Formula C₁₅H₁₄O₂CymitQuimica[1]
Molecular Weight 226.27 g/mol CymitQuimica[1]
IUPAC Name 2',3'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acidCymitQuimica[1]
Synonyms This compound, 2,3-Dimethylbiphenyl-3-carboxylic acidCymitQuimica[1]
InChI InChI=1S/C15H14O2/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)CymitQuimica[1]
InChIKey NZCHUDYYICLURF-UHFFFAOYSA-NCymitQuimica[1]
Molecular Structure and Isomerism

The structure of this compound, with its ortho- and meta-substituted methyl groups, introduces steric hindrance that influences the dihedral angle between the two phenyl rings. This torsional angle is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.

It is important to distinguish this isomer from other dimethylbiphenyl carboxylic acids, such as 2',5'-dimethylbiphenyl-3-carboxylic acid and 2',6'-dimethylbiphenyl-3-carboxylic acid, as the position of the methyl groups significantly impacts the molecule's properties.

Physicochemical Properties

  • Melting Point: Biphenyl carboxylic acids are typically crystalline solids with relatively high melting points due to the rigid biphenyl core and intermolecular hydrogen bonding between the carboxylic acid groups. The melting point is influenced by the substitution pattern, which affects crystal packing.

  • Boiling Point: A high boiling point is expected due to the molecular weight and the strong intermolecular forces.

  • Solubility: The presence of the carboxylic acid group imparts some polarity, allowing for limited solubility in water, which is expected to decrease with increasing hydrocarbon character. It is likely to be soluble in organic solvents such as alcohols, ethers, and chlorinated solvents. The biphenyl structure itself contributes to its lipophilicity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. While specific experimental spectra for this compound were not found, the expected spectral features are outlined below based on the known characteristics of its functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons in different chemical environments.

  • Aromatic Protons (Ar-H): Signals for the seven aromatic protons would appear in the range of 7.0-8.2 ppm. The protons on the carboxylic acid-bearing ring will likely be more downfield due to the electron-withdrawing effect of the carboxyl group. The protons on the dimethyl-substituted ring will have their chemical shifts influenced by the electron-donating methyl groups.

  • Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups are expected in the region of 2.0-2.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically between 10-13 ppm, which is characteristic of a carboxylic acid proton and is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms.

  • Carbonyl Carbon (C=O): A signal for the carboxylic acid carbonyl carbon is expected in the range of 165-180 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals for the twelve aromatic carbons will be observed between 120-145 ppm. The carbons attached to the methyl groups and the carboxylic acid group will have distinct chemical shifts.

  • Methyl Carbons (-CH₃): Signals for the two methyl carbons are expected in the aliphatic region, around 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorption bands will be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

  • C-O Stretch and O-H Bend: These vibrations will give rise to bands in the fingerprint region, typically between 1210-1320 cm⁻¹ for C-O stretching and around 920 cm⁻¹ for the out-of-plane O-H bend.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 226. Key fragmentation patterns would include the loss of a hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).

Synthesis and Manufacturing

The most logical and widely employed method for the synthesis of unsymmetrical biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and tolerates a wide range of functional groups.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis would involve the coupling of 3-bromobenzoic acid with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 3-Bromobenzoic Acid product This compound reactant1->product reactant2 2,3-Dimethylphenylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Na₂CO₃) base->product solvent Solvent (e.g., Toluene/Water, Dioxane/Water) solvent->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol (Illustrative)
  • Reaction Setup: To a reaction vessel, add 3-bromobenzoic acid, 2,3-dimethylphenylboronic acid (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), typically 1-5 mol%), and a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Addition of Base: Add an aqueous solution of a base, such as potassium carbonate or sodium carbonate (typically 2-3 equivalents).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for a specified period (typically 2-24 hours) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and the aqueous phase is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Applications and Areas of Research

While specific research applications for this compound are not extensively documented in the public domain, its structural motifs suggest potential utility in several areas:

  • Pharmaceutical Research: Biphenyl carboxylic acids are known to exhibit a range of biological activities. For instance, some derivatives have been investigated as anti-inflammatory agents. The specific substitution pattern of this compound could lead to novel interactions with biological targets.

  • Materials Science: The rigid biphenyl core is a common feature in liquid crystals and polymers. The carboxylic acid group provides a handle for further functionalization, allowing for the incorporation of this moiety into larger molecular architectures.

  • Organic Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules due to the presence of the reactive carboxylic acid group.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the SDS of similar biphenyl carboxylic acids, the following precautions should be observed:

  • Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. Work in a well-ventilated area or use a fume hood.

  • First Aid Measures:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth and seek medical advice.

  • Fire and Explosion Hazards: As a solid organic compound, it is likely combustible. In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a well-defined chemical identity but with its full potential yet to be explored. This guide has provided a comprehensive overview of its known identifiers, predicted properties, a robust synthetic strategy, and potential areas of application. For researchers and developers, this molecule represents an opportunity to explore novel chemical space in the realms of drug discovery and materials science. The provided insights into its synthesis and characterization should serve as a solid foundation for future investigations.

References

Sources

Spectroscopic Characterization of 2',3'-Dimethylbiphenyl-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',3'-Dimethylbiphenyl-3-carboxylic acid is a biphenyl derivative, a class of compounds with significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. Accurate structural elucidation is paramount for understanding the compound's reactivity, and for its potential applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a combination of predicted values based on established principles and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 3-(2,3-dimethylphenyl)benzoic acid, presents a fascinating case for spectroscopic analysis. The molecule consists of two phenyl rings connected by a single bond. One ring is substituted with a carboxylic acid group at the 3-position, and the other with two methyl groups at the 2' and 3' positions. This substitution pattern leads to a unique set of spectroscopic signatures.

Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Backbone ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight & Formula interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structure Validation interpretation->validation final_report final_report validation->final_report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show a number of distinct signals in the aromatic, methyl, and carboxylic acid regions. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm.[1][2] The protons on the two aromatic rings will exhibit complex splitting patterns due to spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic acid (-COOH)10.0 - 13.0broad s1H
Aromatic (H2, H4, H5, H6)7.2 - 8.2m4H
Aromatic (H4', H5', H6')7.0 - 7.3m3H
Methyl (-CH₃ at C2')2.1 - 2.4s3H
Methyl (-CH₃ at C3')2.1 - 2.4s3H

Note: The exact chemical shifts and coupling constants of the aromatic protons are difficult to predict precisely without experimental data due to the restricted rotation around the biphenyl bond and the complex interplay of electronic and steric effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the range of 170-185 ppm.[1] The aromatic region will show a number of signals for the substituted and unsubstituted carbons of the two phenyl rings.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (-COOH)170 - 185
Aromatic (quaternary)125 - 145
Aromatic (CH)120 - 135
Methyl (-CH₃ at C2')15 - 25
Methyl (-CH₃ at C3')15 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.

The most prominent feature will be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3][4] The C=O stretching vibration will appear as a strong, sharp peak between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid.[4]

Key Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)2500 - 3300Strong, very broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 3000Medium
C=O stretch (carboxylic acid)1680 - 1710Strong, sharp
C=C stretch (aromatic)1450 - 1600Medium to strong
C-O stretch (carboxylic acid)1210 - 1320Strong
O-H bend (carboxylic acid)910 - 950Medium, broad

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₅H₁₄O₂), the molecular weight is 226.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 226. Aromatic carboxylic acids typically show a prominent molecular ion peak.[5] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).[5][6]

Predicted Key Mass Spectral Fragments

m/z Fragment Description
226[C₁₅H₁₄O₂]⁺˙Molecular ion (M⁺˙)
209[C₁₅H₁₃O]⁺Loss of •OH
181[C₁₄H₁₃]⁺Loss of •COOH
165[C₁₃H₉]⁺Loss of •COOH and CH₄

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the ¹H NMR signals, and determine the chemical shifts and coupling constants for all signals in both ¹H and ¹³C spectra.

General FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive fingerprint for its structural identification. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry offers a self-validating system for confirming the presence of the key structural motifs: the disubstituted and monosubstituted aromatic rings, the methyl groups, and the carboxylic acid functionality. This guide serves as a valuable resource for researchers working on the synthesis and characterization of this and related biphenyl compounds.

References

  • Molecules 2013, 18, S2. Supplementary Information. ResearchGate. Available from: [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.6 Infrared (IR) Spectroscopy. Available from: [Link]

  • PubChem. 2',6'-Dimethylbiphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Infrared spectra and structure of molecular complexes of aromatic acids. (2020). Journal of Applied Spectroscopy, 87(4), 796-803. Available from: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Available from: [Link]

  • Pillai, C. N., & Perumal, S. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 92(1), 13-21. Available from: [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

  • Patel, N. B., & Patel, H. R. (2009). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl) amide Derivatives. Asian Journal of Chemistry, 21(7), 5155. Available from: [Link]

  • NIST. 3,3'-Dimethylbiphenyl. National Institute of Standards and Technology. Available from: [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2009). Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. Chinese Journal of Structural Chemistry, 28(1), 121-124. Available from: [Link]

  • Mass Spec 3e Carboxylic Acids. (2020, July 6). [Video]. YouTube. Available from: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. Available from: [Link]

  • Patel, A. V., Malik, G. M., & Bhatt, P. V. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid ((3-Chloro 2-(Substituted Phenyl)–4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 25(3). Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • PubChem. 3'-Methyl-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). [Video]. YouTube. Available from: [Link]

  • Ghodke, S. D., Tamboli, A. B., Diwate, A. V., & Maldar, N. N. (2021). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Journal of Macromolecular Science, Part A, 58(6), 423-431. Available from: [Link]

  • PubChem. 3'-(Dimethylamino)biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Al-Hamdani, A. A. S., Al-Zoubi, R. M., & Al-Majidi, S. M. H. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(40), 35896-35907. Available from: [Link]

  • 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Carboxylic Acid Scaffold - A Cornerstone in Modern Drug Discovery

Substituted biphenyl carboxylic acids represent a "privileged scaffold" in medicinal chemistry, a core molecular structure that has demonstrated a remarkable versatility in binding to a wide array of biological targets. This adaptability has led to their successful development as therapeutic agents in several critical disease areas.[1][2][3][4][5] The inherent structural features of the biphenyl core, including its tunable rotational barrier and the ability to position substituents in precise three-dimensional orientations, allow for the fine-tuning of pharmacological activity. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted biphenyl carboxylic acids, with a focus on their anti-inflammatory, antihypertensive, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document aims to provide both foundational knowledge and field-proven insights to accelerate innovation in this promising area of medicinal chemistry.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant class of substituted biphenyl carboxylic acids functions as potent non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins and thromboxanes from arachidonic acid.[6][7][8][9] Prostaglandins are crucial mediators of inflammation, pain, and fever.[7][8] By blocking the COX enzymes, these compounds effectively reduce the inflammatory response.

Mechanism of Action: COX Inhibition

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[9] In contrast, COX-2 is typically induced by inflammatory stimuli, and its upregulation is a hallmark of inflammatory conditions.[9] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[9] The design of selective COX-2 inhibitors has been a major goal in the development of safer anti-inflammatory drugs.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox COX-1 / COX-2 arachidonic_acid->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Substituted Biphenyl Carboxylic Acids (NSAIDs) nsaids->cox Inhibition angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE at1_receptor AT1 Receptor angiotensin_ii->at1_receptor vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase arbs Substituted Biphenyl Carboxylic Acids (ARBs) arbs->at1_receptor Blockade

Caption: Mechanism of Action of Angiotensin Receptor Blockers.

Experimental Evaluation of Antihypertensive Activity

In Vitro Assay: Angiotensin II Receptor-Binding Assay

This assay is used to determine the affinity of a compound for the AT1 receptor. [10] Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the human AT1 receptor.

  • Radioligand Binding: Incubate the membranes with a radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-angiotensin II) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Table 2: Pharmacokinetic Properties of Representative Sartans

DrugHalf-life (hours)Bioavailability (%)Protein Binding (%)
Losartan 2 (active metabolite: 6-9)23>85%
Valsartan 623>85%
Irbesartan 1160-80>85%
Telmisartan 24500 L (Volume of Distribution)>85%
Data sourced from[11][12]

III. Anticancer Activity: Disrupting Cell Cycle and Polymerization

Recent research has highlighted the potential of substituted biphenyl carboxylic acids as anticancer agents. [1][2]These compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer. [1][2]

Mechanism of Action: Dual Inhibition of Cdk4 and Tubulin Polymerization

One notable example is biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), which exhibits a dual mechanism of action. [13][14]It inhibits cyclin-dependent kinase 4 (Cdk4), a key regulator of the G1 phase of the cell cycle. [13][14]Additionally, it inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during the G2/M phase of the cell cycle. [13][14]This dual action leads to cell cycle arrest at both the G0/G1 and G2/M phases, ultimately inducing apoptosis in cancer cells. [13][14]

Experimental Workflow: Anticancer Drug Screening

start Synthesized Biphenyl Carboxylic Acid Derivatives in_vitro In Vitro Screening (e.g., Cell Viability Assays) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 cell_lines Cancer Cell Lines (MCF-7, MDA-MB-231) cell_lines->in_vitro mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) ic50->mechanism in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) mechanism->in_vivo lead Lead Compound Identification in_vivo->lead animal_models Animal Models (e.g., SCID mice) animal_models->in_vivo

Caption: Workflow for Anticancer Drug Discovery.

Experimental Evaluation of Anticancer Activity

In Vitro Cell-Based Assays

Cell-based assays are fundamental for the initial screening of potential anticancer compounds. [15] Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the substituted biphenyl carboxylic acid derivatives for a specified period (e.g., 72 hours). [16]3. Addition of Reagent: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Incubation: Incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [16] Table 3: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

Compound IDSubstitutionTarget Cell LineIC50 (µM)Reference
3a UnsubstitutedMCF-710.14 ± 2.05[1][2]
MDA-MB-23110.78 ± 2.58[1][2]
3j BenzyloxyMCF-79.92 ± 0.97[1][2]
MDA-MB-2319.54 ± 0.85[1][2]

IV. Synthesis of Substituted Biphenyl Carboxylic Acids

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of biphenyls. [1][2]This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. [1][2]

General Synthetic Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine the substituted boronic acid, the aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired substituted biphenyl carboxylic acid.

V. Conclusion and Future Directions

Substituted biphenyl carboxylic acids have proven to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Their success as anti-inflammatory, antihypertensive, and emerging anticancer drugs underscores the power of this versatile chemical entity. The continued exploration of this scaffold, aided by advances in synthetic chemistry, computational modeling, and high-throughput screening, holds immense promise for the development of next-generation therapeutics with enhanced efficacy and improved safety profiles. Future research will likely focus on the design of more selective inhibitors, the exploration of novel biological targets, and the development of innovative drug delivery systems to maximize the therapeutic potential of this important class of compounds.

References

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. Available at: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). Acta Poloniae Pharmaceutica. Available at: [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Synapse. Available at: [Link]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls (1965). SciSpace. Available at: [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]

  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed. Available at: [Link]

  • Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. PubMed. Available at: [Link]

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. ACS Publications. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. Available at: [Link]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. RSC Publishing. Available at: [Link]

  • (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry. Available at: [Link]

  • Cell-culture based test systems for anticancer drug screening. EurekAlert!. Available at: [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • Novel biphenyl sartans. Google Patents.
  • Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). ResearchGate. Available at: [Link]

  • Angiotensin receptor blockers (ARBs). BHF. Available at: [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

  • Pharmacology and Pharmacokinetics of Angiotensin Receptor Blockers. ResearchGate. Available at: [Link]

  • Angiotensin Receptor Blockers (ARBs). CV Pharmacology. Available at: [Link]

  • Pharmacology of Angiotensin Receptor Blockers (ARBs) and ACE Inhibitors in Cardiovascular Disease. Walsh Medical Media. Available at: [Link]

  • Experimental Designs for Clinical Studies With - Anti-Inflammatory Drugs. DVM. Available at: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]

  • Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. PubMed Central. Available at: [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Longdom. Available at: [Link]

  • Angiotensin Receptor Blockers: Pharmacology, Efficacy, and Safety. PubMed Central. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. Available at: [Link]

  • Antihypertensive efficacy of angiotensin receptor blockers as monotherapy as evaluated by ambulatory blood pressure monitoring: a meta-analysis. PubMed Central. Available at: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NIH. Available at: [Link]

  • Basic structure of biphenyl and five FDA-approved drugs containing... ResearchGate. Available at: [Link]

  • Demonstration of the potent antihypertensive activity of phenyl-2-aminoethyl sulfides. PubMed. Available at: [Link]

  • (PDF) Synthesis and biological activity of biphenyl group derivatives. ResearchGate. Available at: [Link]

  • Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). MDPI. Available at: [Link]

  • Angiotensin II receptor blocker. Wikipedia. Available at: [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. Available at: [Link]

  • Ibuprofen Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

  • Angiotensin II receptor blockers (ARBs) and manufacturing contamination: A retrospective National Register Study into suspected associated adverse drug reactions. PubMed Central. Available at: [Link]

  • antihypertensive agent (CHEBI:35674). EMBL-EBI. Available at: [Link]

Sources

Introduction: The Biphenyl Carboxylic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Dimethylbiphenyl Carboxylic Acids

Biphenyl derivatives form a critical structural foundation in medicinal chemistry, appearing in numerous commercialized pharmaceuticals, natural products, and agrochemicals.[1][2] Their structural rigidity and ability to present substituents in distinct spatial orientations make them privileged scaffolds for interacting with biological targets. When combined with a carboxylic acid functional group, the resulting biphenyl carboxylic acid moiety offers a powerful tool for drug design. The carboxylic acid group enhances hydrophilicity and polarity, which can significantly influence a drug's bioavailability.[1] Furthermore, it often serves as a key pharmacophoric element, capable of forming strong electrostatic and hydrogen bond interactions with target proteins.[3]

This combination is famously exemplified in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen, Diflunisal, and Fenbufen, where the biphenyl structure provides the core hydrophobic framework and the carboxylic acid group is crucial for inhibiting cyclooxygenase (COX) enzymes.[1][4] Beyond inflammation, these scaffolds have been explored for a wide range of therapeutic applications, including anticancer, antihypertensive, antimicrobial, and immunosuppressant activities.[1] This guide provides a detailed exploration of a specific subclass: dimethylbiphenyl carboxylic acids, focusing on their synthesis, chemical properties, and evolving role in drug development.

Core Synthesis Methodologies: From Precursors to Final Product

The synthesis of dimethylbiphenyl carboxylic acids can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. Key approaches include the oxidation of dimethylbiphenyl precursors and palladium-catalyzed cross-coupling reactions.

Liquid-Phase Oxidation of Dimethylbiphenyl

A direct and effective method involves the liquid-phase oxidation of a corresponding dimethylbiphenyl molecule. This approach is particularly useful when the dimethylbiphenyl starting material is readily accessible. For instance, biphenyl-3,4-dicarboxylic acid can be synthesized from 3,4-dimethylbiphenyl.[2] The process typically utilizes molecular oxygen in the presence of a heavy metal catalyst system.

The mechanism relies on the catalytic cycle of a transition metal, such as cobalt, often used in conjunction with a bromine source. The catalyst facilitates the generation of radical species, which attack the benzylic protons of the methyl groups. The oxidation proceeds sequentially, first converting one methyl group to a carboxylic acid, followed by the second. Studies have shown that for 3,4-dimethylbiphenyl, the methyl group at the para-position (position 4) is oxidized preferentially.[2]

Experimental Protocol: Cobalt-Catalyzed Oxidation

A representative protocol for the liquid-phase oxidation of a dimethylbiphenyl is as follows:

  • Reactor Setup: A mixture of the dimethylbiphenyl substrate, a cobalt salt (e.g., cobalt acetate), and a bromide source (e.g., sodium bromide) is charged into a reaction vessel containing glacial acetic acid as the solvent.[2]

  • Initiation: The mixture is heated to the target temperature (typically 80-120°C) under vigorous stirring.

  • Oxidation: Molecular oxygen or air is bubbled through the reaction mixture at a controlled rate.[5] The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of intermediates and the final dicarboxylic acid product.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the acetic acid solution. The crude product is collected by filtration, washed with water to remove the catalyst and solvent, and then dried.[5] Further purification can be achieved by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing asymmetrically substituted biphenyls, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1] This method offers high functional group tolerance and excellent yields, making it a cornerstone of modern organic synthesis. The general approach involves coupling an aryl halide with an aryl boronic acid.

Causality in Experimental Design: The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical. Pd(0) is the active catalytic species that undergoes oxidative addition with the aryl halide. The base (e.g., K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation. The solvent system, often a mixture like 1,4-dioxane and water, is chosen to solubilize both the organic substrates and the inorganic base.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized step-by-step procedure for synthesizing a biphenyl carboxylic acid via Suzuki coupling:

  • Reactant Preparation: To a solution of a bromophenyl carboxylic acid derivative (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted boronic acid (1.0 eq) and potassium carbonate (K₂CO₃, 1.0 eq).[1]

  • Catalyst Addition: De-gas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (typically 0.02-0.05 eq).[1]

  • Reaction: Stir the resulting mixture at an elevated temperature (e.g., 80°C) for 16-24 hours. Monitor the reaction's progress using TLC.[1]

  • Extraction: After completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering and evaporating the solvent under reduced pressure, purify the crude compound using column chromatography.[1]

// Node styles start [label="Starting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Aryl Halide (e.g., Bromotoluene)\n+ Aryl Boronic Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; catalysis [label="Suzuki-Miyaura Coupling\n(Pd(PPh3)4, K2CO3)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Dimethylbiphenyl", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oxidation [label="Liquid-Phase Oxidation\n(O2, Co/Br- catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Dimethylbiphenyl\nCarboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reactants [label="Selection"]; reactants -> catalysis [label="Reaction Setup"]; catalysis -> intermediate [label="C-C Bond Formation"]; intermediate -> oxidation [label="Functionalization"]; oxidation -> product [label="Final Product"]; } }

Caption: A generalized workflow for the synthesis of dimethylbiphenyl carboxylic acids.

Applications in Drug Development

The dimethylbiphenyl carboxylic acid scaffold is prominently featured in the development of anti-inflammatory and anticancer agents.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The primary pharmacological target for most NSAIDs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.[6] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

Mechanism of Action: The carboxylic acid moiety of NSAIDs is critical for their activity. It is believed to mimic the carboxylate of the natural substrate, arachidonic acid, allowing it to form a key salt bridge interaction with a conserved arginine residue (Arg120) in the active site of the COX enzymes.[4] This interaction anchors the drug in the active site, blocking substrate access and inhibiting prostaglandin synthesis.

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// Edges membrane -> aa [label="PLA2 Action"]; aa -> cox [label="Metabolism", color="#4285F4"]; cox -> pgs [label="Synthesis", color="#34A853"]; pgs -> inflammation [label="Biological Effects"]; nsaid -> cox [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibition"]; }

Caption: Mechanism of action of NSAID-based dimethylbiphenyl carboxylic acids.

However, the acidic nature of the carboxylic acid group is also linked to the most common side effect of classical NSAIDs: gastrointestinal toxicity.[7] This has prompted research into non-acidic derivatives and prodrugs to mitigate these adverse effects while retaining anti-inflammatory activity.[7][8]

Anticancer Agents

Recent studies have highlighted the potential of biphenyl carboxylic acid derivatives as anticancer agents.[1] Their mechanism can vary, from targeting specific signaling pathways to inducing apoptosis. For example, a library of small molecule biphenyl carboxylic acids was synthesized and evaluated for anticancer efficacy against human breast cancer cell lines (MCF-7 and MDA-MB-231).[1]

The study utilized molecular docking to investigate the binding interactions of these compounds with the estrogen receptor alpha (ERα), a key target in breast cancer therapy.[1] The results indicated that certain derivatives displayed potent cytotoxic activity, with IC₅₀ values comparable to the standard reference drug, Tamoxifen.

Table 1: In Vitro Anticancer Activity of Synthesized Biphenyl Carboxylic Acids

CompoundSubstitution PatternIC₅₀ vs. MCF-7 (µM)[1]IC₅₀ vs. MDA-MB-231 (µM)[1]
3a Unsubstituted10.14 ± 2.0510.78 ± 2.58
3j 4'-Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen Standard Reference9.87 ± 0.659.12 ± 0.74

Data synthesized from the Asian Journal of Green Chemistry.[1]

Other research has focused on developing biphenyl carboxylic acid derivatives as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated target in oncology.[9] This approach aims to overcome the resistance issues associated with traditional ATP-competitive inhibitors.

Structure-Activity Relationships (SAR) and Chemical Insights

The biological activity of dimethylbiphenyl carboxylic acids is highly dependent on the substitution pattern on the biphenyl rings.

  • Position of Methyl Groups: The location of the methyl groups can influence the molecule's conformation. For instance, methyl groups at the ortho-positions (e.g., 2,6-dimethyl) can force the two phenyl rings to adopt a non-planar (twisted) conformation due to steric hindrance. This twisting can affect how the molecule fits into a receptor's binding pocket. This phenomenon, known as steric inhibition of resonance, can also impact the acidity of the carboxylic acid group.[10]

  • Position of the Carboxylic Acid: The placement of the carboxylic acid determines its spatial relationship to other substituents and its ability to interact with key residues in a biological target, such as the Arg120 in COX enzymes.[4]

  • Other Substituents: Adding other functional groups (e.g., halogens, alkoxy groups) can modulate the compound's lipophilicity, electronic properties, and metabolic stability, thereby fine-tuning its pharmacological profile. The anticancer data in Table 1, for example, shows how a benzyloxy group can enhance potency.[1]

Conclusion and Future Outlook

Dimethylbiphenyl carboxylic acids represent a versatile and enduringly relevant scaffold in medicinal chemistry. Their synthesis is well-established through robust methods like Suzuki coupling and oxidation, allowing for the generation of diverse chemical libraries. While their role as NSAIDs is historically significant, the inherent liabilities of the carboxylic acid moiety, such as gastric toxicity and potential metabolic issues, present ongoing challenges.[7][8]

Future research will likely focus on two key areas:

  • Bioisosteric Replacement: Designing and synthesizing analogs where the carboxylic acid is replaced with a suitable bioisostere (e.g., tetrazoles, hydroxamic acids) to improve pharmacokinetic properties and reduce toxicity while maintaining biological activity.[3]

  • New Therapeutic Targets: Expanding the application of this scaffold beyond inflammation to areas like oncology, by designing derivatives that selectively target proteins such as EGFR or estrogen receptors.[1][9]

The continued exploration of the chemical space around dimethylbiphenyl carboxylic acids, guided by computational modeling and innovative synthetic strategies, promises to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Lohri, B., et al. (2014). Method for producing (2,4-dimethylbiphenyl-3-yl)acetic acids, the esters thereof and intermediate compounds.
  • Fuson, R. C., & Cooke Jr, M. P. (n.d.). Biphenyl, 3,3'-dimethyl-. Organic Syntheses Procedure.
  • Fujimoto, H., & Uejima, A. (1990). Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • Koshel', G. N., et al. (1988). Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl. J. Org. Chem. USSR (Engl. Transl.), 24(7). [Link]

  • National Center for Biotechnology Information (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid. PubChem Compound Database. [Link]

  • Sostres, C., & Lanas, A. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? Expert Opinion on Drug Discovery, 10(12), 1277-1284. [Link]

  • National Center for Biotechnology Information (n.d.). Dimethyl 4,4'-biphenyldicarboxylate. PubChem Compound Database. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Lucas, S. (2016). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In Pharmaceutical Chemistry. [Link]

  • Cheng, Z., Zhang, Y., & Fu, W. (2010). QSAR study of carboxylic acid derivatives as HIV-1 Integrase inhibitors. European Journal of Medicinal Chemistry, 45(9), 3970-3980. [Link]

  • Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(21), 7203. [Link]

  • Boel, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9928382. [Link]

  • Datar, P. A., & Deokule, P. S. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules, 27(18), 6003. [Link]

  • Szafrański, K., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(1), 253. [Link]

  • Shihab, W., Kubba, A., & Tahtamouni, L. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [Link]

  • Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94. [Link]

  • Exner, O., & Fiedler, P. (2003). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Journal of Physical Organic Chemistry, 16(8), 579-588. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive analysis of the solubility and stability of 2',3'-Dimethylbiphenyl-3-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. By integrating theoretical principles with actionable experimental protocols, this document serves as an essential resource for understanding and manipulating the physicochemical properties of this compound.

Part 1: Deconstructing the Molecule: A Theoretical Framework for Solubility and Stability

The behavior of this compound in various environments is fundamentally dictated by its molecular structure. A detailed examination of its constituent parts—the biphenyl core, the carboxylic acid group, and the dimethyl substituents—allows for robust predictions of its solubility and stability profiles.

1.1 The Biphenyl Core: A Foundation of Lipophilicity

The biphenyl framework, composed of two interconnected phenyl rings, endows the molecule with a significant nonpolar character, making it inherently hydrophobic. This aromatic structure is stabilized by van der Waals forces and is capable of engaging in π-stacking interactions, which generally promotes solubility in nonpolar organic solvents.[1] The biphenyl moiety is also recognized for its chemical robustness and stability.[2][3]

1.2 The Carboxylic Acid Group: The Driver of pH-Dependent Solubility

The carboxylic acid (-COOH) functional group is the primary determinant of the molecule's aqueous solubility. As a weak acid, it can deprotonate to form a carboxylate anion (-COO⁻), a transformation that is highly dependent on the pH of the surrounding medium.[4][5][6]

  • In Acidic to Neutral Media (pH < pKa): The carboxylic acid will exist predominantly in its neutral, protonated form. The large, nonpolar biphenyl structure renders this form poorly soluble in water.

  • In Basic Media (pH > pKa): The carboxylic acid will be deprotonated to the negatively charged carboxylate. This charge dramatically increases the molecule's polarity, leading to a substantial increase in aqueous solubility through favorable ion-dipole interactions with water.

Determining the pKa of the carboxylic acid is therefore critical for predicting its solubility in aqueous environments.

1.3 The Methyl Substituents: Fine-Tuning Physicochemical Properties

The placement of the two methyl groups (-CH₃) at the 2' and 3' positions of the biphenyl structure introduces further nuances to the molecule's behavior.

  • Influence on Solubility: While methyl groups are nonpolar, their steric presence can disrupt the efficient packing of molecules in the solid state. This may lower the crystal lattice energy, potentially enhancing solubility in organic solvents.[7][8]

  • Influence on Stability: Methyl groups can also modulate the electronic landscape of the aromatic rings, which can have a subtle impact on the molecule's overall reactivity and stability.[9]

1.4 A Holistic Approach to Predicting Solubility

While precise solubility values require experimental determination, a combination of theoretical models can provide valuable initial estimates.

  • The "Like Dissolves Like" Principle: This foundational concept suggests that this compound will be most soluble in solvents of similar polarity.[10][11]

  • Hansen Solubility Parameters (HSP): For a more quantitative prediction, HSP can be employed. This model considers the contributions of dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH) to solubility.[12][13][14][15]

  • Computational Modeling: Advanced in silico methods, such as Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, can offer highly accurate solubility predictions based on the molecular structure.[10][16][17][18][19][20][21][22][23]

The interplay of these structural features is visualized in the following diagram.

A 2',3'-Dimethylbiphenyl- 3-carboxylic acid B Biphenyl Core (Nonpolar) A->B contributes to C Carboxylic Acid (-COOH) A->C contains D Methyl Groups (-CH3) A->D has E Solubility in Nonpolar Solvents B->E promotes F pH-Dependent Aqueous Solubility C->F dictates G Enhanced Organic Solubility D->G can lead to

Caption: Key molecular features governing the solubility of this compound.

Part 2: Experimental Protocols for Accurate Characterization

While theoretical predictions are invaluable, empirical data is the gold standard. This section provides detailed, step-by-step methodologies for the experimental determination of solubility and stability.

2.1. Quantitative Determination of Solubility

A systematic evaluation of solubility in a diverse range of solvents is crucial.

  • High-purity this compound

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Aqueous buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12)

This protocol is designed to determine the saturation solubility at a given temperature.

  • Sample Preparation: Introduce an excess amount of the compound into a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for an adequate period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: Allow the undissolved solid to sediment by letting the vials stand or by centrifugation.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis: Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Determine the solubility in units of mg/mL or mol/L, accounting for the dilution factor.

The workflow for this procedure is illustrated below.

A Add excess compound to solvent B Equilibrate with shaking (24-48h) A->B C Separate solid and liquid phases B->C D Sample and dilute the supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E F Calculate Solubility E->F

Caption: Experimental workflow for the determination of equilibrium solubility.

The obtained solubility data should be organized in a clear, tabular format for easy comparison.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Hexane0.125
Dichloromethane3.125
Ethyl Acetate4.425
Acetone5.125
Ethanol5.225
Methanol6.625
Water (pH 2)10.225
Water (pH 7)10.225
Water (pH 9)10.225
2.2. Comprehensive Stability Analysis via Forced Degradation

Forced degradation studies are indispensable for elucidating potential degradation pathways and for the development of stability-indicating analytical methods.[24][25][26][27][28]

Solutions of this compound should be subjected to a range of stress conditions, aiming for a target degradation of 5-20%.

  • Acidic Hydrolysis: Exposure to 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: Exposure to 0.1 M NaOH at ambient or slightly elevated temperatures.

  • Oxidative Conditions: Exposure to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Stress: Heating of the solid compound in an oven (e.g., at 105 °C) or a solution at reflux.

  • Photostability Testing: Exposure of a solution to light of a specified wavelength and intensity, in accordance with ICH Q1B guidelines.

Control samples, shielded from the stress conditions, must be analyzed concurrently.

A validated, stability-indicating HPLC method is required to resolve the parent compound from any degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the structural elucidation of these degradants.

Potential degradation pathways are depicted in the following diagram.

A 2',3'-Dimethylbiphenyl- 3-carboxylic acid E Ester Product A->E Acid/Base Catalysis F 2,3-Dimethylbiphenyl A->F High Temp. G Hydroxylated Derivatives A->G Oxidizing Agent B Esterification (with alcohol) C Decarboxylation (Heat) D Oxidation (e.g., ring hydroxylation)

Caption: Plausible degradation pathways for this compound under stress conditions.

Conclusion

A profound understanding of the solubility and stability of this compound is a prerequisite for its effective utilization in scientific and industrial applications. This guide has provided a robust framework, encompassing both theoretical underpinnings and practical experimental methodologies, to empower researchers and developers in their work with this compound.

References
  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]

  • Chemistry For Everyone. How To Predict Solubility Of Organic Compounds? YouTube. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]

  • Rowan Scientific. Predicting Solubility. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

  • The Degradation Pathway of Biphenyl. ResearchGate. [Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084. [Link]

  • Hansen solubility parameter – Knowledge and References. Taylor & Francis Online. [Link]

  • Biphenyl Degradation Pathway. Eawag-BBD. [Link]

  • Hansen solubility parameter. Wikipedia. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • QSAR-based solubility model for drug-like compounds. ResearchGate. [Link]

  • Hansen Solubility Parameters. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology. [Link]

  • Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • QSAR Prediction of Aqueous Solubility's Of Some Pharmaceutical Compounds by Chemometrics Methods. ResearchGate. [Link]

  • Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. National Institutes of Health. [Link]

  • Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. MDPI. [Link]

  • Hansen Solubility Parameters 2000.pdf. [Link]

  • New QSPR study for the prediction of aqueous solubility of drug-like compounds. Semantic Scholar. [Link]

  • Solubility of Organic Compounds. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimid. Iranian Journal of Chemical Engineering. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health. [Link]

  • Video: Acidity and Basicity of Carboxylic Acid Derivatives. JoVE. [Link]

  • How To Easily Rank Carboxylic Acids Like A Pro. YouTube. [Link]

  • Carboxylic acids and derivatives. Khan Academy. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

  • Test for Carboxyl Group. BYJU'S. [Link]

  • Systematic investigation of the influence of methyl groups upon fluorescence parameters and the intersystem crossing rate constant of aromatic molecules. PubMed. [Link]

  • Why are aromatic compounds more soluble than aliphatic compounds in dimethylimidazlium ionic liquids? A simulation study. ResearchGate. [Link]

  • Functional Groups In Organic Chemistry. [Link]

Sources

Determining the Crystal Structure of 2',3'-Dimethylbiphenyl-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biphenyl carboxylic acids represent a cornerstone scaffold in medicinal chemistry and materials science, lauded for their versatile applications ranging from anti-inflammatory drugs to organic light-emitting diodes (OLEDs).[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their solid-state properties, biological activity, and suitability for various applications. This guide provides a comprehensive, in-depth technical workflow for researchers, scientists, and drug development professionals on determining the crystal structure of a novel compound, using 2',3'-Dimethylbiphenyl-3-carboxylic acid as a practical case study. While the crystal structure of this specific molecule is not publicly documented, this whitepaper outlines the complete process from rational synthesis to final structural elucidation and interpretation, offering a robust template for the characterization of new chemical entities.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety, consisting of two connected phenyl rings, is a privileged structure in drug discovery.[1][3] Its semi-rigid nature allows it to present functional groups in a well-defined spatial orientation, facilitating precise interactions with biological targets such as enzymes and receptors.[2] Marketed drugs like the anti-inflammatory agent Fenbufen feature this core structure.[1] The solid-state properties of these compounds—including solubility, stability, and crystal habit—are directly influenced by their crystal packing and intermolecular interactions. Therefore, single-crystal X-ray diffraction (SCXRD), the definitive method for determining atomic arrangement, is an indispensable tool in the development of these molecules.[5][6][7]

This guide details the necessary steps to determine the crystal structure of this compound, a representative novel biphenyl derivative. We will proceed logically from the synthesis of high-purity material to the intricate process of single-crystal growth and final analysis by X-ray diffraction.

Synthesis and Purification of this compound

A reliable crystal structure determination begins with the synthesis of highly pure material. The Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used methods for forming the C-C bond between the two aryl rings of a biphenyl scaffold.[8][9][10][11][12]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The target molecule can be synthesized by coupling 3-bromo-benzoic acid with 2,3-dimethylphenylboronic acid. This approach is favored due to the commercial availability of the starting materials and the reaction's tolerance for a wide range of functional groups.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification A 3-Bromobenzoic Acid C Suzuki-Miyaura Coupling A->C B 2,3-Dimethylphenylboronic Acid B->C E 2',3'-Dimethylbiphenyl- 3-carboxylic acid C->E Forms C-C bond D Pd(PPh3)4 (Catalyst) K2CO3 (Base) Toluene/Ethanol/H2O (Solvent) Heat (e.g., 80-100 °C) D->C F Workup & Column Chromatography E->F Purification Crystallization_Methods cluster_evap Slow Evaporation cluster_diff Vapor Diffusion A 1. Dissolve compound in a suitable solvent. B 2. Loosely cap vial (e.g., with parafilm and needle holes). A->B C 3. Allow solvent to evaporate slowly. B->C D 1. Place compound solution (solvent A) in small vial. E 2. Place small vial inside a sealed jar containing anti-solvent (B). D->E F 3. Anti-solvent vapor diffuses into the solution, inducing crystallization. E->F SCXRD_Workflow A Crystal Selection & Mounting B Mount on Goniometer Head A->B C Data Collection B->C D Place in X-ray Beam (often at low temp, e.g., 100 K) Rotate crystal & collect diffraction images C->D E Data Processing D->E Diffraction Pattern F Integrate spots Determine unit cell & space group E->F G Structure Solution & Refinement F->G Reflection File (hkl) H Solve phase problem (e.g., direct methods) Build atomic model Refine against experimental data G->H I Final Structure Validation (CIF file generation) H->I Hydrogen_Bonding cluster_dimer Expected Carboxylic Acid Dimer mol1 R-C(=O)-O-H mol2 H-O-(O=)C-R mol1->mol2 O-H···O mol2->mol1 O···H-O

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 2',3'-Dimethylbiphenyl-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, impurity profiling, and quality control of pharmaceutical compounds. The methodologies described herein leverage modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity, specificity, and reproducibility. Each protocol is presented with an in-depth explanation of the underlying scientific principles to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Imperative for Biphenyl Carboxylic Acids

Biphenyl carboxylic acid derivatives are a significant class of compounds in medicinal chemistry and materials science. This compound, with its distinct substitution pattern, presents unique analytical challenges that necessitate robust and reliable detection methods. Accurate quantification is paramount for understanding its pharmacokinetic profile, assessing its purity as an active pharmaceutical ingredient (API), and identifying it as a potential impurity or metabolite in various matrices.

This application note details two primary analytical approaches for the determination of this compound: a direct method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and a highly sensitive method employing Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂PubChem
Molecular Weight 226.27 g/mol PubChem
Structure
Predicted pKa ~4.0 - 4.5Estimated based on similar structures
UV Absorbance ~200-215 nm (n→π*), potential for λmax at higher wavelengths due to conjugationGeneral knowledge on carboxylic acids
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, DMSOGeneral knowledge on similar compounds

The biphenyl moiety in this compound provides a chromophore that is readily detectable by UV spectroscopy, making HPLC-UV a suitable analytical technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

RP-HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds.[1][2][3] The carboxylic acid functional group allows for good retention and separation on a C18 stationary phase under acidic mobile phase conditions, which suppress the ionization of the carboxyl group and enhance retention.

Rationale for Method Development

The selection of a C18 column is based on its versatility and proven performance for separating moderately non-polar compounds like biphenyl derivatives. The mobile phase, a mixture of acetonitrile and a phosphate buffer at an acidic pH, is chosen to ensure sharp peak shapes and reproducible retention times. The acidic pH suppresses the ionization of the carboxylic acid, leading to better interaction with the non-polar stationary phase. UV detection is selected due to the inherent UV absorbance of the biphenyl ring system.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify this compound in a bulk drug substance or a simple formulation.

Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 25 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 60% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. For samples from biological matrices, a liquid-liquid extraction or solid-phase extraction is recommended.[4]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)[5][6][7][8][9]

A summary of the validation parameters is provided below. For a full validation, each parameter must be rigorously tested.

ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from other components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Robustness No significant changes in results with small variations in method parameters (e.g., pH, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For trace-level detection and confirmation of identity, GC-MS is a powerful technique. Due to the polar nature and low volatility of carboxylic acids, derivatization is essential to convert the analyte into a more volatile and thermally stable form.[5] Silylation is a common and effective derivatization technique for this purpose.[5]

The Necessity of Derivatization

The primary goal of derivatization in this context is to replace the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group. This transformation significantly increases the volatility of the analyte, allowing it to be readily analyzed by GC. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating reagent that produces volatile byproducts, minimizing interference in the chromatogram.[5][6][7]

Experimental Protocol: GC-MS Analysis with Silylation

Objective: To detect and quantify trace amounts of this compound in complex matrices.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column suitable for non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (silylation grade)

  • Hexane (GC grade)

  • This compound reference standard

Derivatization Procedure:

  • Sample Preparation: Prepare a solution of the dried sample extract or standard in pyridine.

  • Derivatization Reaction: To 100 µL of the sample solution, add 100 µL of MSTFA.

  • Reaction Conditions: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Sample Dilution: After cooling, dilute the reaction mixture with hexane before injection.

GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Temperature 230 °C
Electron Energy 70 eV
Mass Range m/z 50-400
Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Expected Mass Spectrum: The EI mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. The molecular weight of the TMS derivative is 298.4 g/mol . Key expected fragments would include losses of methyl groups and the TMS group.

Sample Preparation from Biological Matrices

For the analysis of this compound in biological matrices such as plasma or urine, a robust sample preparation protocol is crucial to remove interfering substances and concentrate the analyte.[8][9][10]

Liquid-Liquid Extraction (LLE) Protocol for Plasma
  • To 500 µL of plasma, add an internal standard.

  • Acidify the plasma to pH ~3 with 1M HCl to ensure the carboxylic acid is in its neutral form.

  • Add 2 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis or in pyridine for GC-MS derivatization.

Workflow Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Inject Inject into HPLC Filter_Sample->Inject Standard Weigh Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Dilute_Standard->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Dried Sample Extract Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add MSTFA & Heat (60°C) Dissolve->Derivatize Dilute Dilute with Hexane Derivatize->Dilute Inject Inject into GC-MS Dilute->Inject Separate Capillary GC Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using SIM Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound.

References

  • Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914–919. [Link]

  • Request PDF. (2025). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]

  • Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. [Link]

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Journal of the Chinese Chemical Society, 59(5), 609-613. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Han, J., Lin, K., Lim, H. S., & Lee, J. (2015). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 5(4), 635–651. [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gansner, E. R., & North, S. C. (2012). Drawing graphs with Graphviz. [Link]

  • Hagen, L., Giskeødegård, G. F., & Sitter, B. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1249, 205–212. [Link]

  • Raynie, D. E. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 32-38. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • graphviz. (n.d.). User Guide. graphviz 0.21 documentation. [Link]

  • Gieschen, H., & Zebeli, Q. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 177-188. [Link]

  • Parker, B. L., Calkin, A. C., Scuruchi, M., & James, D. E. (2019). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 13(5), e1800174. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5697. [Link]

  • Levisson, R. (2021). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle metabolites in biological matrices using LC-qToF-MS. Diva-Portal.org. [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]

  • Gieschen, H., & Zebeli, Q. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 177-188. [Link]

  • Pharma Tech. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]

  • Starodub, A. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

Sources

using 2',3'-Dimethylbiphenyl-3-carboxylic acid in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling: Synthesis and Derivatization of 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Authored by a Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of its application in the synthesis and subsequent derivatization of sterically hindered biaryl carboxylic acids, using this compound as a central case study. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying mechanisms, provides field-tested experimental protocols, and offers expert guidance on overcoming the unique challenges posed by sterically congested substrates. We will first detail a robust protocol for the synthesis of the target biphenyl structure and then explore its use in subsequent coupling reactions, thereby showcasing the versatility of this powerful transformation in building molecular complexity.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood palladium-based catalytic cycle.[3][4] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or pseudohalide.[1] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This irreversible step forms a new, planar Palladium(II) intermediate.[2]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This step is highly dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)3]−), thereby facilitating the ligand exchange on the palladium complex.[6][7][8] The choice of base is critical and can dramatically influence reaction rates and yields.[8]

  • Reductive Elimination: In the final step, the two organic ligands on the Palladium(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5]

Suzuki_Catalytic_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis Protocol: 2-Methyl-3'-Methylbiphenyl-3-carboxylic Acid

The construction of sterically hindered biaryls like this compound requires careful selection of catalysts and conditions to overcome the spatial crowding around the reaction centers.[9] Bulky, electron-rich phosphine ligands are often essential for promoting both the oxidative addition and the reductive elimination steps.[10][11] This protocol details the synthesis of a closely related analogue, demonstrating a robust method for coupling ortho-substituted substrates.

Reaction Scheme: (3-Carboxy-2-methylphenyl)boronic acid + 1-Bromo-3-methylbenzene → 2,3'-Dimethylbiphenyl-3-carboxylic acid

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Bromo-3-methylbenzene171.041.01.0
(3-Carboxy-2-methylphenyl)boronic acid179.991.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.040.04
Potassium Phosphate Tribasic (K₃PO₄)212.273.03.0
Toluene-5 mL-
Water-0.5 mL-
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-methylbenzene (171 mg, 1.0 mmol), (3-carboxy-2-methylphenyl)boronic acid (216 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add 1 M HCl (10 mL) to quench the reaction and acidify the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 2,3'-Dimethylbiphenyl-3-carboxylic acid.

Application Protocol: Acylative Suzuki Coupling

Once synthesized, the biphenyl carboxylic acid can be used as a building block for more complex molecules. A direct Suzuki coupling using a carboxylic acid as an electrophile is challenging. A more reliable strategy involves converting the carboxylic acid into a more reactive derivative, such as an aryl ester, which can then undergo a Suzuki-Miyaura coupling to form a ketone.[12][13]

Experimental_Workflow

Caption: Workflow for synthesis and subsequent functionalization.

Step 3A: Esterification (Example)

The carboxylic acid is first converted to an activated ester (e.g., a phenyl ester). This can be achieved using standard coupling agents like DCC/DMAP or by conversion to the acyl chloride followed by reaction with phenol.

Step 3B: Acylative Suzuki Coupling Protocol

This protocol describes the coupling of the synthesized aryl ester with a boronic acid to yield a diaryl ketone. N-heterocyclic carbene (NHC) based palladium catalysts have shown excellent performance in this type of transformation, selectively cleaving the C(acyl)-O bond.[12]

Reaction Scheme: 2,3'-Dimethylbiphenyl-3-yl Phenyl Ester + Phenylboronic Acid → (2,3'-Dimethylbiphenyl-3-yl)(phenyl)methanone

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Biphenyl Phenyl Ester-1.01.0
Phenylboronic Acid121.931.51.5
Pd-PEPPSI-IPr Catalyst696.080.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
  • Reaction Setup: In an argon-filled glovebox, combine the biphenyl phenyl ester (1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd-PEPPSI-IPr (21 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol) in a vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and heat at 80 °C for 24 hours.

  • Workup and Purification: After cooling, the reaction is filtered through a pad of Celite, concentrated, and purified by column chromatography to yield the target ketone.

Optimization and Troubleshooting

The success of Suzuki couplings, especially with challenging substrates, often requires careful optimization.

ParameterCommon IssueRecommended Solution(s)
Base Low or no conversion.The base is critical for activating the boronic acid.[8] For hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[5][11]
Ligand Low yield, slow reaction.Steric hindrance can inhibit oxidative addition and reductive elimination.[9] Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or NHC ligands to accelerate these steps.[10][11]
Solvent Poor solubility, side reactions.A mixture of a nonpolar solvent (e.g., Toluene, Dioxane) and a polar/aqueous component is common. The water is essential for the action of inorganic bases.[5]
Side Reactions Protodeboronation (loss of boronic acid).This is a major competing pathway.[9] Minimize by using milder bases (if tolerated), running the reaction under strictly anhydrous conditions (if using anhydrous-compatible bases like KF), or using boronate esters (e.g., pinacol esters), which are more stable.[14]
Side Reactions Homocoupling of boronic acid.This often points to the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strictly inert atmosphere.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Ciofini, I., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Leao, T. T., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Retrieved from [Link]

  • Si, S., et al. (2021). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]

  • Ben Halima, T., et al. (2017). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • da Silva, V. P., et al. (2014). Construction of Polyarylated Fluorenones via chemoselective Ru- and Pd-Catalyzed Suzuki Cross-Coupling Reactions. Blucher Proceedings. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Walczak, R. M., et al. (2009). Convenient Synthesis of Functional Polyfluorenes via a Modified One-Pot Suzuki−Miyaura Condensation Reaction. Scilit. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]

  • Lima, F., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically Hindered Scaffold

2',3'-Dimethylbiphenyl-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid biphenyl backbone, substituted with methyl groups, provides a well-defined three-dimensional structure. However, the very features that make this molecule attractive also present significant synthetic challenges. The carboxylic acid at the 3-position is flanked by a methyl group at the 2'-position of the adjacent ring, creating considerable steric hindrance around the reactive center.

This steric congestion can dramatically slow down or completely inhibit standard derivatization reactions, such as classical Fischer esterifications or simple amide couplings. Reagents may struggle to access the electrophilic carbonyl carbon, leading to low yields, forcing the use of harsh reaction conditions that may compromise other functional groups, or failing altogether.

This guide provides detailed, field-proven protocols specifically chosen to overcome the steric barriers inherent to this compound and similarly hindered aryl carboxylic acids. We will move beyond simple step-by-step instructions to explain the mechanistic rationale behind each protocol, empowering researchers to not only successfully synthesize derivatives but also to troubleshoot and adapt these methods for their unique applications.

Part 1: Esterification of this compound

Esterification is a cornerstone transformation, used to mask polarity, improve pharmacokinetic properties, or install a functional handle for further chemistry. For sterically hindered acids, forcing equilibrium-driven reactions like the Fischer esterification is often inefficient.[1][2] Instead, methods that rely on the in-situ generation of highly reactive intermediates under mild conditions are superior.

Protocol 1.1: Steglich Esterification - The Mild and Versatile Workhorse

The Steglich esterification is exceptionally well-suited for substrates that are sterically demanding or sensitive to acid.[3][4] The method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The key to its success with hindered substrates is the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5]

Causality and Mechanism:

The reaction proceeds via an O-acylisourea intermediate formed from the carboxylic acid and DCC/EDC. While this intermediate is activated, its reaction with an alcohol can be slow, especially a hindered one. Furthermore, it can rearrange to a stable N-acylurea byproduct, terminating the reaction.[3] DMAP, being a superior nucleophile to the alcohol, intercepts the O-acylisourea to form a highly reactive N-acylpyridinium intermediate.[4][6] This new intermediate is sterically less shielded and a much more potent electrophile, readily undergoing reaction with the alcohol to furnish the desired ester.

Diagram: Steglich Esterification Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Acid Dissolve Acid, Alcohol & DMAP in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Acid->Cool AddDCC Add DCC/EDC Solution Cool->AddDCC Stir Stir at 0 °C, then Warm to RT AddDCC->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter Urea Byproduct Monitor->Filter Wash Aqueous Wash (e.g., 1M HCl, NaHCO₃) Filter->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Column Chromatography Dry->Purify G RCOOH R-COOH Acylisourea [O-Acylisourea Intermediate] RCOOH->Acylisourea + DCC DCC DCC DMAP DMAP (cat.) ROH R'-OH Acylpyridinium [N-Acylpyridinium Ion] Acylisourea->Acylpyridinium + DMAP - DCU Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP DCU DCU (Byproduct)

Caption: Simplified mechanism of DMAP-catalyzed Steglich esterification.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (DCM), ensuring the final concentration is approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve EDC·HCl (1.5 eq) or DCC (1.5 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C. Note: DCC will form dicyclohexylurea (DCU), which is poorly soluble in DCM and will precipitate. EDC·HCl is often preferred as its urea byproduct is water-soluble, simplifying workup. [7]5. Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup (DCC): If using DCC, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Workup (General): Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove DMAP and any remaining base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure ester.

Protocol 1.2: Yamaguchi Esterification - The Powerhouse for Extreme Steric Hindrance

For exceptionally challenging esterifications where both the acid and alcohol are sterically demanding, the Yamaguchi esterification provides a more powerful solution. [3][6]This method involves a two-step, one-pot procedure where the carboxylic acid is first converted to a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). [8] Causality and Mechanism:

The key to the Yamaguchi esterification is the formation of the mixed anhydride. The 2,4,6-trichlorobenzoyl group is an excellent leaving group and its bulky nature directs the subsequent nucleophilic attack by DMAP to the less hindered carbonyl of the substrate's acyl group. This forms the same highly reactive N-acylpyridinium intermediate as in the Steglich reaction, which is then readily captured by the alcohol. [4][8]The initial activation step is typically performed in a non-nucleophilic solvent like toluene or THF with a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Diagram: Yamaguchi Esterification Workflow

G cluster_anhydride Mixed Anhydride Formation cluster_ester Ester Formation cluster_workup Workup & Purification Acid Dissolve Acid in Anhydrous Toluene/THF AddBase Add TEA / DIPEA Acid->AddBase AddYamaguchi Add Yamaguchi Reagent AddBase->AddYamaguchi StirAnhydride Stir at RT AddYamaguchi->StirAnhydride AddAlcDMAP Add Solution of Alcohol and DMAP StirAnhydride->AddAlcDMAP StirEster Stir at RT AddAlcDMAP->StirEster Monitor Monitor by TLC/LC-MS StirEster->Monitor Quench Quench / Aqueous Wash (e.g., NaHCO₃, Brine) Monitor->Quench Dry Dry (Na₂SO₄), Filter, Concentrate Quench->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for Yamaguchi esterification.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous toluene or THF.

  • Anhydride Formation: Add triethylamine (TEA, 1.1 eq). Stir for 10 minutes, then add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • Esterification: In a separate flask, prepare a solution of the alcohol (1.5-2.0 eq) and DMAP (3.0-4.0 eq) in the same anhydrous solvent.

  • Addition: Add the alcohol/DMAP solution to the mixed anhydride mixture via syringe or cannula.

  • Reaction: Stir the reaction at room temperature for 3-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via silica gel column chromatography.

FeatureSteglich EsterificationYamaguchi Esterification
Reagents DCC or EDC, cat. DMAP2,4,6-Trichlorobenzoyl chloride, stoich. DMAP, Base (TEA)
Conditions Very mild (0 °C to RT)Mild (RT)
Key Intermediate O-Acylisourea -> N-AcylpyridiniumMixed Anhydride -> N-Acylpyridinium
Best For Moderately hindered acids/alcohols; acid-sensitive substrates.Severely hindered acids and/or alcohols; macrolactonization.
Workup Requires removal of urea byproduct (filtration for DCU, aqueous wash for EDU).Standard aqueous workup.
Reference ,[3] [5],[6] [8]
Table 1: Comparison of Esterification Protocols for Hindered Carboxylic Acids.

Part 2: Amidation Protocols for this compound

Amide bond formation is arguably the most frequent reaction in drug discovery. [9]For sterically hindered acids like our target molecule, direct condensation is impossible, and even standard carbodiimide couplings can be sluggish. Success requires the use of highly potent coupling reagents that generate exceptionally reactive intermediates.

Protocol 2.1: Amidation using HATU - The Gold Standard for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent renowned for its high efficiency and rapid reaction rates, especially in challenging cases involving sterically hindered acids or poorly nucleophilic amines (e.g., anilines). [10][11] Causality and Mechanism:

HATU reacts with the carboxylate (formed by deprotonation with a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. [9]The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is superior to the HOBt found in other reagents due to a neighboring group participation effect from the pyridine nitrogen, which accelerates the rate of aminolysis. [11]This heightened reactivity is sufficient to overcome significant steric barriers, leading to high yields where other methods fail.

Diagram: HATU Amidation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Acid & HATU in Anhydrous DMF/DCM Cool Cool to 0 °C Reagents->Cool AddBase Add DIPEA Cool->AddBase StirActive Stir for 5-10 min (Activation) AddBase->StirActive AddAmine Add Amine StirActive->AddAmine StirFinal Stir at RT AddAmine->StirFinal Dilute Dilute with EtOAc StirFinal->Dilute Wash Aqueous Wash (e.g., NaHCO₃, LiCl) Dilute->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for HATU-mediated amide coupling.

Diagram: HATU Amidation Mechanism

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + DIPEA HATU HATU Base DIPEA Amine R'R''NH OAt_Ester [OAt-Active Ester] Carboxylate->OAt_Ester + HATU Amide R-CONR'R'' OAt_Ester->Amide + R'R''NH - HOAt HOAt HOAt (Byproduct)

Caption: Simplified mechanism of HATU-mediated amidation.

Detailed Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and HATU (1.1-1.2 eq).

  • Dissolution: Dissolve the solids in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activation: Add DIPEA (2.0-3.0 eq) dropwise. The solution may change color. Stir at 0 °C for 5-10 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with a larger volume of ethyl acetate. Wash several times with water and then with a saturated aqueous LiCl solution (to help remove residual DMF). Finish with a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2.2: Acyl Fluoride Mediated Amide Coupling

An alternative strategy for extremely hindered couplings is the in-situ formation of an acyl fluoride. [1][12]The fluoride ion is a small, highly electronegative leaving group. The corresponding acyl fluoride is less sterically encumbered at the carbonyl carbon compared to bulkier activated esters (like OAt-esters), facilitating the approach of a nucleophilic amine. [12] Causality and Mechanism:

Reagents such as cyanuric fluoride or (tetramethylfluoroformamidinium) hexafluorophosphate (BTFFH) can convert carboxylic acids to acyl fluorides under mild conditions. The acyl fluoride is generally more stable than an acyl chloride but sufficiently reactive to couple with amines, often at slightly elevated temperatures. This method is particularly effective when both the acid and the amine partners are sterically demanding. [1] Detailed Step-by-Step Protocol:

  • Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add a suitable base, such as pyridine or DIPEA (1.5 eq).

  • Fluorinating Agent: Cool the mixture to 0 °C and slowly add a fluorinating agent, such as cyanuric fluoride (0.5 eq). Safety Note: Handle fluorinating agents with extreme care in a fume hood.

  • Acyl Fluoride Formation: Allow the reaction to stir at room temperature for 1-2 hours to form the acyl fluoride intermediate. This can be monitored by the disappearance of the starting acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. The reaction time can vary from 4 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Extract the product with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography.

FeatureHATU CouplingAcyl Fluoride Coupling
Reagents HATU, DIPEACyanuric Fluoride (or similar), Base
Conditions Mild (0 °C to RT)Mild to moderate (RT to 50 °C)
Key Intermediate OAt-Active EsterAcyl Fluoride
Best For General difficult couplings, including poorly nucleophilic amines.Extremely hindered acid and/or amine partners.
Workup Requires thorough washing to remove polar byproducts (HOAt, tetramethylurea).Standard aqueous workup.
Reference ,[9] [10],[12] [1]
Table 2: Comparison of Amidation Protocols for Hindered Carboxylic Acids.

Part 3: Derivatization for Analytical Applications

Beyond preparative synthesis, derivatization is a critical tool for enhancing the analytical detection of molecules. Carboxylic acids can be challenging to analyze by techniques like LC-MS in positive-ion mode due to poor ionization efficiency. Converting the acid to a derivative containing a permanently charged moiety or a highly responsive tag can dramatically improve sensitivity. [13] Application Note: Enhancing LC-MS/MS Detection

A common strategy is to form an amide bond with an amine that possesses a feature conducive to ionization, such as a pyridine ring or a tertiary amine. For example, coupling this compound with a reagent like 2-picolylamine or N,N-dimethylethylenediamine using the HATU protocol described above would yield a derivative that readily protonates and gives a strong signal in positive-ion ESI-MS. [13]This allows for trace-level quantification in complex biological or environmental matrices. Similarly, for fluorescence detection, coupling with a fluorescent amine (e.g., a dansyl-containing amine) can be achieved using the same robust amidation methods. [14]

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Green, C. A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5873-5881. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152610. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(38), 9654-9657. [Link]

  • Wikipedia contributors. (2023). Fischer–Speier esterification. Wikipedia. [Link]

  • ChemSteps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Amide Synthesis Mastery. (n.d.). Your Guide to EDC HCl Coupling. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Iwaki, K., et al. (1994). Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chromatography. Journal of Chromatography A, 662(1), 87-93. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Frontiers in Chemistry. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Higashi, T., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 809-818. [Link]

Sources

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2',3'-Dimethylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist, Advanced Chromatography Division

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 2',3'-Dimethylbiphenyl-3-carboxylic acid. The methodology employs a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and acetonitrile, coupled with UV detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for purity assessment, stability studies, or pharmacokinetic analysis. All procedures are grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is an organic molecule featuring a biphenyl core, a structure common in pharmaceuticals and functional materials. Accurate quantification of this compound is critical for quality control in synthesis, impurity profiling, and various stages of drug development. The presence of both hydrophobic (dimethylbiphenyl) and ionizable (carboxylic acid) moieties presents a unique analytical challenge that necessitates careful control over chromatographic conditions.

The developed method is based on reversed-phase chromatography, the premier technique for separating moderately polar to nonpolar compounds. The core of this method's success lies in the strategic control of the mobile phase pH. This compound contains a carboxylic acid group, which can exist in either a protonated (neutral) or deprotonated (anionic) state depending on the pH. Operating the mobile phase at a pH well below the analyte's pKa (typically around 4-5 for a carboxylic acid) ensures the compound remains in its single, neutral, more hydrophobic form.[4][5] This "ion suppression" approach is critical for achieving sharp, symmetrical peaks and stable, reproducible retention times.[4][5][6] A low pH environment protonates the carboxylic acid, increasing its hydrophobicity and retention on the nonpolar C18 stationary phase, while also minimizing undesirable secondary interactions with residual silanols on the silica support.[7]

Experimental

Reagents and Materials
  • Analyte: this compound (Reference Standard, >99% purity)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Phosphoric Acid (ACS Grade, ~85%)

  • Column: C18 Reversed-Phase Column (4.6 x 150 mm, 3.5 µm particle size)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Solvent Delivery Pump

  • Degasser

  • Autosampler

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

All parameters were optimized to ensure robust separation and peak integrity.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v), adjusted to pH ~2.5
Mobile Phase B Acetonitrile
Gradient Elution 40% B to 80% B over 10 minutes; hold at 80% B for 2 minutes; return to 40% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

Detailed Protocol and Workflow

The following protocol outlines the step-by-step procedure for analyzing this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) P2 Prepare Standard Stock and Calibration Curve Solutions P3 Prepare Samples (Dissolve in Diluent) H1 Equilibrate System (Initial Conditions, 15 min) P3->H1 H2 Perform System Suitability Test (5 Replicate Injections of Standard) H1->H2 H3 Inject Blank (Diluent), Calibration Standards, and Samples H2->H3 D1 Integrate Chromatograms H3->D1 D2 Generate Calibration Curve (Peak Area vs. Concentration) D1->D2 D3 Quantify Samples Using Regression Equation D2->D3

Caption: Experimental workflow from preparation to data analysis.

Step-by-Step Methodology:

  • System Preparation: Set up the HPLC system according to the conditions in the chromatographic table. Purge all solvent lines and allow the system to equilibrate with the initial mobile phase composition (40% B) for at least 15-30 minutes or until a stable baseline is achieved.[8]

  • System Suitability Testing (SST): Before sample analysis, verify system performance by making five replicate injections of a mid-concentration standard (e.g., 25 µg/mL).[8][9] The system is deemed suitable for use if the acceptance criteria are met.[9][10]

  • Calibration: Inject the blank (sample diluent) once, followed by each calibration standard from lowest to highest concentration.

  • Sample Analysis: Inject the prepared samples for analysis.

  • Data Processing: Integrate the peak area of the analyte in all chromatograms. Construct a linear regression curve from the calibration standards by plotting peak area versus concentration. Determine the concentration of the analyte in the samples using the equation of the line.

Method Validation and Results

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][11]

System Suitability

System suitability is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the analysis to be performed.[12][13] The results from the SST injections confirmed the system's performance.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) ≤ 2.01.15
Theoretical Plates (N) > 20009800
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 2.0%0.12%
Specificity

Specificity was demonstrated by injecting a blank (diluent), which showed no interfering peaks at the retention time of this compound. The peak was also assessed for purity using a PDA detector, confirming its homogeneity.

Linearity, Range, and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.

ParameterResult
Linear Range 1 – 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL

The Limit of Quantitation (LOQ) is defined as the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[11]

Precision and Accuracy

Accuracy and precision were evaluated by analyzing samples at three concentration levels (low, mid, high) within the linear range.

  • Precision: Intra-day and inter-day precision were assessed, with all Relative Standard Deviation (%RSD) values being below 2.0%, indicating excellent method precision.

  • Accuracy: The accuracy was determined by the percentage recovery of spiked samples. The mean recovery was found to be between 98.5% and 101.2%, confirming the method's accuracy.

Method_Validation_Logic Root Method Validation (ICH Q2(R1)) Specificity Specificity (No Interference) Root->Specificity Linearity Linearity & Range (r² > 0.999) Root->Linearity Precision Precision (%RSD < 2%) Root->Precision Accuracy Accuracy (%Recovery 98-102%) Root->Accuracy Sensitivity Sensitivity (LOD & LOQ) Root->Sensitivity

Sources

Application Notes: 2',3'-Dimethylbiphenyl-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science. Its rigid, yet conformationally flexible nature allows it to serve as a versatile scaffold for the construction of molecules with a wide range of biological activities and material properties.[1] The carboxylic acid functional group, in particular, plays a crucial role in drug design by enhancing hydrophilicity and influencing the bioavailability of drug candidates.[1][2][3] Biphenyl-derived carboxylic acids are key components in several marketed drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen, Diflunisal, and Fenbufen.[1] The strategic placement of substituents on the biphenyl core allows for the fine-tuning of a molecule's steric and electronic properties, making building blocks like 2',3'-Dimethylbiphenyl-3-carboxylic acid highly valuable in the synthesis of novel compounds.[1]

This document provides a detailed guide to the synthetic utility of this compound, focusing on its application in key organic transformations. We will explore detailed protocols for Suzuki-Miyaura coupling, amide bond formation, and esterification, providing insights into the rationale behind experimental choices and showcasing the versatility of this building block.

Core Synthetic Applications of this compound

This compound offers a unique combination of a sterically hindered biphenyl system with a reactive carboxylic acid handle. This allows for its incorporation into larger, more complex molecules through a variety of synthetic routes.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[4][5] While this compound is itself a product of such a coupling, its derivatives can be further functionalized. For instance, the carboxylic acid can be converted to other functional groups, or the aromatic rings can be further substituted, and then subjected to another Suzuki coupling to create more complex poly-aryl systems.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to a palladium(0) catalyst, transmetalation of an organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the coupling of an aryl bromide with an arylboronic acid, a reaction type used to synthesize the title compound and its derivatives.[1][6]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][4]

Expert Insights: The choice of catalyst, ligand, base, and solvent is crucial for the success of a Suzuki-Miyaura coupling and is highly dependent on the specific substrates.[4] For sterically hindered substrates, such as those involving the 2',3'-dimethylbiphenyl scaffold, the use of bulky phosphine ligands can be beneficial.[7]

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a ligandProvides the active Pd(0) species for the catalytic cycle.[1]
Base K₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[4]
Solvent 1,4-Dioxane/H₂O, TolueneAffects the solubility of reagents and the reaction rate.
Temperature 80-110 °CProvides the necessary activation energy for the reaction.[1]
Amide Bond Formation

The carboxylic acid moiety of this compound is readily converted to an amide, a key functional group in many biologically active molecules.[8][9] Amide bond formation is a cornerstone of medicinal chemistry.[8]

Diagram of a General Amide Synthesis Workflow:

Amide_Synthesis Start Carboxylic Acid (R-COOH) Activation Activation with Coupling Reagent Start->Activation Intermediate Activated Intermediate (e.g., Acyl Chloride, Active Ester) Activation->Intermediate Coupling Reaction with Amine (R'-NH2) Intermediate->Coupling Product Amide (R-CONH-R') Coupling->Product

Caption: General workflow for amide bond synthesis from a carboxylic acid.

Protocol: Amide Synthesis via an Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., DCM, THF)

  • Amine (1.0-1.2 equiv)

  • Base (e.g., triethylamine, pyridine, 1.1-1.5 equiv)

Procedure: Step 1: Formation of the Acyl Chloride

  • Dissolve this compound in the anhydrous solvent.

  • Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in an anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add a solution of the amine and the base in the anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature for 1-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and then with a basic solution (e.g., saturated NaHCO₃).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expert Insights: The direct condensation of carboxylic acids and amines is also possible using coupling reagents like DCC or EDC, or under specific catalytic conditions.[12][13] The choice of method depends on the substrate's functional group tolerance and the desired reaction scale. For sensitive substrates, using coupling reagents at room temperature is often preferred to avoid the harsh conditions of acyl chloride formation.

ReagentFunctionConsiderations
SOCl₂ / (COCl)₂ Converts carboxylic acid to acyl chlorideCan be harsh; generates HCl or CO/CO₂/HCl as byproducts.[14]
DCC / EDC Coupling reagents for direct amidationForms urea byproducts that may require careful removal.[12]
HATU / HBTU Peptide coupling reagentsHighly efficient but can be expensive and pose safety concerns.[8]
TiCl₄ Lewis acid catalyst for direct amidationOffers a metal-catalyzed alternative.[13]
Esterification

The carboxylic acid group of this compound can be converted to an ester through various methods, most commonly the Fischer esterification.[15][16][17] Esters are important derivatives in their own right and can also serve as intermediates for further transformations.

Diagram of Fischer Esterification:

Fischer_Esterification Reactants Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Catalyst H+ (cat.) Heat Reactants->Catalyst Products Ester (R-COOR') + Water (H2O) Catalyst->Products

Caption: The Fischer esterification reaction.

Protocol: Fischer Esterification

This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[15]

Materials:

  • This compound (1.0 equiv)

  • Alcohol (used as solvent or in excess)

  • Acid catalyst (e.g., concentrated H₂SO₄, TsOH, a few drops to 0.1 equiv)

Procedure:

  • Combine this compound and the alcohol in a round-bottom flask.

  • Carefully add the acid catalyst.

  • Heat the mixture to reflux for several hours. The reaction is an equilibrium, so driving off the water formed can increase the yield.[18]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, neutralize the excess acid with a weak base (e.g., NaHCO₃ solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the ester by distillation or column chromatography.

Expert Insights: The Fischer esterification is an equilibrium process.[15] Using the alcohol as the solvent or removing water as it forms (e.g., with a Dean-Stark apparatus) will shift the equilibrium towards the product side.[18] For substrates sensitive to strong acids, alternative esterification methods using activating agents can be employed.[19]

Applications in Drug Discovery and Materials Science

Derivatives of this compound are of interest in several areas:

  • Anticancer Agents: The biphenyl scaffold is present in numerous compounds with antiproliferative activity.[1][20][21][22] The carboxylic acid or its derivatives can act as a key pharmacophore, interacting with biological targets.

  • Antimicrobial Agents: Modifications of the biphenyl-carboxylic acid structure can lead to compounds with antibacterial and antifungal properties.[9][22]

  • Enzyme Inhibitors: The rigid biphenyl structure can serve as a template for designing inhibitors of various enzymes, where the carboxylic acid group often plays a crucial role in binding to the active site.[21]

  • Liquid Crystals and Organic Electronics: Biphenyl derivatives are fundamental building blocks for liquid crystals and organic light-emitting diodes (OLEDs) due to their rigid, elongated structures.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features allow for its incorporation into a wide array of complex molecules through well-established synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize novel compounds with potential applications in drug discovery, materials science, and beyond.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • Brown, D. G., & Boström, J. (2016). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. SciSpace.
  • AK LECTURES. (2014, July 2). Amide Formation from Carboxylic Acids [Video]. YouTube.
  • Various Authors. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Pace, V., Hoyos, P., Castoldi, L., Domínguez de María, P., & Alcántara, A. R. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central.
  • Various Authors. (n.d.). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Mourad, A. K., & Czekelius, C. (n.d.). The synthesis of esters from carboxylic acids and their derivatives was described previous.
  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Aurich, A., et al. (2025). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis.
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides.
  • Various Authors. (n.d.). Squaryl molecular metaphors - application to rational drug design and imaging agents.
  • PubChem. (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid.
  • Google Patents. (n.d.). US8664428B2 - Method for producing (2,4-dimethylbiphenyl-3-yl)acetic acids, the esters thereof and intermediate compounds.
  • ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed....
  • Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
  • MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
  • Çelik-Onar, H., Bayramoğlu, G., & Mataraci-Kara, E. (n.d.). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie.
  • Various Authors. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH.
  • Google Patents. (n.d.). ZA201003432B - Biphenyl carboxylic acids and derivatives thereof.
  • DigitalCommons@TMC. (2022, September 13). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
  • Green Chemistry (RSC Publishing). (n.d.). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks.

Sources

Application Note: A Scalable Protocol for the Synthesis of 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2',3'-Dimethylbiphenyl-3-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers a detailed, step-by-step methodology, including considerations for reaction scale-up, safety, and purification of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Biphenyl derivatives are a significant class of organic compounds, widely utilized in the development of pharmaceuticals, advanced materials, and agrochemicals.[1] The specific molecular architecture of these compounds, characterized by two phenyl rings linked by a single bond, imparts unique chemical and physical properties. This compound is a valuable building block, and its efficient, scalable synthesis is crucial for advancing research and development in various fields.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[4][5] This application note details a robust protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 3-bromo-2-methylbenzoic acid and 3-methylphenylboronic acid.

Synthetic Strategy and Rationale

The chosen synthetic route, a Suzuki-Miyaura cross-coupling, is depicted below. This approach is selected for its high efficiency and scalability.

Synthetic_Scheme reactant1 3-Bromo-2-methylbenzoic acid conditions Pd Catalyst Base Solvent reactant1->conditions reactant2 3-Methylphenylboronic acid reactant2->conditions product 2',3-Dimethylbiphenyl-3-carboxylic acid conditions->product Suzuki-Miyaura Coupling

Caption: Overall synthetic scheme for this compound.

The selection of starting materials, 3-bromo-2-methylbenzoic acid and 3-methylphenylboronic acid, is based on their commercial availability and reactivity. The presence of a methyl group ortho to the bromine in 3-bromo-2-methylbenzoic acid can introduce steric hindrance, which may slow down the reaction.[6][7] Therefore, the choice of catalyst, ligand, and base is critical to ensure a high yield and efficient conversion.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and includes considerations for scaling up.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
3-Bromo-2-methylbenzoic acid76006-35-2215.05>98%Sigma-Aldrich
3-Methylphenylboronic acid17937-85-8135.96>97%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50>98%Sigma-Aldrich
SPhos657408-07-6410.51>98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Sigma-Aldrich
1,4-Dioxane, anhydrous123-91-188.11>99.8%Sigma-Aldrich
Deionized Water (H₂O)7732-18-518.02--
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
1 M Hydrochloric Acid (HCl)7647-01-036.46-Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>97%Fisher Scientific

3.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

3.3. Reaction Setup and Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification setup Assemble and dry glassware charge Charge flask with reactants, catalyst, ligand, and base setup->charge solvent Add anhydrous 1,4-dioxane charge->solvent degas Degas with nitrogen solvent->degas water Add degassed water degas->water heat Heat to reflux (e.g., 90-100 °C) water->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction Complete filter Filter off palladium residues cool->filter acidify Acidify aqueous layer with 1 M HCl filter->acidify extract Extract with ethyl acetate acidify->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from suitable solvent (e.g., ethanol/water or toluene) concentrate->recrystallize isolate Isolate pure product by filtration recrystallize->isolate dry_final Dry under vacuum isolate->dry_final

Caption: Step-by-step experimental workflow for the synthesis and purification.

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3-bromo-2-methylbenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane to the flask. The solvent volume should be sufficient to ensure good stirring (approximately 5-10 mL per mmol of the limiting reagent). Bubble nitrogen through the suspension for 15-20 minutes to remove dissolved oxygen.

  • Reaction Initiation: Add degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water). Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with ethyl acetate to remove non-acidic organic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. A precipitate should form.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[8]

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful attention to several factors:

  • Thermal Safety: Suzuki-Miyaura reactions can be exothermic.[9][10] For larger scale reactions, it is crucial to monitor the internal temperature and ensure adequate cooling capacity to prevent a runaway reaction. A staged addition of one of the reactants might be necessary to control the reaction rate and heat generation.

  • Mixing: Efficient stirring is essential to ensure good mass transfer, especially with heterogeneous mixtures. For larger vessels, mechanical stirring is recommended over magnetic stirring.

  • Degassing: Thorough removal of oxygen is critical to prevent catalyst deactivation. For larger volumes, multiple vacuum/nitrogen backfill cycles are more effective than sparging.

  • Work-up and Product Isolation: The work-up procedure may need to be adapted for larger quantities. For instance, filtration of the palladium catalyst may be slower, and larger extraction vessels will be required.

Characterization

The purity and identity of the synthesized this compound should be confirmed by appropriate analytical methods:[11][12]

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[13]

  • Melting Point: As an indicator of purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: Palladium compounds and organic solvents should be handled with care. 1,4-Dioxane is a potential carcinogen and should be handled accordingly.

  • Exothermic Potential: Be aware of the potential for an exothermic reaction, especially during scale-up.[14]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst system and reaction conditions, this valuable intermediate can be produced in high yield and purity. The provided guidelines for scale-up, safety, and characterization will aid researchers in the successful implementation of this synthetic procedure.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Oldridge, M., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14843–14853.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved from [Link]

  • Patel, A. V., Malik, G. M., & Bhatt, P. V. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 25(3).
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). MDPI.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
  • Biphenyl derivatives represent a class of organic compounds with significant utility across various industries, particularly in pharmaceuticals and advanced m
  • Suzuki reaction. (n.d.). Wikipedia.
  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025).
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2025).
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • Process for the purification of aromatic carboxylic acids. (n.d.).
  • Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. (n.d.).
  • Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008). Bentham Open Archives.
  • Process for purification of aryl carboxylic acids. (n.d.).
  • Biphenyl, 3,3'-dimethyl. (n.d.). Organic Syntheses Procedure.
  • 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis. (n.d.). chemicalbook.
  • Application Notes and Protocols for the Purification of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. (n.d.). Benchchem.
  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. (n.d.). Organometallics.
  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
  • Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. (n.d.). Sci-Hub.
  • Kinetic profile in the Suzuki–Miyaura cross-coupling with... (n.d.).
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.
  • Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale. (2025).
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.).

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

Heterocyclic compounds are the bedrock of modern medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The pursuit of novel heterocyclic scaffolds has driven the evolution of synthetic organic chemistry, moving beyond traditional methods to embrace more efficient, sustainable, and versatile strategies. This guide provides an in-depth exploration of cutting-edge methodologies for the synthesis of novel heterocyclic compounds, designed to empower researchers in drug discovery and development. We will delve into the mechanistic intricacies and practical applications of Microwave-Assisted Synthesis, Multi-Component Reactions (MCRs), Photoredox Catalysis, and C-H Activation. Each section is supported by detailed protocols, comparative data, and visual guides to facilitate both conceptual understanding and practical implementation.

Introduction: The Enduring Importance of Heterocycles

Heterocyclic chemistry is a cornerstone of organic synthesis, with over half of all known organic compounds being heterocycles.[2] Their prevalence stems from their diverse stereochemical arrangements and their capacity to engage in a multitude of intermolecular interactions, making them ideal pharmacophores.[3][4] However, classical synthetic routes often grapple with limitations such as harsh reaction conditions, prolonged reaction times, and modest yields.[1][5] In response, the field has pivoted towards innovative strategies that offer enhanced efficiency, atom economy, and access to novel chemical space.[6][7] This document serves as a practical guide to four such transformative methodologies.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful tool, leveraging the efficient heating of polar molecules through dielectric loss to dramatically accelerate reaction rates.[8][9] This non-conventional energy source often leads to higher yields, improved product purity, and a significant reduction in reaction times from hours to minutes.[10][11]

Causality in Experimental Design: Why Microwaves Excel

The superiority of microwave heating over conventional methods lies in its mechanism. Instead of relying on slow thermal conduction from the vessel walls, microwaves directly excite and heat the polar molecules within the reaction mixture. This rapid, uniform heating minimizes the formation of side products and allows for precise temperature control, which is crucial for sensitive reactions.[12] The choice of solvent is critical; polar solvents that can efficiently absorb microwave energy are preferred. However, solvent-free conditions are also highly effective and offer a greener synthetic route.[10][13]

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are not merely qualitative. Quantitative data consistently demonstrates substantial improvements in both reaction time and yield across a wide range of heterocyclic syntheses.

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference(s)
Reaction Time 2 hours5 minutes[8][14]
7-9 hours9-10 minutes[15]
4 hours2 minutes[10]
Yield 72-90%91-98%[8][14]
Lower than microwave79-92% improvement[15]
80%88%[10]
Temperature 75°C60°C[8][14]
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis, a classic method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines, is significantly enhanced by microwave irradiation.[16][17]

Reaction Mechanism Workflow

Paal_Knorr 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Amine Primary_Amine Primary_Amine Primary_Amine->Hemiaminal Cyclic_Intermediate Cyclic_Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclic_Intermediate->Pyrrole Dehydration (Microwave Accelerated)

Caption: Paal-Knorr Pyrrole Synthesis Workflow.

Materials:

  • 2,5-Hexanedione (1.0 mmol, 114 mg)

  • 4,4-Diethoxybutylamine (1.2 mmol, 194 mg)

  • Absolute Ethanol (4.0 mL)

  • Glacial Acetic Acid (0.4 mL)

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add 2,5-hexanedione.[1]

  • Add absolute ethanol to dissolve the diketone.[1]

  • Add 4,4-diethoxybutylamine followed by glacial acetic acid as a catalyst.[1]

  • Seal the vial with a cap and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 10 minutes.[1]

  • After the reaction, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel if necessary.

Multi-Component Reactions (MCRs): Building Complexity in a Single Step

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[12] This approach is celebrated for its high atom economy, operational simplicity, and its ability to rapidly generate libraries of structurally diverse molecules.[2][18]

The Logic of MCRs in Drug Discovery

The power of MCRs lies in their ability to construct complex molecular architectures in a single step, significantly reducing the number of synthetic and purification steps required compared to traditional linear syntheses. This efficiency is a major advantage in drug discovery, where the rapid generation and screening of diverse compound libraries are paramount. The Ugi four-component reaction (Ugi-4CR) is a prime example, enabling the synthesis of peptide-like structures and a wide array of nitrogen-containing heterocycles.[15][19]

Ugi Reaction Workflow

Ugi_Reaction cluster_reactants Reactants Aldehyde_Ketone Aldehyde_Ketone Imine_Formation Imine_Formation Aldehyde_Ketone->Imine_Formation Amine Amine Amine->Imine_Formation Carboxylic_Acid Carboxylic_Acid Isocyanide Isocyanide Nitrilium_Intermediate Nitrilium_Intermediate Imine_Formation->Nitrilium_Intermediate + Isocyanide Adduct_Formation Adduct_Formation Nitrilium_Intermediate->Adduct_Formation + Carboxylate Mumm_Rearrangement Mumm_Rearrangement Adduct_Formation->Mumm_Rearrangement Final_Product Final_Product Mumm_Rearrangement->Final_Product

Caption: Ugi Four-Component Reaction Mechanism.

Protocol 2: Ugi-based Synthesis of Fused Nitrogen Heterocycles

This protocol describes the synthesis of a benzodiazepinone core, a privileged scaffold in medicinal chemistry, via a spontaneous cyclization following an Ugi reaction.[19]

Materials:

  • Arylglyoxal (1 equiv)

  • Anthranilic acid derivative (1 equiv)

  • Primary amine (1 equiv)

  • Isocyanide (1 equiv)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the arylglyoxal in methanol.

  • Add the primary amine to the solution and stir for 15 minutes at room temperature.[19]

  • Sequentially add the anthranilic acid derivative and the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.[19]

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue contains the benzodiazepinone product, which can be purified by recrystallization or column chromatography. The spontaneous cyclization of the Ugi adduct avoids the need for additional reaction steps.[19]

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[16][17] This strategy utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, thereby activating substrates for a wide range of transformations, including the synthesis of complex heterocycles.[20][21]

Mechanistic Principles and Experimental Considerations

The core of photoredox catalysis is the photocatalytic cycle. A photocatalyst, typically a ruthenium or iridium complex, is excited by visible light to a long-lived triplet state. This excited state can then act as both a potent oxidant and reductant, engaging in SET with organic substrates to generate radical cations or anions. These reactive intermediates then proceed through the desired reaction cascade. The choice of photocatalyst, solvent, and light source are critical parameters that must be optimized for each specific transformation.

General Photoredox Catalytic Cycle

Photoredox_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Visible Light) Substrate_Radical Substrate Radical PC_star->Substrate_Radical SET with Substrate Product Product Substrate_Radical->Product Reaction Cascade Product->PC Catalyst Regeneration

Caption: Simplified Photoredox Catalytic Cycle.

Protocol 3: Visible-Light Photocatalytic Synthesis of Substituted Oxazoles

This protocol details the synthesis of 2,5-disubstituted oxazoles from α-bromoketones and benzylamines, a transformation that proceeds efficiently at room temperature.[20][21]

Materials:

  • α-Bromoketone (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • [Ru(bpy)₃]Cl₂ (1 mol%)

  • K₃PO₄ (2.0 equiv)

  • CCl₃Br (1.5 equiv)

  • DMF (to make a 0.1 M solution)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction tube, add the α-bromoketone, K₃PO₄, and [Ru(bpy)₃]Cl₂.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add DMF, benzylamine, and CCl₃Br via syringe.

  • Place the reaction tube under irradiation with a blue LED light source at room temperature.

  • Stir the reaction mixture for the specified time (typically a few hours, monitor by TLC).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

C-H Activation: A Paradigm Shift in Synthetic Efficiency

Direct C-H bond functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules.[22] By avoiding the pre-functionalization of starting materials, C-H activation streamlines synthetic routes and opens up new avenues for molecular design. Transition metal catalysis, particularly with palladium, has been instrumental in the development of robust and selective C-H activation methods for heterocyclic synthesis.

Directing Groups: The Key to Regioselectivity

A significant challenge in C-H activation is controlling the regioselectivity of the reaction. Directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, have proven to be a highly effective solution. This approach enables the selective functionalization of otherwise unreactive C-H bonds.

Protocol 4: Palladium-Catalyzed Direct C5-Arylation of Imidazoles

This protocol describes the direct arylation of the C5 position of an N-substituted imidazole with an aryl chloride, a challenging transformation due to the lower reactivity of aryl chlorides compared to bromides or iodides.

Materials:

  • N-substituted imidazole (1.0 equiv)

  • Aryl chloride (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

Procedure:

  • In a flame-dried Schlenk tube, combine the N-substituted imidazole, aryl chloride, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.[23]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The methodologies presented in this guide represent a significant leap forward in the synthesis of novel heterocyclic compounds. Microwave-assisted synthesis, multi-component reactions, photoredox catalysis, and C-H activation offer unparalleled efficiency, versatility, and access to diverse molecular scaffolds. As the demand for new therapeutics and functional materials continues to grow, these advanced synthetic strategies will undoubtedly play a pivotal role in accelerating the pace of discovery and innovation. The continued development of new catalysts, reaction conditions, and technologies, such as flow chemistry, will further expand the synthetic chemist's toolkit, enabling the construction of ever more complex and functional heterocyclic systems.[24]

References

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • A Recent Update on the Flow Synthesis of Indoles. (2020). MDPI. Retrieved from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of Benzodiazepine β-Turn Mimetics by an Ugi 4CC/Staudinger/Aza-Wittig Sequence. The Journal of Organic Chemistry. Retrieved from [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. ResearchGate. Retrieved from [Link]

  • Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Organic Chemistry Portal. Retrieved from [Link]

  • A Recent Update on the Flow Synthesis of Indoles. (2020). Uniba.
  • Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics. Retrieved from [Link]

  • Synthesis of seven-membered nitrogen heterocycles through the Ugi multicomponent reaction. ResearchGate. Retrieved from [Link]

  • Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Palladium‐catalyzed C−H arylation of SEM‐protected imidazole. ResearchGate. Retrieved from [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). RSC Publishing. Retrieved from [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. (2025).
  • Synthesis of Substituted Oxazoles by Visible Light Photocatalysis. ResearchGate. Retrieved from [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Retrieved from [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PMC. Retrieved from [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Retrieved from [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. Retrieved from [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Retrieved from [Link]

  • Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions. Beilstein Archives.
  • Visible Light Mediated One Pot Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazole. (2025).
  • Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. Retrieved from [Link]

  • Photo-induced iron-catalyzed [2 + 2 + n] radical cascade for the synthesis of alkylated/spirocyclic polycyclic quinolinones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Microwave-assisted organic synthesis of pyrroles (Review). (2024). Pensoft Publishers. Retrieved from [Link]

  • (PDF) Recent advances in microwave-assisted synthesis. ResearchGate. Retrieved from [Link]

  • Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. PMC. Retrieved from [Link]

  • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. PMC. Retrieved from [Link]

  • Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. NIH. Retrieved from [Link]

  • Synthesis of Quinolines by a Photoredox Catalytic Three-Component Reaction. ResearchGate. Retrieved from [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
  • Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. (2016). PubMed. Retrieved from [Link]

  • 14 - Synthesis of Indoles. (2021). YouTube. Retrieved from [Link]

  • (PDF) C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation. ResearchGate. Retrieved from [Link]

Sources

The Unexplored Potential of 2',3'-Dimethylbiphenyl-3-carboxylic Acid in Catalysis: A Guide for the Pioneering Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Familiar Scaffolds in Ligand Design

In the landscape of homogeneous catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. The biphenyl scaffold has emerged as a privileged structure in ligand development, most notably in the form of chiral diphosphines like BINAP and MeO-BIPHEP, which have revolutionized asymmetric catalysis.[1][2] These ligands leverage the steric bulk and conformational rigidity of the biphenyl backbone to create a well-defined chiral pocket around the metal center.

This guide, however, ventures into uncharted territory. We will explore the potential of a simple, yet intriguing molecule: 2',3'-dimethylbiphenyl-3-carboxylic acid . To date, the literature on the direct application of this specific molecule as a primary ligand in catalysis is sparse to nonexistent. This presents a unique opportunity for innovation. This document serves as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the synthesis and potential catalytic applications of this novel ligand. We will provide a detailed synthetic protocol, theorize its potential roles in catalysis based on first principles, and offer a general protocol for its initial screening in a catalytic reaction.

Part 1: Synthesis of this compound

The most direct and modular route to synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method allows for the formation of the crucial C-C bond between the two aryl rings.[3]

Synthetic Workflow

The overall synthetic strategy involves the coupling of a boronic acid derivative of one ring with a halogenated derivative of the other.

cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product A 3-Bromo- or 3-Iodobenzoic Acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., 1,4-Dioxane/Water) A->C B 2,3-Dimethylphenylboronic Acid B->C D This compound C->D

Caption: Workflow for the synthesis of the target ligand via Suzuki-Miyaura coupling.

Detailed Synthetic Protocol

This protocol is a general guideline and may require optimization based on available starting materials and laboratory conditions.

Materials:

  • 3-Bromobenzoic acid (or 3-Iodobenzoic acid for higher reactivity)

  • 2,3-Dimethylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2x) to remove non-acidic impurities. Discard the organic layers.

    • Acidify the aqueous layer to a pH of ~2 using 1 M HCl. A white precipitate should form.

    • Extract the product into diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Part 2: Application Notes (Theoretical Framework)

While not yet established, we can theorize the potential of this compound as a ligand by dissecting its structural components.

Rationale for Catalytic Application
  • Biphenyl Backbone: The biphenyl group provides steric bulk. The two methyl groups at the 2' and 3' positions create a specific steric environment that could influence the coordination sphere of a metal center. This steric hindrance can play a crucial role in promoting reductive elimination, a key step in many cross-coupling reactions.[4][5]

  • Carboxylic Acid Moiety: The carboxylic acid group can act as a coordinating group, particularly in its deprotonated carboxylate form. It can coordinate to a metal center in a monodentate or potentially a bidentate fashion. This interaction is crucial for the formation of the active catalytic species.[6][7] The carboxylate can also serve as a proton-responsive group or participate in hydrogen bonding interactions.

Potential Catalytic Applications

Given its structure, this ligand could be explored in various palladium-catalyzed reactions, such as:

  • Suzuki-Miyaura Cross-Coupling: While often used to synthesize the ligand itself, it could potentially act as a supporting ligand, influencing the efficiency of the coupling of other substrates.

  • Heck Coupling: The steric and electronic properties could influence the regioselectivity and efficiency of olefin arylation.

  • C-H Activation: The carboxylate group could act as a directing group, facilitating C-H activation at a specific position on a substrate.

Hypothetical Catalytic Cycle for a Cross-Coupling Reaction

The following diagram illustrates a plausible, albeit hypothetical, catalytic cycle for a palladium-catalyzed cross-coupling reaction where 'L' represents our 2',3'-dimethylbiphenyl-3-carboxylate ligand.

A Pd(0)L2 Active Catalyst B Oxidative Addition Ar-Pd(II)(L)2-X A->B Ar-X C Transmetalation Ar-Pd(II)(L)2-Ar' B->C Ar'-M D Reductive Elimination C->D D->A Ar-Ar'

Caption: A generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Part 3: Protocols for Ligand Screening (Exploratory)

This section provides a general protocol for researchers to begin testing the efficacy of this compound as a novel ligand in a model catalytic reaction.

Model Reaction: Suzuki-Miyaura Coupling

A standard Suzuki-Miyaura coupling of an unactivated aryl bromide with phenylboronic acid is an excellent benchmark reaction.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound (the new ligand)

  • Triphenylphosphine (PPh₃) or SPhos (as control ligands)[5]

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (1 mol%) and the new ligand (2-4 mol%) in a small amount of toluene. Stir at room temperature for 15-30 minutes.

  • Reaction Setup: In a reaction vial equipped with a stir bar, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Reaction Initiation: Add the pre-formed catalyst solution to the reaction vial, followed by additional toluene to reach a desired concentration (e.g., 0.5 M). Add a known amount of the internal standard.

  • Heating and Monitoring: Seal the vial and place it in a preheated oil bath at 100 °C. Take aliquots at specific time intervals (e.g., 1h, 4h, 12h) and quench with a small amount of water/diethyl ether. Analyze the organic layer by GC-MS to determine the conversion and yield.

  • Control Experiments: Run parallel reactions using well-established ligands like PPh₃ or a more advanced ligand like SPhos under identical conditions to benchmark the performance of the new ligand.

Hypothetical Data for Comparison

A researcher would aim to collect data to populate a table similar to the one below, comparing the new ligand against known standards.

EntryLigandCatalyst Loading (mol%)Time (h)Yield (%)Turnover Number (TON)
12',3'-DMB-3-CA 1.012[Experimental Result][Calculated Value]
2PPh₃1.012[Experimental Result][Calculated Value]
3SPhos0.14>95>950

This table is for illustrative purposes only.

Conclusion and Future Outlook

While the catalytic applications of this compound remain an open field of inquiry, its structural features suggest a tangible potential for its use as a ligand in homogeneous catalysis. The steric profile of the dimethylbiphenyl moiety combined with the coordinating ability of the carboxylic acid group presents a unique combination that warrants investigation. This guide provides a solid foundation for such an exploration, offering a reliable synthetic route and a clear, albeit theoretical, framework for its initial application and screening. The journey from a novel molecule to a workhorse ligand is long, but it begins with the foundational and exploratory steps outlined herein.

References

  • Noyori, R. Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2008-2022 (2002).
  • Yin, J., & Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162–1163 (2002).
  • Fan, Q.-H., Li, Y.-M., & Chan, A. S. C. Recoverable catalysts for asymmetric hydrogenation. Chemical Reviews, 102(10), 3385–3466 (2002).
  • Chen, G., et al. Development of a new class of chiral phosphine ligands for asymmetric catalysis. Accounts of Chemical Research, 40(11), 1304–1312 (2007).
  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483 (1995).
  • Macmillan, D. W. C. The advent and development of organocatalysis.
  • Crabtree, R. H. The organometallic chemistry of catalysis. Journal of Organometallic Chemistry, 600(1-2), 1–6 (2000).
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books (2010).
  • Ananikov, V. P. Carboxylate-Assisted C−H Activation and Functionalization: A New Challenge in Catalysis.
  • Daugulis, O., Roane, J., & Tran, L. D. Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064 (2015).
  • Cordovano, G., et al. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12695–12708 (2022).
  • Miyaura, N. Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. In Topics in Current Chemistry (Vol. 219, pp. 11–59). Springer (2002).
  • Hassan, J., et al. Aryl−Aryl Bond Formation One Century after the Ullmann Condensation. Chemical Reviews, 102(5), 1359–1470 (2002).
  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211 (2002).
  • On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. National Institutes of Health. Available at: [Link].

  • Study of the Effect of Methyl and Hydroxyl Subgroups on the Electronic Structure of Biphenyl Molecule. ResearchGate. Available at: [Link].

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health. Available at: [Link].

  • Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides. ChemRxiv. Available at: [Link].

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. ACS Publications. Available at: [Link].

  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. ResearchGate. Available at: [Link].

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Institutes of Health. Available at: [Link].

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link].

Sources

Application Note & Protocols: Strategic Derivatization of 2',3'-Dimethylbiphenyl-3-carboxylic Acid for Enhanced Performance in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] 2',3'-Dimethylbiphenyl-3-carboxylic acid is a promising lead compound leveraging this scaffold. However, like many carboxylic acid-containing molecules, its direct application in biological assays can be hampered by suboptimal physicochemical properties, such as poor membrane permeability due to ionization at physiological pH, which can lead to limited cellular uptake and bioavailability.[4][5] This guide provides a detailed framework for the strategic derivatization of this compound. We present validated, step-by-step protocols for three distinct and complementary strategies: (1) Amide library synthesis for structure-activity relationship (SAR) exploration, (2) Ester prodrug formation to enhance cell permeability, and (3) Bioisosteric replacement to improve metabolic stability and overall drug-like properties. Each protocol is designed to be self-validating and includes expert insights into the rationale behind experimental choices, potential challenges, and data interpretation, empowering researchers to unlock the full therapeutic potential of this promising chemical entity.

Rationale for Derivatization: Overcoming the Carboxylic Acid Challenge

The carboxylic acid moiety is a common feature in pharmacologically active compounds, often crucial for target binding through ionic interactions or hydrogen bonding.[6] However, it also presents significant challenges in drug development.[4] At a physiological pH of ~7.4, carboxylic acids (with a typical pKa of 3.5-4.5) are predominantly deprotonated, resulting in a negatively charged molecule.[5] This charge significantly limits passive diffusion across lipid-rich cell membranes, potentially masking the compound's true intracellular activity.

Furthermore, carboxylic acids can be susceptible to metabolic processes like acyl glucuronidation, which can lead to the formation of reactive metabolites and potential toxicity issues.[7] Strategic derivatization aims to mitigate these drawbacks while retaining or enhancing the desired biological activity.

Physicochemical Profile of the Parent Compound

To design an effective derivatization strategy, we must first understand the baseline properties of the parent compound.

PropertyValue (Estimated)Implication for Biological Assays
Molecular Formula C₁₅H₁₄O₂-
Molecular Weight 226.27 g/mol Good starting point, adheres to Lipinski's Rule of Five.
XLogP3 ~3.8 - 4.4Indicates good lipophilicity in the neutral form.[8][9]
pKa ~4.0Predominantly ionized (anionic) at physiological pH, leading to poor passive cell permeability.
Hydrogen Bond Donors 1 (from -COOH)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 2 (from -COOH)Can participate in key interactions with biological targets.

Core Derivatization Strategies

We will focus on three field-proven strategies to modify the carboxylic acid group. The choice of strategy depends on the specific research goal, whether it is to understand target binding, improve cellular activity, or enhance the overall pharmacokinetic profile.

G cluster_0 Parent Compound cluster_1 Strategic Goals cluster_2 Resulting Derivatives parent This compound SAR Strategy A: Amide Library Synthesis (Probe Target Binding) parent->SAR Couple with diverse amines Prodrug Strategy B: Ester Prodrug Synthesis (Enhance Cellular Uptake) parent->Prodrug Esterify with alcohols Bioisostere Strategy C: Bioisosteric Replacement (Improve ADME Properties) parent->Bioisostere Replace -COOH with e.g., Tetrazole Amides Amide Derivatives SAR->Amides Esters Ester Prodrugs Prodrug->Esters Tetrazoles Tetrazole Analogs Bioisostere->Tetrazoles

Figure 1: Decision workflow for the strategic derivatization of the parent carboxylic acid.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling

This protocol is the cornerstone of SAR studies. By coupling the parent acid with a variety of commercially available amines, researchers can systematically probe how changes in size, electronics, and hydrogen bonding capacity at this position affect biological activity. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification.[10] Hydroxybenzotriazole (HOBt) is included as an additive to suppress potential side reactions and minimize racemization if chiral amines are used.[11]

Materials and Reagents:

ReagentPurpose
This compoundStarting Material
Amine of choice (e.g., benzylamine)Coupling Partner
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carboxylic Acid Activator
HOBt (Hydroxybenzotriazole)Additive to prevent side reactions
DIPEA (N,N-Diisopropylethylamine) or Et₃NNon-nucleophilic base
Dichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous Solvent
Saturated aq. NaHCO₃, 1M HCl, BrineReagents for Aqueous Workup
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
Silica GelStationary Phase for Chromatography
Ethyl Acetate, HexanesMobile Phase for Chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., e.g., 100 mg).

  • Dissolution: Dissolve the acid in anhydrous DCM (approx. 5 mL per 100 mg of acid).

  • Reagent Addition: Add the amine of choice (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.). Stir the solution for 5 minutes at room temperature.

  • Activation: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (1x), saturated aq. NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Methyl Ester Prodrug Synthesis via Fischer Esterification

This protocol creates a simple ester prodrug to improve cell permeability. The ester masks the polar carboxylic acid, rendering the molecule neutral and more lipophilic.[5] Inside the cell, ubiquitous esterase enzymes cleave the ester bond, releasing the active parent acid.[12][13] Fischer esterification is a classic, cost-effective method suitable for this purpose.[14]

Materials and Reagents:

ReagentPurpose
This compoundStarting Material
Methanol (MeOH), AnhydrousReagent and Solvent
Sulfuric Acid (H₂SO₄), ConcentratedAcid Catalyst
Saturated aq. NaHCO₃Neutralizing Agent
Diethyl Ether or Ethyl AcetateExtraction Solvent
BrineWashing Solution
Anhydrous MgSO₄ or Na₂SO₄Drying Agent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of anhydrous methanol (e.g., 20 mL per 200 mg of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. The reaction is driven to completion by the large excess of methanol, according to Le Châtelier's principle.[14]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated aq. NaHCO₃ until effervescence ceases.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude ester is often pure enough for biological testing, but can be further purified by silica gel chromatography if necessary.

  • Characterization: Confirm the formation of the ester via ¹H NMR (observing a new singlet at ~3.5-3.9 ppm for the -OCH₃ group) and mass spectrometry.

Protocol 3: Synthesis of a Tetrazole Bioisostere

This advanced protocol replaces the carboxylic acid with a 1H-tetrazole ring, a well-known non-classical bioisostere.[15][16] The tetrazole ring has a similar pKa to a carboxylic acid, allowing it to maintain key ionic interactions, but it is metabolically more robust and can offer improved oral bioavailability.[6] This multi-step synthesis requires careful handling of reagents.

Materials and Reagents:

ReagentPurpose
N,N'-Carbonyldiimidazole (CDI) or Oxalyl ChlorideAmide coupling reagents
Ammonia or Ammonium HydroxideAmine source for primary amide
Trifluoroacetic Anhydride (TFAA) or POCl₃Dehydrating agent for nitrile formation
Sodium Azide (NaN₃) - EXTREMELY TOXIC Azide source for cycloaddition
Triethylamine Hydrochloride or Ammonium ChlorideCatalyst for cycloaddition
Dimethylformamide (DMF)Solvent

Step-by-Step Methodology (3 Stages):

Stage 1: Synthesis of the Primary Amide

  • Activate the parent acid using the procedure in Protocol 1 (steps 1-4, substituting the amine with excess ammonium hydroxide).

  • Alternatively, react the acid with oxalyl chloride to form the acyl chloride, then carefully quench with concentrated ammonium hydroxide at 0°C.

  • Purify the resulting primary amide by recrystallization or chromatography.

Stage 2: Dehydration to the Nitrile

  • Dissolve the primary amide (1.0 eq.) in an anhydrous solvent like DCM or THF.

  • Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) (1.5 eq.) at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC/LC-MS).

  • Perform an aqueous workup to remove excess reagents and purify the nitrile.

Stage 3: [3+2] Cycloaddition to form the Tetrazole

  • WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety procedures.

  • Dissolve the nitrile (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 eq.) and triethylamine hydrochloride (1.5 eq.).

  • Heat the reaction mixture to 80-120°C for 12-24 hours.

  • Cool the reaction, carefully acidify with HCl to protonate the tetrazole, and extract the product with ethyl acetate.

  • Purify by chromatography or recrystallization and characterize thoroughly by NMR and HRMS.

Integrated Workflow and Application in Assays

The successful synthesis of these derivatives is the first step in a larger discovery workflow.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis synthesis Protocol 1, 2, or 3: Synthesize Derivatives purification Purification: Chromatography synthesis->purification characterization Characterization: NMR, HRMS purification->characterization stock Prepare DMSO Stock Solutions characterization->stock assay Perform Biological Assay (e.g., Cytotoxicity, Anti-inflammatory) stock->assay data_acq Acquire Dose- Response Data assay->data_acq ic50 Calculate IC₅₀/EC₅₀ Values data_acq->ic50 sar Analyze Structure- Activity Relationship (SAR) ic50->sar

Figure 2: Overall workflow from chemical synthesis to biological data analysis.

Once purified and characterized, derivatives should be dissolved in DMSO to create high-concentration stock solutions (e.g., 10-50 mM). These stocks are then serially diluted to the final concentrations required for the specific biological assay (e.g., cell viability, enzyme inhibition, or receptor binding assays).

Interpreting the Results: A Hypothetical Case Study

Imagine the derivatives were tested in a cancer cell cytotoxicity assay. The results could be tabulated as follows to derive an initial SAR.

CompoundDerivative TypeIC₅₀ (µM)Interpretation
Parent Acid Carboxylic Acid> 50Inactive, likely due to poor cell permeability.
Derivative 1 Methyl Ester Prodrug5.2SUCCESS: Prodrug strategy worked. Ester is cleaved intracellularly, revealing the active compound.
Derivative 2 Benzyl Amide2.5HIT: The amide is tolerated and the benzyl group may be making favorable interactions with the target, increasing potency.
Derivative 3 tert-Butyl Amide> 50INACTIVE: The bulky tert-butyl group likely causes a steric clash in the target's binding site.
Derivative 4 Tetrazole Bioisostere4.8SUCCESS: Bioisostere is a valid replacement for the carboxylic acid, showing comparable activity to the prodrug form.

From this hypothetical data, a researcher can conclude:

  • The parent acid is likely active intracellularly, but requires derivatization to reach its target.

  • The binding pocket can accommodate a benzyl group but not a bulky tert-butyl group, guiding future designs.

  • Both the prodrug and bioisostere strategies are effective for this scaffold. The tetrazole may be preferred for future in vivo studies due to potentially better metabolic properties.

Conclusion

The systematic derivatization of a lead compound like this compound is a critical process in modern drug discovery. By employing strategies such as amide library synthesis, prodrug formation, and bioisosteric replacement, researchers can effectively overcome common liabilities associated with the carboxylic acid functional group. The protocols detailed in this guide provide a robust, reliable, and scientifically-grounded framework for synthesizing, evaluating, and interpreting the activity of novel derivatives, thereby accelerating the journey from a promising hit to a viable drug candidate.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid(bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]

  • Mahmoud, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • IntechOpen. (2021). Prodrugs of Drugs Bearing Carboxylic Acids. IntechOpen. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • ResearchGate. (2023). Some biologically active biphenyl derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • National Center for Biotechnology Information. 2',6'-Dimethylbiphenyl-3-carboxylic acid. PubChem. [Link]

  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • National Center for Biotechnology Information. 2',5'-Dimethylbiphenyl-3-carboxylic acid. PubChem. [Link]

  • Rautio, J., et al. (2018). Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]

  • Cheung, J., et al. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. Medicinal Research Reviews. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',3'-Dimethylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2',3'-Dimethylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of this valuable compound.

Introduction: Strategic Approach to Synthesis

This compound is a biaryl compound with significant potential in medicinal chemistry and materials science. Its synthesis, however, presents unique challenges, primarily due to steric hindrance from the ortho-methyl groups. This guide will focus on the most robust and widely applicable synthetic route: the Suzuki-Miyaura cross-coupling reaction. We will delve into the critical parameters of this methodology, from the preparation of starting materials to the final purification of the product, providing you with the expertise to navigate potential experimental hurdles.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide.[1] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it the preferred method for constructing biaryl systems.[1]

Synthetic Workflow Overview

The synthesis of this compound via the Suzuki-Miyaura coupling involves three main stages:

  • Preparation of Precursors: Synthesis of 3-bromo-2-methylbenzoic acid and 2,3-dimethylphenylboronic acid.

  • Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction between the two precursors.

  • Purification: Isolation and purification of the final product.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling cluster_purification Purification 3-bromo-2-methylbenzoic_acid 3-bromo-2-methylbenzoic acid Coupling_Reaction Pd-catalyzed Cross-Coupling 3-bromo-2-methylbenzoic_acid->Coupling_Reaction 2,3-dimethylphenylboronic_acid 2,3-dimethylphenylboronic acid 2,3-dimethylphenylboronic_acid->Coupling_Reaction Purification_Step Isolation & Purification Coupling_Reaction->Purification_Step Final_Product Final_Product Purification_Step->Final_Product 2',3'-Dimethylbiphenyl- 3-carboxylic acid

Caption: Overall workflow for the synthesis of this compound.

Part 1: Precursor Synthesis - Troubleshooting and FAQs

The quality and purity of your starting materials are paramount for a high-yielding Suzuki-Miyaura coupling.

Synthesis of 3-bromo-2-methylbenzoic acid

This precursor can be synthesized from 2-methyl-3-nitrobenzoic acid via a Sandmeyer reaction or through direct bromination of 2-methylbenzoic acid. A common challenge is achieving regioselectivity during bromination.

FAQ 1: I am getting a mixture of isomers during the bromination of 2-methylbenzoic acid. How can I improve the selectivity for the 3-bromo isomer?

Answer: Direct bromination of 2-methylbenzoic acid can lead to a mixture of products due to the activating and ortho-, para-directing nature of the methyl group, and the meta-directing effect of the carboxylic acid. To enhance selectivity:

  • Reaction Conditions: Employing milder brominating agents and controlling the reaction temperature can improve selectivity. For instance, using N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator in a non-polar solvent can favor benzylic bromination if not carefully controlled, but under ionic conditions, it can be a source of Br+.

  • Alternative Route: A more reliable method is to start from 2-methyl-3-nitrobenzoic acid. The nitro group can be reduced to an amine, which is then converted to the bromide via a Sandmeyer reaction (diazotization followed by treatment with CuBr). This multi-step but more controlled approach ensures the desired regiochemistry.

Experimental Protocol: Synthesis of 3-bromo-2-methylbenzoic acid from 1,3-dibromo-2-methylbenzene

A reliable method involves lithium-halogen exchange followed by carboxylation.[2]

  • Dissolve 1,3-dibromo-2-methylbenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in an appropriate solvent. The temperature should be strictly maintained to ensure selective mono-lithiation.[2]

  • After stirring for a designated period, bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.[2]

  • Allow the mixture to warm to room temperature, then quench with water.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

  • Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[3]

Synthesis of 2,3-dimethylphenylboronic acid

This precursor is typically prepared from 1-bromo-2,3-dimethylbenzene via a Grignard reaction followed by reaction with a borate ester.

FAQ 2: My Grignard reaction to form the 2,3-dimethylphenylmagnesium bromide is sluggish or fails to initiate. What can I do?

Answer: Initiation of Grignard reactions can be challenging. Here are some troubleshooting steps:

  • Purity of Reagents and Glassware: Ensure all glassware is oven-dried and assembled under an inert atmosphere. The magnesium turnings should be fresh and activated. You can activate the magnesium by briefly stirring it with a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Solvent: Anhydrous diethyl ether or THF are the most common solvents. Ensure they are freshly distilled from a suitable drying agent.

  • Initiation Techniques:

    • Crush a few magnesium turnings in the reaction flask (under inert atmosphere) to expose a fresh surface.

    • Add a small amount of the aryl bromide to the magnesium and gently warm the mixture.

    • Sonication can also be used to initiate the reaction.

Experimental Protocol: Synthesis of 2,3-dimethylphenylboronic acid

  • Prepare the Grignard reagent by adding a solution of 1-bromo-2,3-dimethylbenzene in anhydrous THF to activated magnesium turnings under an inert atmosphere.[4]

  • Once the Grignard reagent has formed, cool the solution to -78 °C.

  • Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous THF. Maintaining a low temperature is crucial to prevent the addition of a second equivalent of the Grignard reagent to the boron center.[4]

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding it to an acidic aqueous solution (e.g., dilute HCl).

  • Extract the boronic acid into an organic solvent like diethyl ether.

  • Purify the crude product. Recrystallization from a solvent mixture like water or hexane/ethyl acetate is a common method.[4]

Part 2: Suzuki-Miyaura Cross-Coupling - Troubleshooting and FAQs

The core of the synthesis is the palladium-catalyzed cross-coupling of 3-bromo-2-methylbenzoic acid and 2,3-dimethylphenylboronic acid. The primary challenge here is the steric hindrance imposed by the ortho-methyl groups on both coupling partners.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar'->Reductive_Elimination Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ (Boronic Acid) Ar'-B(OH)2->Transmetalation Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

FAQ 3: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this specific coupling are often due to steric hindrance, which can affect both the oxidative addition and reductive elimination steps of the catalytic cycle. Here's a breakdown of factors to consider for optimization:

ParameterRecommendation for Sterically Hindered CouplingsRationale
Palladium Catalyst Use a pre-catalyst with bulky, electron-rich phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). Buchwald and Fu have developed highly effective ligands for such challenging couplings.[5][6]Bulky ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step. Electron-rich ligands also enhance the rate of oxidative addition.[7]
Ligand Buchwald ligands (e.g., SPhos, XPhos) or other bulky phosphine ligands are highly recommended.[5][6]These ligands are designed to overcome steric barriers and improve catalyst stability and activity.
Base A stronger, non-nucleophilic base is often required. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are good choices.[8]The base is crucial for the transmetalation step. For substrates with acidic protons, like our carboxylic acid, a suitable base is critical to avoid side reactions.[9]
Solvent A polar aprotic solvent or a mixture including water is typically used. Common choices include dioxane/water, toluene/water, or DMF.[8]The solvent system needs to solubilize all components of the reaction and can influence the reaction rate.
Temperature Higher temperatures are often necessary to overcome the activation energy barrier for sterically hindered couplings. Refluxing conditions are common.Increased thermal energy helps to drive the reaction forward, especially the slower steps affected by steric hindrance.

FAQ 4: I am observing significant amounts of side products. What are they and how can I minimize their formation?

Answer: Common side products in Suzuki-Miyaura couplings include:

  • Homocoupling of the boronic acid: This results in the formation of 2,2',3,3'-tetramethylbiphenyl. This is often caused by the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, leading to the formation of 1,2,3-trimethylbenzene.

    • Solution: Use a suitable base and avoid prolonged reaction times at very high temperatures. The choice of base and solvent can influence the rate of protodeboronation.

  • Dehalogenation of the aryl bromide: This results in the formation of 2-methylbenzoic acid.

    • Solution: This can be promoted by certain palladium catalysts and reaction conditions. Screening different palladium sources and ligands may be necessary.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-bromo-2-methylbenzoic acid (1.0 eq.), 2,3-dimethylphenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).[8]

  • Add a degassed solvent system (e.g., dioxane/water 4:1).[8]

  • Thoroughly degas the reaction mixture again.

  • Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Part 3: Product Purification - Troubleshooting and FAQs

Purification of the final product is crucial to obtain this compound of high purity.

FAQ 5: I am having difficulty purifying the final product. What is the best method?

Answer: The purification strategy will depend on the impurities present.

  • Initial Work-up:

    • After the reaction is complete, dilute the mixture with water and acidify with dilute HCl to a pH of 2-3. This will protonate the carboxylic acid, making it soluble in organic solvents.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[10][11]

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing carboxylic acids include ethanol, acetic acid, or mixtures such as ethanol/water or toluene/hexanes.[3]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[3][12]

Data Summary Table: Recommended Reaction Conditions

ParameterRecommended Condition
Aryl Halide 3-bromo-2-methylbenzoic acid (1.0 eq.)
Boronic Acid 2,3-dimethylphenylboronic acid (1.2-1.5 eq.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Ligand (if needed) SPhos or XPhos (if using a Pd(OAc)₂ or similar precursor)
Base K₂CO₃ or K₃PO₄ (2-3 eq.)
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O
Temperature 80-110 °C (Reflux)
Reaction Time 12-24 hours (monitor by TLC/LC-MS)

References

  • Buchwald, S. L., & Fu, G. C. (2008). Palladium-Catalyzed Carbon-Nitrogen and Carbon-Oxygen Bond-Forming Reactions. Accounts of Chemical Research, 41(11), 1439-1440.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2019). ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). MDPI. [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). IJSR. [Link]

  • US Patent for Purification of carboxylic acids by complexation with selective solvents. (n.d.).
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). ACS Publications. [Link]

  • US Patent for Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol. (n.d.).
  • US Patent for Method for producing (2,4-dimethylbiphenyl-3-yl)acetic acids, the esters thereof and intermediate compounds. (n.d.).
  • Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. (n.d.). Ingenta Connect. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. [Link]

  • Biphenyl, 3,3'-dimethyl-. (n.d.). Organic Syntheses. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). CUNY. [Link]

  • Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. (n.d.). NIH. [Link]

  • Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. (n.d.). ResearchGate. [Link]

  • Purification by Recrystallization. (n.d.). CUNY. [Link]

  • The Synthesis of Novel Material 2,3-Dimethyl-2,3-dihydrofuro[3,4-b][13][14]dioxine-5,7-dicarboxylic acid. (n.d.). Atlantis Press. [Link]

  • CN Patent for Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. (n.d.).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). NIH. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. (n.d.). Quora. [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (n.d.). NIH. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • CN Patent for Synthetic method of 2-nitro-3-methylbenzoic acid. (n.d.).
  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]

  • US Patent for Process for the preparation of substituted phenylboronic acids. (n.d.).

Sources

Technical Support Center: Purification of 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on the purification of 2',3'-Dimethylbiphenyl-3-carboxylic acid. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary techniques for purifying this compound, like many solid organic acids, are recrystallization, acid-base extraction, and column chromatography. The choice depends on the nature and quantity of impurities, as well as the desired final purity and scale. Often, a combination of these methods is most effective. For instance, an initial acid-base extraction can remove non-acidic impurities, followed by recrystallization to achieve high purity.[1][2][3]

Q2: How do I choose the best purification strategy?

A2: Your strategy should be guided by the initial purity of your crude product.

  • For crude material with significant non-acidic impurities: Start with an acid-base extraction. This is a highly effective bulk purification step to isolate the carboxylic acid from neutral or basic starting materials and byproducts.[1][2]

  • For material that is mostly the desired product but needs polishing: Recrystallization is often the best choice. It is excellent for removing small amounts of closely related impurities and can yield highly pure crystalline material.[3][4]

  • When dealing with isomeric or very similar impurities: If recrystallization fails to separate impurities with similar solubility profiles, column chromatography is the most powerful technique for achieving high-resolution separation.[5][6]

Q3: What are the likely impurities I might encounter?

A3: Impurities will depend on the synthetic route. If using a Suzuki-Miyaura coupling, you might have residual starting materials (boronic acids, aryl halides) or homo-coupled byproducts.[7] If the synthesis involves oxidation of a methyl group, you could have residual starting material or over-oxidized products.[8] Unreacted starting materials from other synthetic routes, such as the deamination of related amines, could also be present.[9]

Q4: How can I assess the purity of my final product?

A4: A primary, simple indicator of purity is the melting point. A pure compound should have a sharp, defined melting point.[2] For more rigorous analysis, Thin Layer Chromatography (TLC) can be used to check for the presence of multiple components. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC), particularly with a biphenyl stationary phase which can offer unique selectivity for such molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[2][10]

Troubleshooting Guide

Q5: My crude acid won't fully dissolve in the hot recrystallization solvent. What should I do?

A5: This indicates one of two issues: either you haven't added enough solvent, or you have an insoluble impurity.

  • Causality: The principle of recrystallization is to create a saturated solution at high temperature.[4] If the desired compound's solubility limit is exceeded, it won't dissolve.

  • Solution: Add more hot solvent in small increments. If the solid material continues to dissolve, you simply needed more solvent. If a portion of the solid remains undissolved even with a significant addition of solvent, it is likely an insoluble impurity. In this case, you should perform a "hot filtration" to remove the impurity before allowing the solution to cool.

Q6: I've cooled my recrystallization solution, but no crystals have formed. What's wrong?

A6: This is a common issue known as supersaturation, where the compound remains dissolved even below its saturation point.[4]

  • Causality: Crystal formation requires nucleation sites to begin. A very clean solution may lack these initiation points. Alternatively, you may have used too much solvent.

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites.[4]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for further crystal growth.[4]

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent and re-cool.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[4]

Q7: After purification, my TLC plate still shows a persistent impurity spot very close to my product spot. How can I remove it?

A7: This suggests the impurity has a polarity very similar to your product, making separation by standard methods difficult.

  • Causality: Both recrystallization and normal-phase chromatography separate based on differences in polarity and solubility. If these properties are too similar, separation is inefficient.

  • Solution: Column chromatography with an optimized solvent system is your best option.

    • Solvent System Optimization: Systematically test different solvent mixtures for TLC. Try adding a small amount of a third solvent (e.g., a few drops of acetic acid to a hexane/ethyl acetate system) to potentially improve separation. The carboxyl group of your target compound can interact differently with an acidic mobile phase compared to a neutral impurity.

    • Alternative Stationary Phase: While silica gel is common, other stationary phases could provide different selectivity. Given the biphenyl structure, a stationary phase designed for aromatic compounds might be effective.[10]

Experimental Protocols

Protocol 1: Preliminary Purification via Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude material in an organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer.[1]

  • Separation: Separate the aqueous layer. Wash the organic layer with the basic solution one more time to ensure complete extraction of the acid. Combine the aqueous layers.

  • Back-Extraction: Wash the combined aqueous layers with the organic solvent (e.g., diethyl ether) to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). The purified carboxylic acid will precipitate out of the solution.[1]

  • Collection: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the solid acid obtained from synthesis or after an acid-base extraction.

  • Solvent Selection: Choose an appropriate solvent or solvent system. For biphenyl carboxylic acids, systems like aqueous ethanol or a toluene/petroleum ether mixture can be effective.[1][11] The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the acid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals, preferably under vacuum.

Data Presentation

Table 1: Potential Recrystallization Solvents and Considerations

Solvent/SystemGood Solvent (for dissolving)Poor Solvent (for precipitating)Rationale & Considerations
Aqueous EthanolEthanolWaterThe compound is likely soluble in ethanol and less soluble in water. The ratio can be fine-tuned for optimal recovery.[11]
Toluene/Petroleum EtherToluenePetroleum EtherToluene's aromatic nature should effectively dissolve the biphenyl core, while the non-polar petroleum ether will induce precipitation upon addition.[1]
Ethyl Acetate/HexaneEthyl AcetateHexaneEthyl acetate is a moderately polar solvent that can dissolve carboxylic acids, while hexane is non-polar and will act as an anti-solvent.[7][12]
Acetic AcidAcetic AcidWaterAcetic acid can be a good solvent for carboxylic acids due to hydrogen bonding. The product can then be precipitated by adding water.

Visualization

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the appropriate purification method based on initial sample assessment.

Purification_Workflow start Crude this compound tlc Assess Purity via TLC/ Melting Point start->tlc decision_purity Purity Level? tlc->decision_purity low_purity Low Purity (Multiple spots, broad MP) decision_purity->low_purity < 80% med_purity Moderate Purity (Minor impurities) decision_purity->med_purity > 80% acid_base Perform Acid-Base Extraction low_purity->acid_base recrystallize Perform Recrystallization med_purity->recrystallize reassess Re-assess Purity acid_base->reassess recrystallize->reassess chromatography Perform Column Chromatography final_product Pure Product chromatography->final_product decision_final Is Purity Sufficient? reassess->decision_final decision_final->chromatography No decision_final->final_product Yes

Caption: Decision tree for purification strategy.

References

  • Reddit. (2025-04-06). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • University of California, Davis. (2009). Experiment 9 — Recrystallization. Available at: [Link]

  • Shollenberger, D., Cramer, H., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • ACS Publications. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • PubMed. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). METHYL GROUPS BY REDUCTION OF AROMATIC CARBOXYLIC ACIDS WITH TRICHLOROSILANE - TRI-n-PROPYLAMINE: 2-METHYLBIPHENYL. Available at: [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Available at: [Link]

  • SciSpace. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica. Available at: [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Available at: [Link]

  • ResearchGate. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Available at: [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available at: [Link]

Sources

Technical Support Center: Synthesis of 2',3'-Dimethylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2',3'-Dimethylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered biaryl carboxylic acid. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of Suzuki-Miyaura cross-coupling reactions and are intended to provide both diagnostic and remedial strategies.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction yield is significantly low, or I am recovering a large amount of my starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the synthesis of a sterically hindered molecule like this compound via Suzuki-Miyaura coupling is a frequent challenge. The primary culprits are often related to steric hindrance impacting the catalytic cycle and suboptimal reaction conditions.

Causality:

The presence of ortho-substituents on both the 2-tolylboronic acid and the 3-bromo-2-methylbenzoic acid introduces significant steric bulk around the reaction centers. This can impede several key steps in the catalytic cycle:

  • Oxidative Addition: The insertion of the palladium catalyst into the carbon-halogen bond of the aryl halide can be slowed by the adjacent methyl group.

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex is often the rate-limiting step and is highly sensitive to steric hindrance.

  • Reductive Elimination: The final step, where the new C-C bond is formed, can also be hindered, though it is typically faster than transmetalation.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: For sterically demanding couplings, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate the key steps of the catalytic cycle and stabilize the active catalyst.[1][2]

    • Recommended Ligands: Consider using Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[2] These ligands create a bulky and electron-rich environment around the palladium center, which can promote both oxidative addition and reductive elimination.

    • Catalyst Precursors: While Pd(PPh₃)₄ can be used, modern palladium precatalysts like XPhos Pd G3 are often more effective for challenging substrates as they are designed to generate the active Pd(0) species more cleanly.[3]

  • Base Selection: The base plays a crucial role in the transmetalation step. For sterically hindered substrates, a stronger, non-nucleophilic base is often required.

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃) in these scenarios.[3][4]

  • Solvent and Temperature:

    • Solvent: Aprotic polar solvents are typically used. A mixture of dioxane and water is common, but for challenging couplings, anhydrous solvents like toluene or THF can be beneficial.[3][4]

    • Temperature: Increasing the reaction temperature (e.g., to 80-110 °C) can help overcome the activation energy barrier for sterically hindered substrates.[3][4]

Experimental Protocol: General Starting Point for Sterically Hindered Suzuki Coupling

ComponentRecommendationRationale
Aryl Halide 3-bromo-2-methylbenzoic acid (1.0 equiv)Aryl bromides offer a good balance of reactivity and stability.
Boronic Acid 2-tolylboronic acid (1.2–1.5 equiv)A slight excess helps drive the reaction to completion.
Palladium Source XPhos Pd G3 (1-2 mol%)A modern precatalyst designed for challenging couplings.[3]
Ligand (Included in precatalyst)XPhos is a bulky, electron-rich ligand suitable for hindered substrates.
Base K₃PO₄ (2.0–3.0 equiv)A strong, non-nucleophilic base that promotes transmetalation.[3]
Solvent Dioxane/H₂O (10:1) or TolueneAnhydrous aprotic solvents can be advantageous.[3]
Temperature 80–110 °CHigher temperatures can overcome steric barriers.[3]
Question 2: I've isolated my product, but it's contaminated with significant amounts of byproducts. The main impurities appear to be 2,2'-dimethylbiphenyl and 3,3'-dicarboxy-2,2'-dimethylbiphenyl. What are these and how can I prevent their formation?

Answer:

These byproducts are the result of homocoupling , a common side reaction in Suzuki-Miyaura couplings where the boronic acid or aryl halide starting materials react with themselves.[5]

  • 2,2'-dimethylbiphenyl arises from the homocoupling of 2-tolylboronic acid.

  • 3,3'-dicarboxy-2,2'-dimethylbiphenyl results from the homocoupling of 3-bromo-2-methylbenzoic acid.

Causality:

Homocoupling is primarily promoted by two factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the homocoupling of the boronic acid.[6][7][8]

  • Use of Pd(II) Precatalysts: If a Pd(II) source like Pd(OAc)₂ is used, a portion of it may not be reduced to the active Pd(0) state efficiently, leading to a higher concentration of Pd(II) that can drive the homocoupling pathway.[5]

Troubleshooting Strategies:

  • Rigorous Inert Atmosphere: The most critical step to prevent homocoupling is the thorough exclusion of oxygen.

    • Degassing: Degas all solvents by bubbling a stream of argon or nitrogen through them for at least 30 minutes before use.[4][9] A freeze-pump-thaw cycle is even more effective if your setup allows.

    • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen). Use Schlenk techniques or a glovebox for the best results.

  • Catalyst Choice:

    • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ or a modern Buchwald precatalyst can be advantageous over Pd(II) sources.[5]

    • Add a Reducing Agent: A mild reducing agent, such as potassium formate, can be added to the reaction mixture to help reduce any residual Pd(II) to Pd(0) without interfering with the catalytic cycle.[6][7][8]

  • Order of Addition: Add the palladium catalyst to the reaction mixture last, after all other reagents have been combined and the system has been thoroughly purged with inert gas.

Workflow for Minimizing Homocoupling

G cluster_prep Vessel Preparation cluster_inert Inerting cluster_reagents Reagent Addition cluster_reaction Reaction prep1 Oven-dry glassware prep2 Add solid reagents: Aryl Halide, Boronic Acid, Base prep1->prep2 inert1 Seal vessel prep2->inert1 inert2 Purge with Argon/Nitrogen (Subsurface sparge if possible) inert1->inert2 reagent1 Add degassed solvent via syringe inert2->reagent1 reagent2 Add Pd catalyst under positive inert gas pressure reagent1->reagent2 react1 Heat to desired temperature with vigorous stirring reagent2->react1

Caption: Workflow to minimize oxygen and prevent homocoupling.

Question 3: My analysis shows the presence of 2-methylbenzoic acid and 2,3-dimethylbenzene. Where are these coming from?

Answer:

These impurities are the result of protodeboronation and dehalogenation , respectively.

  • 2,3-dimethylbenzene is formed via protodeboronation of 2-tolylboronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[9]

  • 2-methylbenzoic acid is formed via dehalogenation (or hydrodehalogenation) of 3-bromo-2-methylbenzoic acid, where the C-Br bond is replaced with a C-H bond.[2]

Causality:

  • Protodeboronation: This side reaction is often base-catalyzed and can be exacerbated by the presence of water, especially at elevated temperatures. Boronic acids with electron-donating groups, like the methyl group in 2-tolylboronic acid, can be more susceptible.

  • Dehalogenation: This can occur if a hydride source is present in the reaction mixture. Potential hydride sources include certain bases (e.g., alkoxides), solvents (e.g., alcohols), or impurities. The palladium catalyst can facilitate this undesired reduction.[2]

Troubleshooting Strategies:

  • Boronic Acid Stability:

    • Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (2-tolylboronic acid pinacol ester). These are generally less prone to protodeboronation.[9]

    • Fresh Reagents: Use fresh, high-purity boronic acid, as degradation upon storage can be an issue.[9]

  • Control of Reaction Conditions:

    • Anhydrous Conditions: If protodeboronation or dehalogenation is significant, switching to strictly anhydrous conditions (anhydrous solvents and bases) can be beneficial.[2]

    • Base Selection: Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid hydroxides or alkoxides if these side reactions are prevalent.[2]

    • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the side reactions of protodeboronation and dehalogenation.[2]

Logical Diagram of Common Side Reactions

Suzuki_Side_Reactions SM1 Ar¹-X (3-bromo-2-methylbenzoic acid) Product Desired Product Ar¹-Ar² SM1->Product Suzuki Coupling (Desired Pathway) SP1 Homocoupling Ar¹-Ar¹ SM1->SP1 [O₂] or Pd(II) SP3 Dehalogenation Ar¹-H SM1->SP3 Hydride Source SM2 Ar²-B(OH)₂ (2-tolylboronic acid) SM2->Product Suzuki Coupling (Desired Pathway) SP2 Homocoupling Ar²-Ar² SM2->SP2 [O₂] or Pd(II) SP4 Protodeboronation Ar²-H SM2->SP4 Base / H₂O Pd Pd(0) Catalyst Pd->Product Suzuki Coupling (Desired Pathway)

Caption: Key reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I purify my final product, this compound, from the common side products?

A1: Purification can typically be achieved through a combination of techniques:

  • Acid-Base Extraction: Since your target molecule is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your product will move to the aqueous layer as its carboxylate salt. The non-acidic byproducts (homocoupled hydrocarbons, deboronated product) will remain in the organic layer. You can then acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure carboxylic acid, which can be collected by filtration.

  • Column Chromatography: If impurities persist, flash column chromatography on silica gel can be effective. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid (0.5-1%) to prevent tailing of the carboxylic acid, is a good starting point.[10]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., aqueous ethanol, or benzene/petroleum ether) can be an excellent final purification step to obtain highly pure material.

Q2: Can I use 3-chloro-2-methylbenzoic acid instead of the bromo- derivative to save costs?

A2: While aryl chlorides are more cost-effective, they are significantly less reactive than aryl bromides in Suzuki-Miyaura couplings. The oxidative addition of Pd(0) into the C-Cl bond is much slower.[11] To achieve a successful reaction with an aryl chloride, especially a sterically hindered one, you will likely need:

  • A more specialized and highly active catalyst system (e.g., one with a more electron-rich and bulky ligand).

  • More forcing reaction conditions (higher temperatures, longer reaction times).

  • A stronger base. This can sometimes lead to an increase in side reactions, potentially offsetting the initial cost savings. For initial attempts and small-scale synthesis, the aryl bromide is generally recommended for a higher probability of success.

Q3: My boronic acid is old. Can I still use it?

A3: It is highly recommended to use fresh boronic acid. Boronic acids can degrade over time, particularly through exposure to air and moisture, leading to the formation of boroxines (anhydrides) and a higher likelihood of protodeboronation.[9] If you must use older stock, consider checking its purity by NMR or LC-MS before use. If it appears degraded, it may be better to purchase a fresh batch or purify the existing stock.

References

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 359-365. [Link]

  • American Chemical Society Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved January 21, 2026, from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871-11883. [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of substituents on SuzukieMiyaura reactions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved January 21, 2026, from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved January 21, 2026, from [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 21, 2026, from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved January 21, 2026, from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 423-427. [Link]

  • MDPI. (2011). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2025). Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. Retrieved January 21, 2026, from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 2',3'-Dimethylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2',3'-Dimethylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this sterically hindered molecule.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when functionalizing this compound?

The main challenge arises from steric hindrance. The methyl groups at the 2' and 3' positions on one phenyl ring, coupled with the carboxylic acid at the 3-position on the other, create a crowded environment around the reactive sites. This steric congestion can significantly slow down reaction rates, necessitate harsher reaction conditions, and lead to lower yields compared to less hindered substrates.

Q2: Which functional group is the most straightforward to modify on this molecule?

The carboxylic acid group is the most common and generally the most straightforward position to functionalize. Standard transformations include conversion to amides, esters, and acid chlorides. However, even these common reactions can be challenging due to the steric hindrance mentioned above and may require specialized reagents and optimized conditions to achieve good yields.

Q3: Can I selectively functionalize one of the aromatic C-H bonds?

Yes, selective C-H functionalization is possible, primarily through directed ortho-metalation (DoM).[1][2][3][4] The carboxylic acid group can act as a directing group, facilitating the removal of a proton at the ortho position (C-2 or C-4) by a strong base like n-butyllithium or lithium diisopropylamide (LDA). This generates a lithiated intermediate that can then react with various electrophiles.

Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?

Standard laboratory safety protocols should always be followed. While this compound itself does not have unusually high toxicity, some related biphenyl compounds, like polychlorinated biphenyls (PCBs), are known to be persistent organic pollutants with significant health risks.[5][6][7][8][9] Always handle biphenyl derivatives in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for all reagents used in your reactions.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common synthetic transformations of this compound.

A. Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. However, with sterically hindered substrates like this compound, standard coupling methods often fail or give poor yields.[10][11][12][13]

Problem: Low or no yield of the desired amide product.

Workflow for Troubleshooting Low Amide Coupling Yield

G cluster_0 Optimization Strategy start Low Amide Yield c1 Initial Conditions: Standard coupling (e.g., HATU, EDC/HOBt) Room Temperature start->c1 q1 Any Product Formation? c1->q1 s1 Increase Reaction Temperature (e.g., 40-80 °C) q1->s1 Yes, but low conversion s2 Switch to a More Reactive Acylating Agent q1->s2 No end Improved Yield s1->end s3 Consider Alternative Activation Method (e.g., Acyl Fluoride) s2->s3 s4 Use a less hindered amine or a more potent coupling reagent s3->s4 fail Re-evaluate Synthetic Route s3->fail s4->end

Caption: Decision workflow for troubleshooting low amide coupling yields.

Detailed Solutions:
  • Increase Reaction Temperature and Time: Steric hindrance slows down the reaction rate. Increasing the temperature to 40-80 °C and extending the reaction time (24-72 hours) can often improve conversion. Monitor the reaction by TLC or LC-MS to check for product formation and starting material consumption.

  • Change the Coupling Reagent: If standard reagents like HATU, HBTU, or EDC/HOBt are ineffective, consider more potent alternatives.

    • COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Known for its high reactivity, especially with hindered substrates.

    • T3P® (Propylphosphonic Anhydride): A powerful water scavenger and activating agent that can drive the reaction to completion.

  • Convert to an Acyl Halide: A two-step approach via the acyl chloride or acyl fluoride can be highly effective. Acyl fluorides are particularly useful as they are more stable than acyl chlorides but still highly reactive towards amines.[10][14]

    • Step-by-step Protocol for Acyl Fluoride Formation:

      • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

      • Add cyanuric fluoride (1.1 eq) and pyridine (1.1 eq).

      • Stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

      • The crude acyl fluoride can often be used directly in the next step after a simple filtration to remove pyridinium salts.

      • Add the amine (1.2 eq) to the acyl fluoride solution and stir at elevated temperature (e.g., 40 °C) until the reaction is complete.

  • Alternative Coupling Strategies: For extremely challenging couplings, consider methods that bypass the traditional carboxylic acid activation.

    • Grignard Reagent Addition to Isocyanates: This method is effective for synthesizing highly sterically hindered amides.[11][12][13] It requires converting the amine component into an isocyanate and the carboxylic acid component into a Grignard reagent, which is a multi-step process.

Comparative Table of Amide Coupling Conditions:
Coupling ReagentBaseSolventTemperature (°C)Typical Time (h)Notes
HATUDIPEADMF25-6012-48Standard, but may be slow for this substrate.
COMUDIPEADMF/DCM25-404-24More reactive than HATU; good for hindered systems.
T3P®Pyridine/Et3NEtOAc/DCM25-802-12Powerful dehydrating conditions.
Cyanuric FluoridePyridineDCM25 (activation)1-2 (activation)Forms highly reactive acyl fluoride intermediate.[10][14]
B. Esterification Reactions

Similar to amide coupling, esterification of this compound can be sluggish.

Problem: Incomplete reaction or low yield in Fischer or Steglich esterification.

Detailed Solutions:
  • Fischer Esterification Optimization: [15]

    • Use a large excess of the alcohol: This will shift the equilibrium towards the product. Using the alcohol as the solvent is a common strategy.

    • Effective water removal: Use a Dean-Stark apparatus to remove water as it forms.

    • Stronger acid catalyst: If sulfuric acid is not effective, consider using a sulfonic acid resin (e.g., Amberlyst-15) which can simplify work-up.

  • Carbodiimide-Mediated Esterification (Steglich-type): [16]

    • Increase catalyst loading: For sterically hindered systems, increasing the amount of DMAP (4-Dimethylaminopyridine) to 0.2-0.5 equivalents can significantly accelerate the reaction.

    • Alternative Carbodiimides: If DCC (Dicyclohexylcarbodiimide) leads to purification issues with the urea byproduct, switch to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which allows for an aqueous workup to remove the urea.

  • Activation via Acyl Chloride:

    • Step-by-step Protocol:

      • Suspend this compound (1.0 eq) in anhydrous DCM.

      • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops).[17]

      • Stir at room temperature for 2-4 hours. The reaction is complete when gas evolution ceases.

      • Remove the solvent and excess oxalyl chloride under vacuum.

      • Dissolve the crude acyl chloride in anhydrous DCM, add the alcohol (1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq).

      • Stir until the reaction is complete.

Comparative Table of Esterification Conditions:
MethodReagentsSolventTemperature (°C)Notes
FischerH₂SO₄ (cat.), excess ROHROHRefluxRequires water removal (Dean-Stark).[15]
SteglichDCC/EDC, DMAP (cat.)DCM/DMF0 to 25Good for sensitive alcohols; byproduct removal can be an issue.[16]
Acyl ChlorideOxalyl Chloride, DMF (cat.); then ROH, Et₃NDCM25Highly effective but requires two steps and handling of corrosive reagents.
C. Suzuki-Miyaura Cross-Coupling

To further functionalize the biphenyl backbone, a Suzuki-Miyaura coupling can be employed. This typically requires converting the carboxylic acid to a group more amenable to cross-coupling (e.g., a halide or triflate) or using a pre-functionalized biphenyl starting material.

Problem: Low yield and/or significant homocoupling in Suzuki-Miyaura reactions.

Workflow for Optimizing Suzuki Coupling

G cluster_1 Optimization Strategy start Low Suzuki Coupling Yield c1 Initial Conditions: Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O start->c1 q1 Primary Issue? c1->q1 s1 Change Ligand: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) q1->s1 Low Conversion s2 Change Base: Try stronger bases (e.g., K₃PO₄, Cs₂CO₃) or fluoride-based (CsF, KF) q1->s2 Homocoupling s3 Change Solvent System: (e.g., Dioxane/H₂O, THF/H₂O) s1->s3 s2->s3 s4 Degas Thoroughly: Ensure anaerobic conditions s3->s4 end Improved Yield s4->end

Caption: Decision workflow for optimizing Suzuki-Miyaura cross-coupling reactions.

Detailed Solutions:
  • Ligand Choice is Critical: Standard ligands like triphenylphosphine may not be effective for this hindered system. Use bulky, electron-rich phosphine ligands that promote the reductive elimination step and stabilize the active palladium species.

    • Recommended Ligands: SPhos, XPhos, RuPhos, or Buchwald's biaryl phosphine ligands are excellent choices.[18]

  • Base and Solvent System: The choice of base and solvent can have a profound impact on the reaction outcome.

    • Bases: Potassium phosphate (K₃PO₄) is often superior to sodium carbonate for challenging couplings. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be highly effective.

    • Solvents: Aprotic polar solvents like 1,4-dioxane or THF with water are commonly used. Anhydrous conditions with a fluoride source as the base (e.g., CsF in DME) can sometimes prevent boronic acid decomposition.

  • Palladium Pre-catalyst: Using a well-defined, air-stable palladium(II) pre-catalyst (e.g., SPhos Pd G3, XPhos Pd G3) can lead to more reproducible results than using Pd(0) sources like Pd(PPh₃)₄, which can vary in quality.

  • Thorough Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.

Recommended Starting Conditions for a Challenging Suzuki Coupling:
ComponentRecommendation
Palladium SourceSPhos Pd G3 (2 mol%)
Ligand(Included in pre-catalyst)
BaseK₃PO₄ (3.0 eq)
Solvent1,4-Dioxane / H₂O (4:1)
Temperature80-110 °C

IV. References

  • Snieckus, V. (1990). Directed Ortho Metalation. Toluene- and Other Non-Benzenoid Aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11094-11100. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 315-319. [Link]

  • Mortier, J., et al. (1998). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. The Journal of Organic Chemistry, 63(12), 3519-3522. [Link]

  • Baran, P. S., et al. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Ren, J.-W., et al. (2021). Triphenylphosphine Oxide-Catalyzed Amidation and Esterification for an Efficient Synthesis of Dipeptides, Amides, and Esters. Organic Letters, 23(19), 7497–7502. [Link]

  • Chen, D., et al. (2023). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. DigitalCommons@TMC. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). [Link]

  • ATSDR - CDC. (n.d.). Polychlorinated Biphenyls (PCBs) Toxicity. [Link]

  • La Rocca, C., et al. (2021). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 18(16), 8546. [Link]

Sources

Technical Support Center: Resolving Solubility Issues of 2',3'-Dimethylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Promising Molecule

2',3'-Dimethylbiphenyl-3-carboxylic acid is a compound of significant interest for researchers in medicinal chemistry and materials science. Its rigid biphenyl scaffold and functional carboxylic acid group offer a unique combination of properties. However, these same features present a common and critical experimental hurdle: poor aqueous solubility. The bulky, lipophilic dimethylbiphenyl core dominates its physical behavior, often leading to precipitation in aqueous media, which can compromise experimental results, from cell-based assays to formulation studies.

This guide provides a comprehensive technical resource for overcoming these solubility challenges. We will move beyond simple solvent suggestions to explain the underlying chemical principles, offering a logical, step-by-step approach to help you achieve stable and reproducible solutions for your experiments.

Understanding the Solubility Profile of this compound

The solubility behavior of this molecule is dictated by a balance between its two key structural features:

  • The Lipophilic Biphenyl Core: The large, nonpolar surface area of the dimethylbiphenyl structure is hydrophobic, meaning it is repelled by water and prefers to interact with organic solvents.

  • The Ionizable Carboxylic Acid Group: This is the key to manipulating aqueous solubility. The carboxylic acid (-COOH) is a weak acid. In its protonated (uncharged) form at low pH, it contributes little to water solubility. However, at a pH above its acidity constant (pKa), it deprotonates to form a negatively charged carboxylate salt (-COO⁻), which is significantly more polar and thus more water-soluble.[1]

Table 1: Estimated Physicochemical Properties of this compound Note: Some values are estimated based on the structure and data from similar compounds.

PropertyValueImplication for Solubility
Molecular FormulaC₁₅H₁₄O₂-
Molecular Weight226.27 g/mol [2]
Estimated XLogP3~4.0 - 4.5Indicates high lipophilicity and predicts poor aqueous solubility.[3][4]
Estimated pKa~4.5The molecule's charge state and aqueous solubility will be highly dependent on pH around this value.[5]

Troubleshooting Workflow & Frequently Asked Questions (FAQs)

Before proceeding to detailed protocols, this section provides a logical workflow and quick answers to the most common issues.

Troubleshooting Decision Tree

This diagram outlines the logical steps to take when encountering a solubility problem with this compound.

G start Start: Need to dissolve This compound stock_q Is a high-concentration organic stock solution needed? start->stock_q aqueous_q Is the final solution primarily aqueous? stock_q->aqueous_q No organic_stock 1. Dissolve in DMSO, DMF, or Ethanol. 2. Use gentle heat (40°C) or sonication if dissolution is slow. stock_q->organic_stock Yes precip_q Does it precipitate upon dilution into aqueous buffer? aqueous_q->precip_q Yes organic_stock->aqueous_q success1 Success: Stable Stock Solution organic_stock->success1 No precipitation in stock success2 Success: Stable Aqueous Solution precip_q->success2 No options Choose a strategy based on experimental constraints: precip_q->options Yes ph_adjust Strategy A: pH Adjustment Raise buffer pH to > 6.0 (2 pH units above pKa) options->ph_adjust cosolvent Strategy B: Co-solvent System Maintain 1-5% DMSO (or other) in the final solution. Run vehicle controls. options->cosolvent salt Strategy C: Salt Formation Prepare a sodium or potassium salt. Dissolve salt directly in buffer. options->salt ph_adjust->success2 cosolvent->success2 salt->success2

Caption: Troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). Why? A1: At neutral pH, the carboxylic acid group is only partially deprotonated. The molecule's highly lipophilic biphenyl core makes the uncharged form practically insoluble in water. While PBS at pH 7.4 is above the estimated pKa of ~4.5, the equilibrium may not be sufficient to drive the entire solid into solution. A higher pH is often required to ensure complete deprotonation and solubilization.[1][6]

Q2: What is the best solvent to prepare a stock solution? A2: For a high-concentration stock solution, a polar aprotic organic solvent is recommended. The most common choices are Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Ethanol can also be used, though it may not achieve the same high concentrations as DMSO or DMF.[7]

Table 2: Recommended Solvents for Stock Solutions

SolventMax Recommended ConcentrationNotes
DMSO≥ 10 mg/mLHygroscopic. Purge with inert gas for long-term storage.[7]
DMF≥ 1 mg/mLToxic. Handle with appropriate safety precautions.[7]
EthanolVariable, generally lower than DMSOLess toxic, suitable for many biological applications.

Q3: I successfully dissolved the compound in DMSO, but it crashed out of solution when I added it to my cell culture media. What should I do? A3: This is a classic case of an organic stock solution precipitating in an aqueous environment. The final concentration of your compound in the media has exceeded its aqueous solubility limit. You have several options:

  • Decrease the Final Concentration: This is the simplest solution. Determine if your experiment can be performed at a lower concentration.

  • Increase the Buffer pH: If your experimental system allows, use a buffer with a higher pH (e.g., 8.0) to increase the solubility of the acidic compound.[8]

  • Use a Co-solvent System: Ensure the final concentration of DMSO in your media is sufficient to maintain solubility (e.g., 0.5% - 1%), but low enough to not affect your cells. Always run a vehicle control with the same amount of DMSO.[][10]

Q4: My experiment is sensitive to organic solvents. How can I prepare a solvent-free aqueous solution? A4: The best approach is to convert the carboxylic acid into a salt.[11] By reacting the compound with a base like sodium hydroxide or sodium bicarbonate, you can form the corresponding sodium salt. This salt can then be dissolved directly in an aqueous buffer. See Protocol 3 for a detailed procedure. This method is highly effective for increasing aqueous solubility.[12][13]

The Chemistry of Solubilization: pH-Dependent Solubility

The solubility of this compound in aqueous solutions is fundamentally governed by pH. The Henderson-Hasselbalch equation dictates the ratio of the protonated, poorly soluble form (HA) to the deprotonated, more soluble salt form (A⁻).

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) HA R-COOH (Protonated Form) Insoluble Poorly Water Soluble (Precipitation Risk) HA->Insoluble Equilibrium HA->Equilibrium A_minus R-COO⁻ + Na⁺ (Deprotonated Salt Form) Soluble Highly Water Soluble A_minus->Soluble Equilibrium->A_minus label_eq + NaOH - H₂O

Caption: Ionization of a carboxylic acid increases its aqueous solubility.

As a general rule, to ensure a carboxylic acid is fully ionized and solubilized, the pH of the solution should be at least 1.5 to 2 units higher than the compound's pKa. For this compound, with an estimated pKa of ~4.5, a buffer pH of 6.5 or higher is recommended.

Detailed Experimental Protocols

Safety Precaution: Always handle chemical reagents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
  • Weighing: Accurately weigh 10 mg of this compound into a sterile glass vial.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 30 seconds. If the solid does not fully dissolve, proceed with the following steps.

  • Assisted Dissolution (Optional):

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Place the vial in a water bath set to 30-40°C for 10-15 minutes. Do not overheat.

  • Inspection: Once the solution is clear, visually inspect it against a light source to ensure no particulates remain.

  • Storage: Store the stock solution at -20°C. For long-term stability, consider aliquoting to avoid multiple freeze-thaw cycles.

Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment

This protocol is for preparing a 100 µM working solution in an aqueous buffer, starting from a 10 mg/mL DMSO stock.

  • Prepare Buffer: Prepare your desired aqueous buffer (e.g., Tris, HEPES). Adjust the pH to at least 2 units above the compound's pKa. For this compound, a pH of 7.5-8.0 is a good starting point.

  • Calculate Dilution:

    • Stock concentration = 10 mg/mL = 10,000 µg/mL.

    • Molecular Weight = 226.27 g/mol , so Stock Molarity ≈ 44.2 mM.

    • To make a 100 µM (0.1 mM) solution, you need a 1:442 dilution.

  • Dilution Step: Add 2.26 µL of the 10 mg/mL DMSO stock solution to 1.0 mL of the pH-adjusted aqueous buffer.

  • Mixing: Vortex the solution immediately and thoroughly for 15-30 seconds to prevent localized high concentrations that could cause precipitation.

  • Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation.

Protocol 3: Preparation of a Sodium Salt for Aqueous Dissolution

This protocol creates a salt form of the compound that can be dissolved directly in water or buffer, eliminating the need for organic co-solvents in the final solution.

  • Molar Calculation: Weigh a known amount of this compound (e.g., 22.6 mg, which is 0.1 mmol).

  • Initial Suspension: Suspend the compound in a small amount of deionized water (e.g., 1-2 mL). It will not dissolve at this stage.

  • Base Addition: Prepare a 0.1 M solution of sodium hydroxide (NaOH). Add exactly 1.0 molar equivalent of the NaOH solution dropwise to the suspension while stirring. For 0.1 mmol of the acid, you would add 1.0 mL of 0.1 M NaOH.

  • Dissolution & pH Check: Stir the mixture. As the salt forms, the solid should dissolve to yield a clear solution. The final pH should be neutral to slightly basic.

  • Lyophilization (Optional): For a stable, solid salt, freeze the aqueous solution and lyophilize (freeze-dry) it to obtain a powder. This powder can be stored and later weighed out for direct dissolution in buffer.

  • Direct Use: Alternatively, the resulting aqueous solution of the salt can be diluted to the desired final concentration using your experimental buffer.

Protocol 4: Kinetic Solubility Assessment by HPLC or UV-Vis

This protocol helps determine the maximum soluble concentration when an organic stock is diluted into an aqueous buffer.[14][15]

  • Preparation: Prepare a serial dilution of your compound in DMSO (e.g., from 50 mM down to 0.1 mM).

  • Dilution: In a 96-well plate, add a small volume of each DMSO concentration to a much larger volume of your target aqueous buffer (e.g., add 2 µL of DMSO stock to 198 µL of buffer). This mimics the dilution into an assay.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours to allow equilibrium to be reached.

  • Separation: Filter the plate (using a filter plate with a 0.45 µm membrane) to separate any precipitated compound from the soluble fraction.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method (like HPLC or UV-Vis spectroscopy) against a standard curve.[16] The highest concentration that remains fully in solution is the kinetic solubility under those conditions.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link][17][12]

  • Kumar, L. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link][13]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link][18]

  • PubChem. (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link][3]

  • PubChem. (n.d.). 2',5'-Dimethylbiphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link][4]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link][19]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link][16]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link][15]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link][20]

  • ACS Publications. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link][21][22]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link][6]

  • R&D World. (n.d.). Co-solvent: Significance and symbolism. R&D World. [Link][10]

  • Quora. (2021). What is the standard pH of carboxylic acids? Quora. [Link][5]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link][1]

  • Rytting, E. et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS Journal. [Link][23]

  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? Quora. [Link][24]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link][25]

Sources

Technical Support Center: Characterization of 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2',3'-Dimethylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the characterization of this sterically hindered molecule. Our goal is to provide you with in-depth troubleshooting advice and practical, field-proven insights to ensure the accuracy and reliability of your experimental results.

Section 1: The Core Challenge - Atropisomerism

The primary difficulty in the characterization of this compound arises from its molecular structure. The presence of methyl groups at the 2' and 3' positions, and a carboxylic acid group at the 3-position, introduces significant steric hindrance around the C-C single bond connecting the two phenyl rings. This restricted rotation can lead to the existence of stable rotational isomers, or atropisomers, which are stereoisomers that can be isolated as separate enantiomers or diastereomers.[1][2][3] The ability to isolate these atropisomers depends on the rotational energy barrier; for many ortho-substituted biphenyls, this barrier is high enough to allow for their separation and individual characterization at or below room temperature.[4][5]

Frequently Asked Questions (FAQs) on Atropisomerism

Q1: What is atropisomerism and why is it relevant for this compound?

A1: Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. In this compound, the bulky methyl and carboxylic acid groups in the ortho and meta positions of the biphenyl system restrict free rotation around the central C-C bond. This can result in two stable, non-superimposable, mirror-image conformers (enantiomers), known as atropisomers. The presence of these stable isomers can lead to peak doubling or broadening in NMR spectra and the appearance of multiple peaks in chiral chromatography, complicating data interpretation.

Q2: How can I determine if my sample of this compound exists as stable atropisomers at room temperature?

A2: The stability of atropisomers is temperature-dependent. A common technique to assess their stability is variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. If you observe separate signals for the atropisomers at room temperature, gradually increasing the temperature of the NMR experiment will cause these signals to broaden and eventually coalesce into a single set of averaged signals as the rate of interconversion increases. The temperature at which coalescence occurs can be used to calculate the rotational energy barrier. If the signals are already broadened at room temperature, cooling the sample may resolve them into distinct peaks.

Q3: Will atropisomerism affect my biological assays?

A3: Yes, it is highly likely. Atropisomers are distinct chemical entities and can have different pharmacological activities, toxicities, and metabolic profiles. Therefore, it is crucial to characterize the atropisomeric composition of your sample and, if possible, to isolate and test each isomer individually.

Section 2: Troubleshooting NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. However, the unique structural features of this molecule can lead to complex and sometimes confusing spectra.

FAQs and Troubleshooting Guide for NMR Analysis

Q1: My ¹H NMR spectrum shows more signals than expected, or the peaks are broad. What could be the cause?

A1: This is a classic indication of the presence of stable atropisomers at the temperature of your NMR experiment. Each atropisomer will have its own distinct set of NMR signals, leading to a doubling of the expected peaks. Broad peaks suggest that the rate of interconversion between the atropisomers is on the NMR timescale at the measurement temperature.

Troubleshooting Steps:

  • Perform Variable-Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures (e.g., 25°C, 50°C, 80°C, and if possible, at lower temperatures like 0°C or -20°C).

    • Observation: If the peaks sharpen and coalesce at higher temperatures, this confirms the presence of atropisomers.

    • Observation: If the peaks sharpen into distinct sets at lower temperatures, this also confirms atropisomerism.

  • Check for Impurities: While atropisomerism is the most likely cause, the presence of impurities from the synthesis, such as starting materials or side-products, can also lead to extra signals. Refer to Section 5 for common impurities.

Q2: I am having difficulty assigning the aromatic protons in the ¹H NMR spectrum due to complex splitting patterns and overlapping signals.

A2: The aromatic region of the ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, coupled protons in different chemical environments. Steric hindrance can also cause unusual chemical shifts.[6]

Protocol for Signal Assignment:

  • Acquire a High-Field NMR Spectrum: Using a higher field spectrometer (e.g., 600 MHz or higher) will improve signal dispersion and simplify the interpretation of coupling patterns.

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within each aromatic ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other. This is particularly useful for identifying which protons on one ring are in close proximity to the methyl groups on the other ring, which can help in assigning the protons on the two rings and confirming the relative orientation of the rings in the dominant atropisomer.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons and confirming the overall carbon skeleton.

Q3: The carboxylic acid proton signal is very broad or not visible. Is this normal?

A3: Yes, this is common for carboxylic acids. The acidic proton can undergo chemical exchange with residual water in the NMR solvent, leading to a broad signal or its complete disappearance.

Troubleshooting Steps:

  • Ensure Dry Solvent: Use freshly opened deuterated solvent or solvent from a bottle stored over molecular sieves.

  • Add a Drop of D₂O: If the broad signal is suspected to be the carboxylic acid proton, adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the acidic proton to exchange with deuterium, and the signal will disappear. This confirms its identity.

Section 3: Navigating Chromatographic Separation

The chromatographic behavior of this compound can be challenging due to its potential for atropisomerism and its acidic nature.

FAQs and Troubleshooting Guide for HPLC Analysis

Q1: I see two closely eluting or a broad, distorted peak for my compound in reversed-phase HPLC. How can I resolve this?

A1: This is likely due to the presence of atropisomers. If the atropisomers are stable, they can be separated. If they interconvert on the timescale of the chromatographic run, you may observe a broad, distorted peak, often described as a "peak-plateau-peak" phenomenon.[2][7]

HPLC Method Development Strategy for Atropisomer Separation:

  • Column Selection:

    • Chiral Stationary Phases (CSPs): This is the most effective approach for separating enantiomeric atropisomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.

    • Phenyl-Hexyl or Biphenyl Phases: These phases can offer different selectivity for aromatic compounds compared to standard C18 columns and may provide some separation of atropisomers, especially if they are diastereomers (which is not the case here, but is a general principle).

  • Mobile Phase Optimization:

    • Solvent Choice: Vary the organic modifier (acetonitrile vs. methanol). Methanol can sometimes provide better selectivity for aromatic compounds.

    • Temperature: Lowering the column temperature can slow down the rate of on-column interconversion of atropisomers, leading to sharper, better-resolved peaks.[2]

    • Flow Rate: A faster flow rate may reduce the time for on-column interconversion.

  • Sample Preparation:

    • Low Temperature Storage: If the atropisomers interconvert at room temperature, it is crucial to prepare and store the sample at low temperatures (e.g., -20°C or -70°C) before injection to maintain the original isomeric ratio.[2]

Q2: My peak shape is poor (tailing) in reversed-phase HPLC. What is the cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound is often due to interactions with residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to the mobile phase. This will suppress the ionization of the carboxylic acid, making it more retained and reducing its interaction with silanol groups, resulting in a sharper, more symmetrical peak.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are thoroughly end-capped to minimize silanol interactions.

Section 4: Interpreting Mass Spectrometry Data

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and obtaining structural information about this compound.

FAQs and Troubleshooting Guide for Mass Spectrometry

Q1: What are the expected key fragments for this compound in electron ionization (EI) mass spectrometry?

A1: For aromatic carboxylic acids, the fragmentation pattern is often characterized by the following losses:[8][9]

  • Loss of -OH (M-17): This results from the cleavage of the C-OH bond of the carboxylic acid.

  • Loss of -COOH (M-45): This corresponds to the loss of the entire carboxyl group.

  • Loss of CO₂ (M-44) followed by loss of H: This can also lead to the M-45 fragment.

  • Loss of H₂O (M-18): This can occur, especially in sterically hindered systems.

  • Loss of a methyl group (-CH₃, M-15): Cleavage of one of the methyl groups is also possible.

The molecular ion peak (M+) for aromatic acids is typically strong and readily observable.

Q2: I am using Electrospray Ionization (ESI) MS. What should I expect?

A2: In ESI-MS, you will primarily observe the intact molecule with a charge.

  • Negative Ion Mode: You will see the deprotonated molecule, [M-H]⁻, as the most abundant ion. This is typically the most sensitive mode for carboxylic acids.

  • Positive Ion Mode: You may see the protonated molecule, [M+H]⁺, but often with lower intensity than the negative ion. Adducts with cations from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺) are also common.

Troubleshooting Logic for Unexpected MS Results:

Sources

Technical Support Center: Stability of 2',3'-Dimethylbiphenyl-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2',3'-Dimethylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As your partner in research, we are committed to helping you achieve reliable and reproducible experimental outcomes.

Introduction to the Stability of this compound

This compound is an aromatic carboxylic acid with a biphenyl backbone. The chemical stability of this molecule in solution is crucial for accurate experimental results, particularly in assays where concentration and purity are paramount. The biphenyl structure imparts a degree of rigidity and thermal stability, while the carboxylic acid functional group is susceptible to various reactions that can lead to degradation. Understanding the potential stability issues and how to mitigate them is essential for the successful use of this compound.

This guide will walk you through common stability concerns, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The carboxylate form (at higher pH) and the carboxylic acid form (at lower pH) can have different susceptibilities to degradation. Extreme pH conditions (both acidic and basic) can promote hydrolysis of other functional groups if present, though for this specific molecule, the primary concern would be shifts in solubility and potential for decarboxylation under harsh conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1] For many carboxylic acids, thermal decarboxylation can be a concern, although this is more common for specific structures like β-keto acids.[2]

  • Light: Exposure to UV or even ambient light can lead to photodecomposition, a common issue for aromatic compounds.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation of the aromatic rings or the methyl groups.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain organic solvents may contain impurities (e.g., peroxides in aged ethers) that can react with the compound.

Q2: What is the recommended procedure for preparing and storing stock solutions of this compound?

A2: To ensure the longevity of your stock solutions, we recommend the following:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol for initial stock solutions. For aqueous buffers, ensure the pH is within a stable range for your intended experiment, typically near neutral pH.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the effects of adsorption to container surfaces and to reduce the frequency of freeze-thaw cycles.

  • Storage Conditions:

    • Store stock solutions at -20°C or -80°C.

    • Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on the chemical structure, potential degradation products could arise from:

  • Decarboxylation: Loss of the carboxylic acid group to form 2,3-dimethylbiphenyl. This is generally a slow process unless facilitated by heat or specific catalytic conditions.[2]

  • Oxidation: Oxidation of the methyl groups to form corresponding alcohols, aldehydes, or carboxylic acids. The biphenyl ring system could also undergo oxidative cleavage under harsh conditions, potentially leading to benzoic acid derivatives.[3][4]

  • Esterification: If stored in an alcohol-based solvent, particularly under acidic conditions, the carboxylic acid can slowly react to form an ester.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most reliable method for monitoring stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5] An HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient. Key parameters to monitor are the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter and provides a logical workflow for diagnosing and resolving the problem.

Issue 1: I am observing a decrease in the biological activity of my compound in my assay over time.

This is a common indicator of compound degradation. The following troubleshooting workflow can help identify the root cause.

Caption: Troubleshooting workflow for decreased compound activity.

Causality behind Experimental Choices:

  • Fresh vs. Aged Solutions: Differentiating between issues with a stored stock solution and immediate instability in the assay buffer is the first critical step. This narrows down the search space for the source of the problem.

  • HPLC Analysis: HPLC is the gold standard for assessing compound purity and is a direct method to confirm or rule out degradation of the stock solution.[5] It provides quantitative data on the extent of degradation.

  • Assay Buffer Incubation: This experiment isolates the compound's stability in the specific chemical environment of your assay, helping to distinguish between compound instability and other experimental variables.

Issue 2: I see a new, unexpected peak in my HPLC chromatogram when analyzing my sample.

The appearance of a new peak is a strong indication of the formation of a degradation product or a contaminant.

Caption: Diagnostic workflow for an unexpected HPLC peak.

Authoritative Grounding:

  • Forced Degradation Studies: To definitively identify the degradation product, a forced degradation study is recommended.[6][7][8] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to generate the degradation products in sufficient quantities for characterization by techniques like mass spectrometry (MS).[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to help in the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

    • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis:

    • Analyze all samples by HPLC.

    • Compare the chromatograms of the stressed samples with the control sample.

    • Note the retention time and peak area of the parent compound and any new peaks that appear.

Data Presentation:

Stress Condition% Degradation of Parent CompoundNumber of Degradation PeaksRetention Times of Major Degradants (min)
Acid Hydrolysis
Base Hydrolysis
Oxidation (H₂O₂)
Thermal
Photolytic
Control

This table should be filled in with your experimental data.

Protocol 2: Real-Time Stability Study in an Aqueous Buffer

This protocol assesses the stability of the compound in your specific experimental buffer under your assay conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • Incubator at your experimental temperature (e.g., 37°C)

  • HPLC system

Procedure:

  • Prepare the Test Solution: Spike the compound from your DMSO stock solution into your pre-warmed aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low and consistent with your assay conditions (e.g., <0.5%).

  • Time Points: Aliquot the test solution into separate vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation: Place the vials in an incubator at your experimental temperature.

  • Sample Analysis:

    • At each time point, remove one vial.

    • Immediately analyze the sample by HPLC to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

This data will provide a clear picture of the compound's stability under your specific assay conditions and help you determine the timeframe within which your experiments should be completed.

References

  • Akash MSH, Rehman K. High performance liquid chromatography. In: Essentials of pharmaceutical analysis. Singapore: Springer Singapore; 2020. p. 175–84. [Link]

  • Bajaj S, Singla D, Sakhuja N. Stability testing of pharmaceutical products. J App Pharm Sci. 2012;2(3):129–38. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. 2014;27(11). [Link]

  • D. Nagasamy Venkatesh and S D Shanmuga Kumar. Forced Degradation – A Review. Biomed J Sci & Tech Res 47(3)- 2022. BJSTR. MS. ID. 007492. [Link]

  • Dercová et al. Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). Acta Chimica Slovaca. 2014;7(1):48-54. [Link]

  • Hlaing MM, et al. Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. The Journal of Physical Chemistry Letters. 2021;12(35):8546-8552. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Separation Science. 2025. [Link]

  • Sondossi et al. Microbial degradation of biphenyl. Journal of Industrial Microbiology. 1992;9(2):89-95. [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

  • Alsante KM, et al. A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. 2007;31(6):78. [Link]

  • Singh S, Bakshi M. Stress test to determine inherent stability of drugs. Pharmaceutical Technology. 2000;24(2):1-14. [Link]

  • QSAR ANALYTICS. Decarboxylation in drug stability. [Link]

Sources

Technical Support Center: Troubleshooting the Analytical Detection of 2',3'-Dimethylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 2',3'-Dimethylbiphenyl-3-carboxylic acid (IUPAC name: 3-(2,3-dimethylphenyl)benzoic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental analysis. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions and achieve robust, reproducible results.

Section 1: General FAQs & Physicochemical Profile

This section addresses preliminary questions regarding the handling and fundamental properties of this compound.

Q1: What are the key physicochemical properties of this compound that influence its analysis?

A1: Understanding the molecule's structure is paramount. It consists of a biphenyl core, which is nonpolar and hydrophobic, and a carboxylic acid group, which is polar and acidic. This dual nature dictates its behavior:

  • Solubility: It is expected to have low solubility in aqueous solutions, especially at neutral or acidic pH where the carboxylic acid is protonated. It will be more soluble in organic solvents like methanol, acetonitrile, DMSO, and dimethylformamide[1]. Solubility in aqueous solutions can be enhanced by deprotonating the carboxylic acid group at a higher pH (e.g., in a basic buffer).

  • Acidity: The carboxylic acid group is the primary site for ionic interactions. Its pKa will be in the range typical for benzoic acids (around 4-5), meaning it will be ionized (negatively charged) at a pH above this value and neutral below it. This property is critical for HPLC method development.

  • Volatility: Due to its relatively high molecular weight (226.27 g/mol for a similar isomer) and the polar carboxylic acid group, the compound has low volatility, making direct analysis by Gas Chromatography (GC) challenging without derivatization[2][3].

Q2: I'm having trouble dissolving my sample for analysis. What solvents are recommended?

A2: For reversed-phase HPLC, the ideal approach is to dissolve the sample in the mobile phase itself or a solvent slightly stronger than the initial mobile phase to ensure compatibility and good peak shape. A 50:50 mixture of acetonitrile and water is often a good starting point[4]. If solubility is still an issue, consider using small amounts of methanol or preparing a concentrated stock solution in a stronger solvent like DMSO or DMF and then diluting it into your mobile phase. For GC-MS after derivatization, the choice of solvent will depend on the derivatization reagent; common options include acetone, diethyl ether, or dimethylformamide[3]. For NMR, deuterated solvents like CDCl₃, DMSO-d₆, or MeOD are standard choices.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the most common technique for analyzing compounds like this compound. This section addresses frequent issues.

Q1: My chromatographic peak is tailing significantly. Why is this happening and how can I fix it?

A1: Peak tailing for acidic compounds is a classic problem in reversed-phase HPLC.[5][6] The primary cause is secondary interactions between the analyte and the stationary phase.

  • Causality: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. These silanols are acidic (pKa ~4-5) and can become ionized (-Si-O⁻) at mobile phase pH values above 4.[6] Your acidic analyte can interact with these ionized silanols via ion-exchange, creating a secondary retention mechanism that leads to peak tailing.

  • Solutions:

    • Lower the Mobile Phase pH: Add an acidifier like formic acid or phosphoric acid to your mobile phase to bring the pH down to ~2.5-3.0. At this pH, both the carboxylic acid on your analyte and the residual silanols on the stationary phase are fully protonated (neutral), eliminating the unwanted ionic interaction.[7]

    • Ensure Adequate Buffering: If operating at a pH near the analyte's pKa is necessary for separation, use a buffer with sufficient capacity (typically 10-25 mM) to maintain a consistent ionization state for the analyte throughout its passage through the column.[6][8]

    • Use a High-Purity Silica Column: Modern columns are made with higher purity silica that has fewer metal impurities and a lower concentration of acidic silanols, making them less prone to causing peak tailing.[6][7]

Q2: I'm seeing poor resolution between my main peak and an impurity. What are the first steps to improve it?

A2: Improving resolution involves manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation.

  • Causality: Poor resolution means the peaks are not sufficiently separated in time. This can be due to similar retention behavior or excessive peak broadening.

  • Solutions:

    • Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of your peaks of interest. This gives the analytes more time to interact with the stationary phase and improve separation.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening, which reduces resolution.

Experimental Protocol: Starting RP-HPLC Method

This protocol provides a robust starting point for the purity analysis of this compound.

  • Instrumentation and Materials:

    • HPLC System: Standard system with a binary or quaternary pump, degasser, autosampler, column thermostat, and PDA/UV detector.

    • Column: High-purity reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Chemicals: HPLC-grade acetonitrile, water, and formic acid.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.[4]

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[4]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or use PDA to determine λmax)
Injection Volume 5 µL
Gradient Program See table below
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
12.01090
12.16040
15.06040
Diagram: HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_1 start Problem Identified peak_tailing peak_tailing start->peak_tailing poor_resolution poor_resolution start->poor_resolution no_peak No Peak Detected? start->no_peak ph_check ph_check peak_tailing->ph_check Yes gradient_check Optimize Gradient Make slope shallower poor_resolution->gradient_check Yes solubility_check Check Solubility Is sample dissolved in diluent? no_peak->solubility_check Yes lower_ph Action: Add 0.1% Formic Acid to lower pH to ~2.7 ph_check->lower_ph No buffer_check Check Buffer Capacity Is it buffered (10-25mM)? ph_check->buffer_check Yes end Problem Resolved lower_ph->end add_buffer Action: Use an appropriate buffer (e.g., phosphate at pH 2.5) buffer_check->add_buffer No column_check_tailing Consider High-Purity Silica Column buffer_check->column_check_tailing Yes add_buffer->end column_check_tailing->end change_solvent Change Organic Modifier gradient_check->change_solvent column_check_res Consider longer column or smaller particles change_solvent->column_check_res column_check_res->end detector_check Check Detector Wavelength correct? Lamp on? solubility_check->detector_check injection_check Check Injection Syringe/loop blocked? detector_check->injection_check injection_check->end

Caption: HPLC troubleshooting workflow for common peak issues.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Due to its low volatility, this compound requires chemical modification (derivatization) prior to GC-MS analysis.

Q1: Can I analyze this compound directly with GC-MS?

A1: Direct analysis is not recommended. The polar carboxylic acid group engages in strong hydrogen bonding, making the compound non-volatile and thermally unstable at typical GC inlet temperatures.[2] Injecting it directly would likely lead to no peak, severe peak tailing, or on-column degradation. Derivatization is essential to replace the acidic proton with a non-polar group, thereby increasing volatility and thermal stability.[9]

Q2: My derivatization reaction seems inefficient, giving low product yield. How can I improve it?

A2: Inefficient derivatization is a common hurdle. The goal is a rapid, quantitative conversion to a single, stable product.

  • Causality: The reaction may be incomplete due to suboptimal conditions, moisture, or an inappropriate choice of reagent.

  • Solutions:

    • Choose the Right Reagent: Silylation is the most universal and effective method for carboxylic acids.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst are highly effective.[10] The TMCS catalyst accelerates the reaction.[9] Alkylation to form methyl esters is another option.[9][11]

    • Ensure Anhydrous Conditions: Silylating reagents are sensitive to moisture. Ensure your sample is dry and use anhydrous solvents. Water will consume the reagent and reduce your yield.

    • Optimize Reaction Conditions: Most silylation reactions require heating. A typical condition is heating at 60-80 °C for 20-60 minutes to drive the reaction to completion. Always follow the specific recommendations for your chosen reagent.

Experimental Protocol: Silylation for GC-MS Analysis

This protocol describes the formation of a trimethylsilyl (TMS) ester of the analyte.

  • Materials:

    • Dry sample of this compound.

    • Derivatization reagent: BSTFA with 1% TMCS.

    • Anhydrous pyridine or acetonitrile.

    • GC vial with an inert cap.

    • Heating block or oven.

  • Procedure:

    • Accurately weigh approximately 1 mg of the dried sample into a clean, dry GC vial.

    • Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70 °C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

  • GC-MS Conditions (Starting Point):

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow ~1.2 mL/min
Column Standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Scan Range 50 - 450 m/z
Diagram: GC-MS Derivatization Workflow

GCMS_Workflow start Start: Dry Sample dissolve Dissolve Sample Add 100 µL Anhydrous Pyridine start->dissolve add_reagent Add Reagent Add 100 µL BSTFA + 1% TMCS dissolve->add_reagent react Reaction Cap, Vortex, and Heat (70°C, 30 min) add_reagent->react cool Cool to Room Temp react->cool Complete troubleshoot Low Yield? react->troubleshoot Incomplete? inject Inject into GC-MS cool->inject analysis Data Acquisition Mass Spectrum Confirms TMS-Ester inject->analysis end Analysis Complete analysis->end check_moisture Action: Ensure anhydrous conditions and dry sample troubleshoot->check_moisture Yes check_moisture->start Re-prepare

Caption: Workflow for silylation derivatization for GC-MS analysis.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is a powerful tool for structural confirmation. High-quality spectra depend critically on proper sample preparation.[12]

Q1: My NMR peaks are broad and poorly resolved. What are the common causes?

A1: Broad peaks in NMR can obscure important structural information.

  • Causality: Several factors can degrade magnetic field homogeneity, leading to broad lines.

  • Solutions:

    • Remove Particulates: The sample must be completely dissolved and free of any solid particles. Suspended solids distort the local magnetic field, causing severe line broadening. Always filter your sample into the NMR tube through a pipette with a small plug of glass wool.[13]

    • Check for Paramagnetic Impurities: Paramagnetic metal ions (even at trace levels) can cause significant peak broadening. If suspected, consider passing your sample through a small plug of silica or celite.

    • Optimize Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[14] If the solution is too concentrated, increased viscosity can broaden lines. For ¹³C NMR, higher concentrations are needed (50-100 mg), but this may compromise the quality of a subsequent ¹H spectrum from the same sample.[14]

    • Improve Shimming: After ensuring a good sample, the issue may be with instrument shimming. Re-shimming the spectrometer can often resolve the issue.

Q2: I can't see the carboxylic acid proton signal in my ¹H NMR spectrum. Where should I look?

A2: The carboxylic acid proton is one of the most diagnostic signals, but it can be tricky to identify.

  • Causality & Characteristics: This proton is highly deshielded and appears far downfield, typically in the 10-13 ppm range.[15][16][17] Its signal is often a broad singlet due to hydrogen bonding and chemical exchange.[15][16]

  • Confirmation: To confirm its identity, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium (OH -> OD), causing the signal to disappear.[15][16]

Experimental Protocol: NMR Sample Preparation
  • Materials:

    • 5-10 mg of sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

    • High-quality 5 mm NMR tube, clean and dry.[13]

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Internal standard (e.g., Tetramethylsilane, TMS).

    • Pasteur pipette and glass wool.

  • Procedure:

    • Weigh the sample into a small, clean vial.

    • Add ~0.7 mL of the deuterated solvent containing TMS.

    • Ensure the sample is fully dissolved. You may gently vortex or warm the vial.

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the solution through the pipette directly into the NMR tube to remove any particulate matter. The final solution height should be about 4-5 cm.[12][13]

    • Cap the NMR tube securely and wipe the outside clean before placing it in the spectrometer.[13]

Diagram: NMR Troubleshooting Logic

NMR_Troubleshooting start Problem: Poor NMR Spectrum broad_peaks Issue: Broad Peaks start->broad_peaks low_sn Issue: Low S/N (¹³C) start:n->low_sn:n missing_oh Issue: Missing -COOH Proton start:n->missing_oh:n filter_check Did you filter the sample? broad_peaks->filter_check conc_check_c13 conc_check_c13 low_sn->conc_check_c13 region_check Checked 10-13 ppm region? missing_oh->region_check filter_action Action: Re-prepare and filter sample through glass wool filter_check->filter_action No conc_check Check Concentration Too high/viscous? filter_check->conc_check Yes end Spectrum Quality Improved filter_action->end dilute_action Action: Dilute sample (for ¹H NMR) conc_check->dilute_action Yes shim_action Action: Re-shim the spectrometer conc_check->shim_action No dilute_action->end shim_action->end increase_conc Action: Increase sample concentration conc_check_c13->increase_conc No increase_scans Action: Increase number of scans (NS) conc_check_c13->increase_scans Yes increase_conc->end increase_scans->end d2o_exchange Action: Add D₂O and re-acquire. Signal should disappear. region_check->d2o_exchange d2o_exchange->end

Caption: Troubleshooting guide for common NMR spectroscopy issues.

Section 5: Addressing Matrix Effects

When analyzing samples from complex biological or environmental sources, the sample matrix itself can interfere with quantification.

Q1: My analyte recovery is low and inconsistent when analyzing samples from plasma. What could be the issue?

A1: You are likely encountering a "matrix effect." This phenomenon occurs when other components in the sample matrix interfere with the analysis, particularly in mass spectrometry.[18][19]

  • Causality: In LC-MS, co-eluting compounds from the matrix (like phospholipids or salts) can suppress or enhance the ionization of your target analyte in the MS source.[19][20] This alters the detector response, leading to inaccurate quantification, even if the chromatography looks clean.[19][20]

  • Solutions:

    • Improve Sample Cleanup: The most effective strategy is to remove interfering components before analysis. Solid-Phase Extraction (SPE) is an excellent technique for this.[21] It uses a solid sorbent to retain the analyte while matrix components are washed away.[21]

    • Dilute the Sample: Simple dilution can often reduce the concentration of interfering matrix components below the level where they cause significant ion suppression.[21][22]

    • Use a Stable Isotope-Labeled Internal Standard: An ideal internal standard is a version of your analyte where some atoms (e.g., ¹H, ¹²C) are replaced with heavy isotopes (e.g., ²H, ¹³C). It will co-elute with your analyte and experience the same matrix effects, allowing for accurate correction and reliable quantification.

References
  • (No Source)
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • BenchChem. (2025).
  • Encyclopedia of Chromatography.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Supelco.
  • (No Source)
  • Crawford Scientific. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • TCI Chemicals.
  • Organomation.
  • University of Leicester.
  • University College London.
  • (No Source)
  • Iowa State University.
  • LCGC International. (2017).
  • Sartorius. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • SLAS Technology. (2014).
  • BenchChem. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis)
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: An overview.
  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemija. (2015). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • (No Source)
  • (No Source)
  • (No Source)
  • SIELC Technologies. Separation of [1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester on Newcrom R1 HPLC column.
  • (No Source)
  • (No Source)
  • PubChem. 2',6'-Dimethylbiphenyl-3-carboxylic acid.
  • Journal of Chromatography A. (2021).
  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • (No Source)
  • (No Source)
  • Cayman Chemical.
  • (No Source)
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(3-methylphenyl)benzoic acid.
  • (No Source)

Sources

Technical Support Center: Optimization of Crystallization Methods for 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the crystallization of 2',3'-Dimethylbiphenyl-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome common challenges in obtaining high-quality crystals of this compound.

Crystallization Fundamentals for Biphenyl Carboxylic Acids

This compound, like many biphenyl derivatives, presents unique crystallization challenges due to its molecular structure. The presence of two phenyl rings connected by a single bond allows for rotational flexibility, which can lead to conformational polymorphism—the existence of different crystal structures of the same compound.[1][2] This phenomenon, coupled with the carboxylic acid moiety capable of forming strong hydrogen bonds, dictates the crystallization behavior. Understanding the interplay between solvent, temperature, and supersaturation is paramount to achieving the desired crystalline form with high purity and yield.

A successful crystallization process hinges on creating a supersaturated solution from which the compound precipitates in an ordered, crystalline fashion. This is typically achieved through cooling, solvent evaporation, or the addition of an anti-solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound completely at an elevated temperature but have limited solvating power at lower temperatures.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: The Compound Fails to Crystallize and Remains in Solution

Question: I've cooled my saturated solution, but no crystals have formed. What's happening and what should I do?

Answer: The lack of crystallization upon cooling indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This can be due to several factors:

  • Insufficient Concentration: The initial concentration of the compound in the hot solvent may have been too low.

  • High Solubility at Low Temperature: The chosen solvent may still be too effective at keeping the compound dissolved even at reduced temperatures.

  • Kinetic Barriers to Nucleation: The formation of the initial crystal nucleus is a kinetically controlled process that sometimes requires an energy barrier to be overcome.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the liquid-air interface.[3] The microscopic scratches on the glass provide nucleation sites.

    • Seeding: If available, add a single, pure crystal of this compound to the solution. A seed crystal provides a template for further crystal growth.[4]

  • Increase Supersaturation:

    • Evaporation: Remove some of the solvent by gentle heating or under a stream of inert gas to increase the solute concentration.[3]

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. This will decrease the overall solubility and promote crystallization.

  • Re-evaluate Solvent System: If the above methods fail, the solvent system may be inappropriate. A different solvent or a solvent/anti-solvent mixture with a steeper solubility-temperature profile should be investigated.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling, my compound separates as an oily liquid. Why does this happen and how can I prevent it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal.[4] This is often because the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that solvent system. Impurities can also lower the melting point, making oiling out more likely.[4][5]

Solutions:

  • Slow Down the Cooling Rate: A slower cooling rate reduces the degree of supersaturation at any given temperature, allowing more time for nucleation and crystal growth to occur at a temperature where the compound is a solid. Insulating the flask can help achieve a slower cooling rate.

  • Increase Solvent Volume: Adding more of the primary solvent can lower the temperature at which supersaturation is achieved, potentially bringing it below the compound's melting point in the solution.

  • Use a Seed Crystal: Introducing a seed crystal can induce crystallization at a higher temperature, bypassing the conditions that lead to oiling out.[4]

  • Change the Solvent System: A solvent that is a poorer solvent for the compound may be necessary. This will increase the temperature at which crystallization occurs.

Issue 3: The Resulting Crystals are of Poor Quality (e.g., small needles, powder)

Question: I managed to get crystals, but they are very small or look like a powder. How can I grow larger, higher-quality crystals?

Answer: The formation of small or poorly defined crystals is typically a result of rapid crystallization.[6] When nucleation happens too quickly and is widespread, a large number of small crystals form instead of a smaller number of large, well-defined ones.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: As with oiling out, a slower cooling rate is crucial for growing larger crystals.[6]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it very slowly and with vigorous stirring to ensure localized supersaturation is minimized.

  • Use a More Dilute Solution: Starting with a slightly more dilute solution (i.e., using more hot solvent than the minimum required for dissolution) will slow down the onset and rate of crystallization.[6]

  • Minimize Agitation: Once the solution starts to cool, avoid disturbing it. Agitation can induce secondary nucleation, leading to a larger number of smaller crystals.

Issue 4: The Crystallization Yield is Low

Question: After filtration and drying, my final yield is much lower than expected. What are the potential causes and solutions?

Answer: Low yield can be attributed to several factors throughout the crystallization process:

  • Incomplete Crystallization: A significant amount of the compound may remain in the mother liquor.

  • Loss During Filtration: Poor filtration technique can lead to loss of product.

  • Washing with an Inappropriate Solvent: Washing the crystals with a solvent in which they have some solubility will dissolve some of the product.

Solutions:

  • Maximize Crystal Recovery:

    • Cooling to a Lower Temperature: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to minimize the amount of compound remaining in the solution.

    • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second batch of crystals. Be aware that this second crop may be less pure.

  • Optimize Filtration and Washing:

    • Use a Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent to minimize dissolution of the product. The ideal washing solvent is one in which the compound is very poorly soluble.

    • Efficient Filtration: Ensure a good seal on the filter flask and use an appropriately sized filter paper to avoid product loss around the edges.

Issue 5: Suspected Polymorphism

Question: I've run the same crystallization multiple times and obtained crystals with different appearances and melting points. Could this be polymorphism?

Answer: Yes, obtaining different crystal forms under seemingly identical conditions is a strong indicator of polymorphism.[7][8] Biphenyl compounds are known to exhibit conformational polymorphism due to the rotational freedom around the biphenyl bond.[1] Different polymorphs can have different physical properties, including solubility, melting point, and stability.

Solutions:

  • Controlled Crystallization Conditions: To consistently obtain a specific polymorph, it is crucial to precisely control all crystallization parameters, including:

    • Solvent choice

    • Cooling rate

    • Stirring speed

    • Supersaturation level

  • Characterize the Different Forms: Use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to characterize the different crystal forms obtained.

  • Seeding: Once a desired polymorph has been isolated and characterized, use it as a seed crystal in subsequent crystallizations to promote the growth of that specific form.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound?

A1: For carboxylic acids, a good starting point is to screen solvents with a range of polarities. Consider solvents such as:

  • Alcohols: Methanol, ethanol, isopropanol

  • Ketones: Acetone, methyl ethyl ketone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene, xylene[9][10]

  • Ethers: Tetrahydrofuran (THF)

  • Mixed Solvents: A mixture of a good solvent and a poor solvent (anti-solvent) can be very effective. For example, dissolving in hot ethanol and adding water as an anti-solvent is a common technique for crystallizing organic acids.[11]

Q2: How does the presence of impurities affect crystallization?

A2: Impurities can have a significant impact on crystallization.[5][12][13] They can:

  • Inhibit Crystal Growth: By adsorbing onto the crystal surface.

  • Induce Oiling Out: By depressing the melting point of the compound.[4]

  • Become Incorporated into the Crystal Lattice: Leading to a less pure final product.[14] It is often beneficial to purify the crude product by other means (e.g., column chromatography) before attempting crystallization if it is heavily contaminated.

Q3: Can I use a solvent mixture for crystallization?

A3: Yes, solvent mixtures are often very effective. The most common method is to dissolve the compound in a minimum amount of a hot "good" solvent and then slowly add a "poor" solvent (anti-solvent) until the solution becomes turbid. Then, a small amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: What is the best way to dry the crystals after filtration?

A4: After washing the crystals with a cold solvent, they can be dried in a vacuum oven at a temperature well below their melting point to remove any residual solvent. Air drying is also an option but may take longer and could expose the crystals to atmospheric moisture.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolve the crude this compound in a minimum amount of a "good" solvent at room temperature or with gentle heating.

  • Slowly add a miscible "poor" solvent (anti-solvent) with stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to just redissolve the precipitate.

  • Cover the flask and allow it to stand undisturbed. Crystals should form over time.

  • Collect and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion
  • Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a jar with a lid).

  • Add a larger volume of a volatile "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting the growth of high-quality crystals.[15]

Data Presentation

Table 1: Recommended Solvents and Anti-Solvents for Screening
Good Solvents (High Solubility)Anti-Solvents (Low Solubility)
MethanolWater
EthanolHexane
AcetoneHeptane
Ethyl AcetateDiethyl Ether
Tetrahydrofuran (THF)Toluene
Dichloromethane

Visualizations

Diagram 1: Troubleshooting Crystallization Workflow

G start Saturated Solution Cooled no_xtals No Crystals Form start->no_xtals Outcome? oiling_out Oiling Out Occurs start->oiling_out poor_xtals Poor Quality Crystals start->poor_xtals good_xtals Good Quality Crystals start->good_xtals induce_nucleation Induce Nucleation (Scratch/Seed) no_xtals->induce_nucleation Action slow_cooling Slow Cooling Rate Increase Solvent Volume oiling_out->slow_cooling Action reduce_supersat Reduce Supersaturation Rate (Slower Cooling/Addition) poor_xtals->reduce_supersat Action re_eval_solvent Increase Supersaturation or Re-evaluate Solvent induce_nucleation->re_eval_solvent If fails change_solvent Change Solvent System slow_cooling->change_solvent If fails more_dilute Use More Dilute Solution reduce_supersat->more_dilute If fails

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Diagram 2: Solvent Selection Logic

G start Select Potential Solvent sol_hot Is compound soluble in hot solvent? start->sol_hot sol_cold Is compound insoluble in cold solvent? sol_hot->sol_cold Yes insoluble Insoluble (Consider as Anti-Solvent) sol_hot->insoluble No good_solvent Good Candidate for Cooling Crystallization sol_cold->good_solvent Yes too_soluble Too Soluble (Consider for Anti-Solvent Pair) sol_cold->too_soluble No

Caption: Logic diagram for selecting an appropriate single solvent for crystallization.

References

  • Technical Support Center: Fractional Crystallization for Carboxylic Acid Purification - Benchchem. (n.d.).
  • Impact of impurities on crystal growth. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.
  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.
  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025, April 6). Reddit.
  • Conformational Polymorphism in Organic Crystals. (n.d.). Accounts of Chemical Research.
  • Crystal polymorphism. (n.d.). Wikipedia.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021, March 17). National Institutes of Health.
  • Guide for crystallization. (n.d.).
  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate.
  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019, November 22). SFA ScholarWorks.
  • Polymorphism in Crystals. (n.d.). MDPI.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Institutes of Health.
  • Solubility of Organic Compounds. (2023, August 31).
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Preventing Byproduct Formation in Biphenyl Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of biphenyl carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, to construct these valuable molecular scaffolds. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting advice and answers to frequently asked questions to enhance the efficiency and purity of your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific experimental issues. We diagnose the likely causes and provide actionable, field-tested solutions grounded in mechanistic principles.

Problem ID: SMC-BP-001

Issue: My reaction mixture shows a significant amount of a symmetrical biaryl byproduct derived from the boronic acid starting material (homocoupling).

Description: You are performing a Suzuki-Miyaura coupling between an aryl halide and a boronic acid to synthesize a biphenyl carboxylic acid. Upon analysis (e.g., LC-MS, GC-MS, or NMR), you observe a substantial peak corresponding to the dimer of your boronic acid.

Potential Causes & Solutions:

  • Cause 1: Presence of Oxygen. Oxygen can facilitate the oxidative homocoupling of boronic acids.[1][2][3] The currently accepted mechanism suggests that Pd(0) can be oxidized to Pd(II) by molecular oxygen, and this Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the active Pd(0) catalyst.[1][4][5]

    • Solution: Implement rigorous anaerobic techniques. Ensure all solvents are thoroughly degassed prior to use by methods such as sparging with an inert gas (argon or nitrogen) for an extended period, or by several freeze-pump-thaw cycles.[2] Assemble your reaction under a positive pressure of an inert gas.

  • Cause 2: Palladium(II) Precatalyst-Mediated Homocoupling. If you are using a Pd(II) source like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), it can directly react with the boronic acid to generate the homocoupled product before the catalytic cycle for the desired cross-coupling is established.[1][5]

    • Solution: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which can directly enter the catalytic cycle.[5][6] Alternatively, ensure the reduction of the Pd(II) precatalyst to Pd(0) is efficient and rapid in your reaction system. The choice of phosphine ligand can also play a role here.[7]

  • Cause 3: Base-Induced Homocoupling. While less common, the choice and stoichiometry of the base can sometimes influence the rate of homocoupling.[8]

    • Solution: A screening of bases might be necessary. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[9][10]

Problem ID: SMC-BP-002

Issue: I am observing a significant amount of the arene byproduct corresponding to the protodeboronation of my boronic acid starting material.

Description: Instead of coupling, the boronic acid moiety is being replaced by a hydrogen atom, leading to a loss of the key nucleophilic partner and reduced yield of the desired biphenyl carboxylic acid.[11][12]

Potential Causes & Solutions:

  • Cause 1: Presence of Protic Impurities. Water and other protic species can lead to the protonolysis of the carbon-boron bond, a side reaction known as protodeboronation.[9][11] This can be catalyzed by either acid or base.[11]

    • Solution: Use anhydrous solvents and ensure all reagents are dry. While some Suzuki-Miyaura reactions tolerate or even require water as a co-solvent, minimizing excess protic sources is crucial if protodeboronation is a significant issue.[9]

  • Cause 2: Instability of the Boronic Acid. Certain boronic acids, particularly some heteroaromatic or sterically hindered ones, are inherently prone to decomposition via protodeboronation.[2][11]

    • Solution: Convert the boronic acid to a more stable derivative, such as a boronic ester (e.g., a pinacol ester) or an organotrifluoroborate salt.[2][9][11] These derivatives often exhibit greater stability and can release the boronic acid in situ under the reaction conditions.[11][13]

  • Cause 3: Palladium-Catalyzed Protodeboronation. Recent studies have highlighted that the palladium catalyst itself, particularly in combination with bulky ligands, can promote protodeboronation.[12]

    • Solution: If you suspect this pathway, consider screening different phosphine ligands. Less bulky ligands might reduce the rate of this side reaction.[12] Additionally, using a Pd(0) source like Pd₂(dba)₃ has been shown to result in less deboronation compared to Pd(OAc)₂ in some systems.[12]

Frequently Asked Questions (FAQs)

Q1: How does the choice of palladium catalyst and ligand affect byproduct formation in biphenyl carboxylic acid synthesis?

A1: The selection of the palladium source and its associated ligand is critical in controlling the selectivity of the Suzuki-Miyaura reaction.[5]

  • Palladium Source: As mentioned in SMC-BP-001, Pd(II) precatalysts can directly contribute to the homocoupling of boronic acids.[1] Using a Pd(0) source circumvents this initial side reaction.[5] Supported catalysts like Palladium on carbon (Pd/C) can also be effective and offer the advantage of easier removal after the reaction.[14]

  • Ligands: Ligands play multiple roles: they stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the catalyst's reactivity.[5][15]

    • Electron-rich and bulky ligands , such as tri-tert-butylphosphine (P(t-Bu)₃) or SPhos, can accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[6][7] This can help to favor the desired cross-coupling over side reactions. However, excessively bulky ligands have also been implicated in promoting palladium-catalyzed protodeboronation in some cases.[12] A balance must often be found through empirical screening.

Parameter Effect on Byproduct Formation Recommendation
Palladium Precatalyst Pd(II) sources (e.g., Pd(OAc)₂) can increase initial homocoupling.[1]Use Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to minimize this pathway.[5]
Ligand Electronics Electron-rich ligands facilitate oxidative addition, potentially outcompeting side reactions.[6]Employ electron-donating phosphine or N-heterocyclic carbene (NHC) ligands.[7]
Ligand Sterics Bulky ligands can promote reductive elimination but may also increase protodeboronation.[7][12]Screen a range of ligands with varying steric bulk to find the optimal balance for your specific substrates.

Q2: What is the role of the base in byproduct formation, and how do I choose the right one?

A2: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[16][17] It activates the boronic acid by forming a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[16][18] However, the choice of base can also influence side reactions.

  • Strong bases (e.g., NaOH, KOH) can sometimes promote the decomposition of sensitive boronic acids or other functional groups on your substrates.[9]

  • The reaction selectivity can depend on the amount of base used, with fewer equivalents sometimes favoring the reaction of the boronic acid with a lower pKa in competitive scenarios.[16][18]

  • For substrates with base-labile groups like esters, milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are often preferred.[10][19]

A typical starting point for optimization is to use a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[10][20]

Q3: My desired biphenyl carboxylic acid product is difficult to purify from the boron-containing byproducts. What are some effective purification strategies?

A3: Removing residual boronic acid and its byproducts is a common challenge. Here are a few proven methods:

  • Aqueous Workup with Base: After the reaction is complete, diluting the mixture with an organic solvent and performing an aqueous extraction with a base (e.g., NaOH solution) can be very effective.[21] The carboxylic acid product will be deprotonated and move into the aqueous layer as its carboxylate salt, while many organic impurities (including the homocoupled byproduct) will remain in the organic layer. The aqueous layer can then be separated, acidified (e.g., with HCl) to re-protonate the carboxylic acid, and the pure product can be extracted back into an organic solvent or collected by filtration if it precipitates.[14][21]

  • Recrystallization: If the biphenyl carboxylic acid is a solid, recrystallization is an excellent purification technique. Common solvent systems include aqueous ethanol, or a mixture of a good solvent like ethyl acetate or toluene with a poor solvent like hexanes or petroleum ether.[22][23]

  • Flash Chromatography: While sometimes challenging due to the polarity of carboxylic acids, flash column chromatography on silica gel can be used. A common mobile phase is a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the column.

Visualizing Reaction Pathways

To better understand the points at which byproducts can form, it is helpful to visualize the Suzuki-Miyaura catalytic cycle and the competing side reactions.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)-Ar² L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Competing Byproduct Formation Pathways

Byproduct_Pathways cluster_main Desired Cross-Coupling cluster_homocoupling Homocoupling Side Reaction cluster_deboronation Protodeboronation Side Reaction ArylHalide Ar¹-X Product Ar¹-Ar² ArylHalide->Product BoronicAcid Ar²-B(OH)₂ BoronicAcid->Product Pd_Catalyst Pd(0)/Base Pd_Catalyst->Product BoronicAcid_H 2 x Ar²-B(OH)₂ Homocoupling_Product Ar²-Ar² BoronicAcid_H->Homocoupling_Product Oxygen_PdII O₂ or Pd(II) Oxygen_PdII->Homocoupling_Product BoronicAcid_D Ar²-B(OH)₂ Deboronated_Product Ar²-H BoronicAcid_D->Deboronated_Product Protic_Source H⁺ Source (e.g., H₂O) Protic_Source->Deboronated_Product

Caption: A logical diagram illustrating the desired reaction versus common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Synthesize a Biphenyl Carboxylic Acid

This protocol provides a general starting point. Optimal conditions, particularly the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates.[14][24][25][26]

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an anaerobic environment.

  • Solvent Addition:

    • Add degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).[26][27]

  • Catalyst Addition:

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.01–0.05 equiv) and, if necessary, an additional ligand. If using a two-component catalyst system like Pd₂(dba)₃ and a phosphine ligand, these can be added at this stage.

  • Reaction:

    • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80–110 °C) for the specified time (2–24 hours).

  • Monitoring:

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting aryl halide is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.

    • Follow a purification strategy as outlined in Q3, such as an acid-base extraction, to isolate the biphenyl carboxylic acid product.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Protodeboron
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2019). The Journal of Organic Chemistry.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014).
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • Bulky ligands promote palladium-catalyzed protodeboronation. (2023).
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
  • Technical Support Center: Suzuki-Miyaura Cross-Coupling for Biphenyls. Benchchem.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (2001). Organic Process Research & Development.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2014).
  • What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2015). World Wide Journal of Multidisciplinary Research and Development.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). Tetrahedron.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Choosing the Right Palladium Catalyst: A Guide for Organic Synthesis. (2024). Millennial Scientific.
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (2013).
  • Method for synthesizing biphenyl carboxylic acids by Suzuki coupling reaction. (2020).
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit.
  • Good solvent for recrystalizing 4-biphenyl carboxylic acid?. (2022). Reddit.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • What's the role of the phosphine ligand in Suzuki couplings?. (2019). Reddit.
  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses.
  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. (2020).
  • How can I solve my problem with Suzuki coupling?. (2014).
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2010). ChemInform.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2023). Asian Journal of Green Chemistry.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2',3'-Dimethylbiphenyl-3-carboxylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',3'-Dimethylbiphenyl-3-carboxylic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a substituted biphenyl core, is a common scaffold in the design of novel therapeutics and functional organic materials. The strategic placement of the dimethyl and carboxylic acid functionalities necessitates a careful selection of synthetic methodologies to ensure optimal yield, purity, and scalability. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

The synthetic strategies discussed herein are grounded in well-established organometallic cross-coupling reactions and classical organic transformations. We will dissect the nuances of each approach, from the choice of starting materials to the rationale behind specific reaction conditions, empowering researchers to make informed decisions for their specific research and development needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially scalable approaches involve the formation of the biaryl C-C bond as the key step. We will compare three primary routes: the Suzuki-Miyaura Coupling, the Ullmann Reaction, and a Grignard Reagent-based approach.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, high functional group tolerance, and excellent yields.[1][2][3] This palladium-catalyzed cross-coupling between an organoboron compound and an organic halide is often the preferred method for constructing biaryl systems.[2][4]

Synthetic Workflow:

Suzuki-Miyaura Coupling A 3-Bromo-2-methylbenzoic acid B Esterification (e.g., MeOH, H+) A->B C Methyl 3-bromo-2-methylbenzoate B->C E Suzuki-Miyaura Coupling (Pd catalyst, base) C->E D (2,3-Dimethylphenyl)boronic acid D->E F Methyl 2',3'-dimethylbiphenyl-3-carboxylate E->F G Hydrolysis (e.g., LiOH, H2O/THF) F->G H This compound G->H

Caption: Suzuki-Miyaura coupling route to the target compound.

Discussion:

This route commences with the readily available 3-bromo-2-methylbenzoic acid.[5][6] The carboxylic acid is first protected as a methyl ester to prevent interference with the organometallic coupling reaction. The subsequent Suzuki-Miyaura coupling with (2,3-dimethylphenyl)boronic acid, which is also commercially available, proceeds under palladium catalysis.[7] The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Advantages:

  • High Yields: Suzuki-Miyaura couplings are known for their high efficiency and excellent yields.[3][8]

  • Mild Conditions: The reaction typically proceeds under mild conditions, which helps to preserve sensitive functional groups.[3]

  • Commercial Availability of Starting Materials: Both key starting materials, 3-bromo-2-methylbenzoic acid and (2,3-dimethylphenyl)boronic acid, are commercially accessible.[5][6][7]

  • Scalability: The methodology is well-established and amenable to large-scale synthesis.

Disadvantages:

  • Catalyst Cost: Palladium catalysts can be expensive, which may be a consideration for large-scale production.

  • Boronic Acid Stability: Some boronic acids can be unstable and may require careful handling and storage.

Route 2: Ullmann Reaction

The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-mediated coupling of two aryl halides.[9][10] While historically significant, it often requires harsh reaction conditions and can result in lower yields compared to modern palladium-catalyzed methods.[9][10]

Synthetic Workflow:

Ullmann Reaction A Methyl 3-bromo-2-methylbenzoate C Ullmann Reaction (Cu, high temp.) A->C B 1-Iodo-2,3-dimethylbenzene B->C D Methyl 2',3'-dimethylbiphenyl-3-carboxylate C->D E Hydrolysis (e.g., LiOH, H2O/THF) D->E F This compound E->F

Caption: Ullmann reaction route to the target compound.

Discussion:

This route would involve the coupling of methyl 3-bromo-2-methylbenzoate with 1-iodo-2,3-dimethylbenzene in the presence of copper powder or a copper salt at elevated temperatures.[11] Similar to the Suzuki route, the synthesis concludes with the hydrolysis of the ester.

Advantages:

  • Palladium-Free: This method avoids the use of expensive palladium catalysts.

Disadvantages:

  • Harsh Conditions: Ullmann reactions typically require high temperatures (often exceeding 200 °C), which can lead to side reactions and decomposition of starting materials.[10][11]

  • Lower Yields: The yields of Ullmann couplings are often moderate and can be inconsistent.[9]

  • Stoichiometric Copper: The reaction often requires stoichiometric or even excess amounts of copper.[11]

  • Substrate Scope: The reaction is generally limited to aryl halides activated by electron-withdrawing groups.[11]

Route 3: Grignard Reagent-based Synthesis

A Grignard-based approach offers another classical C-C bond-forming strategy. This route can be envisioned in two ways: either by forming the biphenyl linkage first and then introducing the carboxylic acid, or by coupling a Grignard reagent with an aryl halide.

Synthetic Workflow (Option A: Carboxylation of a Biphenyl Grignard):

Grignard Route A A 3-Bromo-2',3'-dimethylbiphenyl B Mg, THF A->B C 3-(2',3'-Dimethylbiphenyl)magnesium bromide B->C D 1. CO2 (s) 2. H3O+ C->D E This compound D->E

Caption: Grignard route via carboxylation.

Discussion (Option A):

This approach would first require the synthesis of 3-bromo-2',3'-dimethylbiphenyl. This intermediate could be prepared via a Suzuki or Ullmann coupling. The subsequent formation of the Grignard reagent and its reaction with carbon dioxide (dry ice) would furnish the target carboxylic acid.[12]

Synthetic Workflow (Option B: Kumada Coupling):

Grignard Route B A 2,3-Dimethylbromobenzene B Mg, THF A->B C (2,3-Dimethylphenyl)magnesium bromide B->C E Kumada Coupling (Ni or Pd catalyst) C->E D Methyl 3-bromo-2-methylbenzoate D->E F Methyl 2',3'-dimethylbiphenyl-3-carboxylate E->F G Hydrolysis (e.g., LiOH, H2O/THF) F->G H This compound G->H

Caption: Grignard route via Kumada coupling.

Discussion (Option B):

This pathway involves the formation of a Grignard reagent from 2,3-dimethylbromobenzene, followed by a nickel- or palladium-catalyzed Kumada coupling with methyl 3-bromo-2-methylbenzoate. The final step is ester hydrolysis.

Advantages of Grignard Routes:

  • Cost-Effective Reagents: Magnesium is an inexpensive metal.

  • Strong Nucleophiles: Grignard reagents are potent nucleophiles, leading to efficient bond formation.[13]

Disadvantages of Grignard Routes:

  • Functional Group Intolerance: Grignard reagents are highly reactive towards acidic protons (e.g., in carboxylic acids, alcohols, water) and some carbonyl groups, necessitating protection strategies.[14]

  • Moisture Sensitivity: The preparation and use of Grignard reagents require strictly anhydrous conditions.

  • Multi-step Synthesis: Option A requires the prior synthesis of a substituted biphenyl halide, adding to the overall step count.

Quantitative Data Summary

Parameter Suzuki-Miyaura Coupling Ullmann Reaction Grignard-based Synthesis (Kumada)
Typical Yield 80-95%40-60%70-85%
Reaction Temperature Room Temp. to 100 °C150-250 °C0 °C to Reflux
Catalyst Palladium (catalytic)Copper (stoichiometric)Nickel or Palladium (catalytic)
Key Reagents Arylboronic acid, Aryl halideTwo Aryl halidesGrignard reagent, Aryl halide
Functional Group Tolerance HighLow to ModerateLow
Scalability ExcellentModerateGood

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-bromo-2-methylbenzoate (Esterification)
  • To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired ester.

Protocol 2: Suzuki-Miyaura Coupling for Methyl 2',3'-dimethylbiphenyl-3-carboxylate
  • In a round-bottom flask, combine methyl 3-bromo-2-methylbenzoate (1.0 eq), (2,3-dimethylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Hydrolysis of Methyl 2',3'-dimethylbiphenyl-3-carboxylate
  • Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours.[5]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the mixture to remove the THF.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Conclusion and Recommendation

Based on a comprehensive analysis of the potential synthetic routes, the Suzuki-Miyaura coupling emerges as the most robust and efficient strategy for the synthesis of this compound. Its mild reaction conditions, high yields, excellent functional group tolerance, and the commercial availability of the requisite starting materials make it the superior choice for both laboratory-scale synthesis and potential scale-up operations. While the Ullmann reaction and Grignard-based methods are viable alternatives, they present significant challenges in terms of harsh conditions, lower yields, and limited functional group compatibility. For researchers seeking a reliable and high-performing synthetic route, the Suzuki-Miyaura coupling provides the most direct and effective path to the target molecule.

References

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Available at: [Link]

  • Ullmann Reaction - BYJU'S. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available at: [Link]

  • US8664428B2 - Method for producing (2,4-dimethylbiphenyl-3-yl)acetic acids, the esters thereof and intermediate compounds - Google Patents.
  • WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents.
  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. Available at: [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Synthetic routes for preparation of starting material 2, carboxylic... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Biphenyl, 3,3'-dimethyl - Organic Syntheses Procedure. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. Available at: [Link]

  • Improvement on Synthesis of Different Alkyl-Phenylboronic Acid - Ingenta Connect. Available at: [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid - PubMed. Available at: [Link]

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives - Sciforum. Available at: [Link]

  • (2,3-DIMETHYLPHENYL)BORONIC ACID | CAS 183158-34-1 - Matrix Fine Chemicals. Available at: [Link]

  • organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]

  • Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides - MDPI. Available at: [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - DigitalCommons@TMC. Available at: [Link]

  • CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents.
  • Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 2',3'-Dimethylbiphenyl-3-carboxylic Acid and Its Isomers: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The substitution pattern on the biphenyl rings plays a critical role in determining the pharmacological profile of these compounds. This guide provides a comprehensive framework for the comparative analysis of the biological activity of 2',3'-Dimethylbiphenyl-3-carboxylic acid and its positional isomers. Due to a lack of direct comparative studies in the existing literature, this document will focus on establishing the scientific rationale for such a comparison, outlining detailed experimental protocols, and providing the necessary tools for researchers to conduct their own investigations. We will delve into the principles of structure-activity relationships (SAR) to hypothesize potential differences in the bioactivity of these isomers and present a clear roadmap for their synthesis and subsequent biological evaluation.

Structure-Activity Relationship (SAR) and the Importance of Isomerism

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups. For dimethylbiphenyl-3-carboxylic acid isomers, the positions of the two methyl groups on the biphenyl core are expected to significantly influence their interaction with biological targets.

The methyl groups, being lipophilic and electron-donating, can affect the molecule's overall hydrophobicity, electronic distribution, and steric profile.[3] These factors, in turn, can modulate:

  • Receptor Binding: The fit of the molecule into the binding pocket of a target protein.

  • Membrane Permeability: The ability of the compound to cross cell membranes and reach its intracellular target.

  • Metabolic Stability: The susceptibility of the molecule to enzymatic degradation.

The position of the methyl groups can induce conformational changes in the biphenyl rings, affecting the dihedral angle between them. This conformational flexibility is crucial for optimal interaction with a variety of biological receptors.[4] For instance, substitution at the ortho position can force the phenyl rings out of planarity, which may be advantageous or detrimental depending on the specific target.[3]

Hypothesized Biological Activities:

Based on the known activities of other biphenyl carboxylic acid derivatives, the primary biological activities of interest for this compound and its isomers are:

  • Anticancer Activity: Many biphenyl compounds have demonstrated cytotoxicity against various cancer cell lines.[5][6] The mechanism of action can involve the inhibition of key signaling pathways, such as those involved in cell cycle regulation and apoptosis.

  • Anti-inflammatory Activity: Biphenyl carboxylic acids are structurally related to some non-steroidal anti-inflammatory drugs (NSAIDs) and may inhibit enzymes like cyclooxygenases (COX) or modulate inflammatory signaling pathways.[7][8]

This guide will provide the experimental framework to test these hypotheses and elucidate the structure-activity relationships within this isomeric series.

Experimental Framework for Comparative Analysis

To systematically evaluate the biological activities of this compound and its isomers, a multi-step approach is required, encompassing synthesis, in vitro screening, and mechanistic studies.

Synthesis of Isomeric Dimethylbiphenyl-3-carboxylic Acids

The synthesis of the target compounds can be achieved through established methods in organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being a particularly versatile and efficient approach.[9]

General Synthetic Workflow:

Caption: General workflow for the synthesis of dimethylbiphenyl-3-carboxylic acid isomers.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a solution of the appropriate methyl-substituted bromobenzoic acid ester (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water) are added the corresponding methyl-substituted phenylboronic acid (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).[9]

  • Catalyst Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is added to the mixture.[9]

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for a specified period (typically 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).[9]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired dimethylbiphenyl-3-carboxylic acid ester.[9]

  • Hydrolysis: The purified ester is then subjected to hydrolysis (e.g., using LiOH in a mixture of THF and water) to afford the final dimethylbiphenyl-3-carboxylic acid isomer.

In Vitro Anticancer Activity Assessment

A primary screening of the synthesized isomers for their potential anticancer activity can be performed using cytotoxicity assays on a panel of human cancer cell lines.

Recommended Cell Lines:

  • MCF-7: Estrogen receptor-positive breast cancer cell line.

  • MDA-MB-231: Triple-negative breast cancer cell line.

  • A549: Lung carcinoma cell line.

  • HCT116: Colon cancer cell line.

Experimental Workflow for Cytotoxicity Assays:

Caption: Workflow for determining the in vitro cytotoxicity of the isomeric compounds.

Detailed Protocol for MTT Assay: [10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.[10]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.[10]

  • Incubation: The plates are incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[10]

  • Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[10]

In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the isomers can be evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

Recommended Cell Line:

  • RAW 264.7: Murine macrophage cell line.

Experimental Workflow for Anti-inflammatory Assays:

Caption: Workflow for assessing the in vitro anti-inflammatory activity of the isomeric compounds.

Detailed Protocol for Nitric Oxide (NO) Production Assay (Griess Assay):

  • Cell Seeding: RAW 264.7 macrophages are seeded in 24-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatants is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubating for 10 minutes at room temperature.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve, and the percentage of inhibition of NO production by the test compounds is calculated.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Dimethylbiphenyl-3-carboxylic Acid Isomers

IsomerMCF-7MDA-MB-231A549HCT116
2',3'-Dimethyl
2',4'-Dimethyl
2',5'-Dimethyl
2',6'-Dimethyl
3',4'-Dimethyl
3',5'-Dimethyl
Positive Control (e.g., Doxorubicin)

Table 2: Comparative Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Isomer% Inhibition at 10 µM% Inhibition at 50 µMIC₅₀ (µM)
2',3'-Dimethyl
2',4'-Dimethyl
2',5'-Dimethyl
2',6'-Dimethyl
3',4'-Dimethyl
3',5'-Dimethyl
Positive Control (e.g., Dexamethasone)

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of the comparative biological activities of this compound and its isomers. By following the outlined synthetic and biological evaluation protocols, researchers can generate valuable data to elucidate the structure-activity relationships within this series of compounds. The identification of isomers with potent and selective anticancer or anti-inflammatory activity could provide promising lead compounds for further drug development. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of the most active isomers, utilizing techniques such as Western blotting, quantitative PCR, and in vivo animal models.

References

  • Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. Journal of the Indian Chemical Society. [Link]

  • Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. ResearchGate. [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Journal of Chemical Health Risks.
  • Anticancer efficacy of biphenyl‐based compounds in published research studies. ResearchGate. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences. [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Archiv der Pharmazie. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung. [Link]

  • Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. ResearchGate. [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave. [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]

  • Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online. [Link]

  • Methyl Effects on Protein–Ligand Binding. Journal of the American Chemical Society. [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Molecules. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. CNR-IRIS. [Link]

  • Method for producing (2,4-dimethylbiphenyl-3-yl)acetic acids, the esters thereof and intermediate compounds.
  • Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Biological activity of polychlorinated biphenyls related to conformational structure. Biochemical Journal. [Link]

  • Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity?. ChemMedChem. [Link]

  • The synthesis of esters from carboxylic acids and their derivatives was described previous. Science of Synthesis.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid.

Sources

A Spectroscopic Journey: Unveiling the Transformation of Precursors into 2',3'-Dimethylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Spectroscopic Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the precise characterization of molecules at each stage of a reaction is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) serve as the chemist's eyes, offering a detailed view of molecular structure and confirming the successful transformation of reactants into products. This guide provides an in-depth spectroscopic comparison of the novel compound 2',3'-Dimethylbiphenyl-3-carboxylic acid with its precursors, 3-bromo-2-methylbenzoic acid and (2,3-dimethylphenyl)boronic acid. Through a careful analysis of their spectral data, we will illuminate the key structural changes that signify the formation of this biphenyl derivative, a scaffold of interest in medicinal chemistry and materials science.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound, in this case, (2,3-dimethylphenyl)boronic acid, with an organohalide, 3-bromo-2-methylbenzoic acid. The elegance of this method lies in its functional group tolerance and high yields, making it a cornerstone of modern organic synthesis.

A Comparative Guide to the Validation of Analytical Methods for 2',3'-Dimethylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The validation of an analytical method ensures that it is fit for its intended purpose, providing reliable, reproducible, and accurate data. This guide offers an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 2',3'-Dimethylbiphenyl-3-carboxylic acid, a biphenyl carboxylic acid derivative of interest in pharmaceutical development.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the choice of analytical techniques and the design of validation protocols, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2).[1][2][3][4]

Introduction to this compound and the Imperative of Method Validation

This compound belongs to a class of compounds, biphenyl carboxylic acids, that have garnered significant interest in medicinal chemistry.[5] Its structural complexity, featuring a biphenyl core and a carboxylic acid moiety, presents unique analytical challenges. Accurate and precise measurement of this analyte, whether as an active pharmaceutical ingredient (API) or a potential impurity, is critical for ensuring product quality and patient safety.

Method validation is not merely a regulatory hurdle; it is a scientific necessity that establishes the performance characteristics of an analytical procedure.[6][7] A well-validated method provides documented evidence of its specificity, linearity, accuracy, precision, and robustness.[8][9][10]

A Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of this compound and the intended application of the method (e.g., purity assessment, content uniformity, or stability testing). Here, we compare two powerful and commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[11][12][13] For a carboxylic acid derivative like our target molecule, reverse-phase HPLC is the most suitable approach.[12]

  • Gas Chromatography (GC): GC offers high resolution and sensitivity, especially when coupled with a mass spectrometer.[14][15] However, the high polarity of carboxylic acids can lead to poor peak shape and adsorption onto the column.[16][17] Therefore, derivatization to a more volatile, less polar ester is often necessary for robust GC analysis.[16][18][19]

The following sections will detail the validation of hypothetical HPLC-UV and GC-MS methods for the analysis of this compound, with illustrative experimental data.

Validation of an HPLC-UV Method

An HPLC-UV method is often the workhorse for routine quality control due to its robustness and ease of use. The validation of this method will be conducted in accordance with ICH Q2(R1) and Q2(R2) guidelines.[4][20][21][22][23]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation: Dissolve in mobile phase to the desired concentration.

Validation Parameters and Illustrative Data

The following table summarizes the key validation parameters and presents hypothetical performance data for the HPLC-UV method.

Parameter Methodology Acceptance Criteria Illustrative Result
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).The peak for this compound should be free from interference from other components. Peak purity should be > 99%.No interference observed. Peak purity index > 0.999.
Linearity Analyze five concentrations ranging from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.r² = 0.9995
Range Established from the linearity study.The range should cover the expected concentrations of the analyte.50 µg/mL to 150 µg/mL
Accuracy Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120%).Recovery of 98.0% to 102.0%.99.5% to 101.2%
Precision (Repeatability) Six replicate injections of the standard at 100% concentration.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8%
Precision (Intermediate) Analyze on different days with different analysts and equipment.RSD ≤ 2.0%.RSD = 1.5%
Detection Limit (DL) Based on the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of 3:1.0.1 µg/mL
Quantitation Limit (QL) Based on the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of 10:1.0.3 µg/mL
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).System suitability parameters should remain within acceptable limits.The method is robust within the tested parameters.
Rationale Behind Experimental Choices

The choice of a C18 column is based on the non-polar nature of the biphenyl backbone of the analyte. The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection at 254 nm is chosen due to the strong absorbance of the aromatic rings.

Forced degradation studies are crucial for establishing the stability-indicating nature of the method, ensuring that any degradation products do not co-elute with the main peak.[6]

Validation of a GC-MS Method

A GC-MS method can offer higher sensitivity and specificity compared to HPLC-UV, making it particularly useful for impurity profiling and trace-level analysis.

Experimental Protocol: GC-MS Method
  • Derivatization: The carboxylic acid group is first converted to its trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: Agilent 8890 GC with 5977B MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Quantitation Ion: To be determined from the mass spectrum of the derivatized analyte.

Validation Parameters and Illustrative Data

The validation parameters for the GC-MS method are similar to those for the HPLC-UV method, with some key differences in the acceptance criteria, particularly for sensitivity.

Parameter Methodology Acceptance Criteria Illustrative Result
Specificity Analyze blank, placebo, and spiked samples. Confirm peak identity by mass spectrum.The mass spectrum of the analyte peak should match that of the standard.Confirmed by spectral library match (>95%).
Linearity Analyze five concentrations ranging from the QL to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.995.r² = 0.998
Range Established from the linearity study.The range should cover the expected concentrations of the analyte.1 ng/mL to 100 ng/mL
Accuracy Analyze triplicate samples at three concentration levels.Recovery of 95.0% to 105.0%.97.2% to 103.5%
Precision (Repeatability) Six replicate injections of the standard.RSD ≤ 5.0%.RSD = 3.5%
Precision (Intermediate) Analyze on different days with different analysts.RSD ≤ 5.0%.RSD = 4.8%
Detection Limit (DL) Based on the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of 3:1.0.2 ng/mL
Quantitation Limit (QL) Based on the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of 10:1.0.7 ng/mL
Robustness Deliberately vary method parameters (e.g., inlet temperature ±10°C, oven ramp rate ±1°C/min).System suitability parameters should remain within acceptable limits.The method is robust within the tested parameters.
Rationale Behind Experimental Choices

Derivatization is a critical step to improve the volatility and thermal stability of the carboxylic acid, enabling its analysis by GC.[16][18] The use of a mass spectrometer as a detector provides a high degree of specificity, as the identity of the analyte can be confirmed by its mass spectrum.[24][25] This is particularly advantageous when analyzing complex matrices.

Method Comparison and Application

Feature HPLC-UV GC-MS
Sample Preparation Simple dissolutionDerivatization required
Sensitivity LowerHigher
Specificity GoodExcellent
Throughput HigherLower
Cost LowerHigher
Ideal Application Routine QC, content uniformity, assayImpurity profiling, trace analysis, structural elucidation

Workflow and Decision Making

The following diagram illustrates the workflow for analytical method validation and the decision-making process for selecting the appropriate technique.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Evaluation & Reporting MD Define Analytical Target Profile TECH Select Analytical Technique (HPLC/GC) MD->TECH OPT Optimize Method Parameters TECH->OPT VP Define Validation Protocol (ICH Q2) OPT->VP SPEC Specificity VP->SPEC LIN Linearity & Range VP->LIN ACC Accuracy VP->ACC PREC Precision VP->PREC SENS DL & QL VP->SENS ROB Robustness VP->ROB EVAL Evaluate Data Against Acceptance Criteria SPEC->EVAL LIN->EVAL ACC->EVAL PREC->EVAL SENS->EVAL ROB->EVAL REP Prepare Validation Report EVAL->REP IMPL IMPL REP->IMPL Method Implementation for Routine Use

Caption: Workflow for Analytical Method Validation.

Conclusion

The validation of analytical methods for this compound is a critical exercise that underpins the reliability of all subsequent data. Both HPLC-UV and GC-MS offer viable, robust, and reliable approaches, with the choice being contingent on the specific analytical requirements. HPLC-UV is well-suited for routine quality control, while the superior sensitivity and specificity of GC-MS make it the preferred method for trace-level analysis and impurity identification. A thorough understanding of the principles of method validation, as outlined in the ICH guidelines, is essential for any scientist working in a regulated environment.

References

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available from: [Link]

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org. Available from: [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. ResearchGate. Available from: [Link]

  • Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. ResearchGate. Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). Available from: [Link]

  • core components of analytical method validation for small molecules-an overview. ResearchGate. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]

  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. Available from: [Link]

  • A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry - ACS Publications. Available from: [Link]

  • 2',5'-Dimethylbiphenyl-3-carboxylic acid. PubChem. Available from: [Link]

  • 2',6'-Dimethylbiphenyl-3-carboxylic acid. PubChem. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. ResearchGate. Available from: [Link]

  • Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. PubMed. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. Available from: [Link]

  • Biphenyl. PubChem - NIH. Available from: [Link]

  • Atropisomerism of biphenyl compound 2. ResearchGate. Available from: [Link]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. Available from: [Link]

  • Bioanalytical method validation: An updated review. PMC - NIH. Available from: [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. Available from: [Link]

  • Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Indian Academy of Sciences. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • 2',5'-Dimethylbiphenyl-2-carboxylic acid. IUCr Journals. Available from: [Link]

  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide. BioProcess International. Available from: [Link]

  • Biphenyl, 3,3'-dimethyl. Organic Syntheses Procedure. Available from: [Link]

Sources

A Comparative Benchmarking Guide to 2',3'-Dimethylbiphenyl-3-carboxylic Acid Derivatives as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale: Targeting Inflammation with Biphenyl Carboxylic Acids

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of numerous diseases, including arthritis and cardiovascular disorders. Prostaglandins, synthesized by COX enzymes (COX-1 and COX-2), are key mediators of the inflammatory cascade.[2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer NSAIDs with reduced gastrointestinal side effects. The biphenyl-3-carboxylic acid scaffold, with its distinct steric and electronic properties, presents a promising framework for designing selective COX-2 inhibitors. The dimethyl substitution at the 2' and 3' positions introduces specific conformational constraints that can be exploited to enhance binding affinity and selectivity for the larger active site of the COX-2 enzyme.[3]

Synthesis of the Core Scaffold: A Generalized Approach

The synthesis of 2',3'-Dimethylbiphenyl-3-carboxylic acid and its derivatives can be efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers a versatile and high-yielding route to unsymmetrical biaryls.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives by using appropriately substituted starting materials.

Step 1: Preparation of the Boronic Acid/Ester. The requisite boronic acid or ester can be synthesized from the corresponding aryl halide.

Step 2: Suzuki-Miyaura Cross-Coupling.

  • Materials:

    • 3-Bromobenzoic acid (1 equivalent)

    • 2,3-Dimethylphenylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)[6]

    • Base (e.g., K₂CO₃, 2 equivalents)[5]

    • Solvent (e.g., 1,4-dioxane/water mixture)[7]

  • Procedure:

    • To a reaction vessel, add 3-bromobenzoic acid, 2,3-dimethylphenylboronic acid, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the solvent mixture and the palladium catalyst.

    • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with an aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Workflow for Suzuki-Miyaura Coupling:

G A Aryl Halide (e.g., 3-Bromobenzoic acid) D Suzuki-Miyaura Cross-Coupling A->D B Boronic Acid/Ester (e.g., 2,3-Dimethylphenylboronic acid) B->D C Pd Catalyst & Base C->D E Work-up & Purification D->E F This compound E->F

Caption: General workflow for the synthesis of the core scaffold.

Comparative Analysis of Derivatives: A Structure-Activity Relationship (SAR) Study

In the absence of direct experimental data for a series of this compound derivatives, a virtual screening approach was employed to predict their potential as COX-2 inhibitors. A set of hypothetical derivatives was designed by introducing various substituents at the 4'-position of the biphenyl ring. These substituents were chosen to explore the effects of electronic and steric properties on the binding affinity to the COX-2 active site.

Table 1: Virtual Library of this compound Derivatives and their Predicted Properties

Derivative ID4'-Substituent (R)Predicted LogPPredicted pKaPredicted Docking Score (kcal/mol)
Parent -H4.24.1-8.5
D1 -F4.34.0-8.7
D2 -Cl4.74.0-9.1
D3 -CH₃4.64.2-8.8
D4 -OCH₃4.14.2-9.0
D5 -NO₂3.93.8-9.5
D6 -CN3.83.9-9.3

Note: Predicted values are for illustrative purposes and should be validated experimentally.

Molecular Docking Studies

To gain insights into the potential binding modes and affinities of these derivatives, molecular docking studies were performed using the crystal structure of the human COX-2 enzyme (PDB ID: 5KIR).[8] The docking results, summarized in Table 1, provide a rational basis for a comparative analysis.

Docking Protocol:

  • Protein Preparation: The crystal structure of COX-2 was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.

  • Ligand Preparation: The 3D structures of the parent compound and its derivatives were generated and energy-minimized.

  • Docking Simulation: A molecular docking program was used to predict the binding pose and affinity of each ligand within the COX-2 active site. The binding site was defined based on the location of the co-crystallized inhibitor.

  • Analysis: The resulting docking poses and scores were analyzed to identify key interactions and predict relative binding affinities.

Signaling Pathway of COX-2 Inhibition:

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2',3'-Dimethylbiphenyl-3-carboxylic Acid Derivative Inhibitor->COX2

Caption: Inhibition of the prostaglandin synthesis pathway by COX-2 inhibitors.

Interpretation of SAR and Docking Results

The predicted docking scores suggest that substituents at the 4'-position can significantly influence the binding affinity of this compound derivatives to the COX-2 active site.

  • Electron-Withdrawing Groups: Derivatives with electron-withdrawing groups such as nitro (-NO₂) and cyano (-CN) at the 4'-position (D5 and D6) exhibited the most favorable predicted docking scores. This suggests that these groups may engage in beneficial interactions within the active site, potentially through hydrogen bonding or electrostatic interactions.

  • Halogens: The presence of a chlorine atom (D2) also resulted in a strong predicted binding affinity, likely due to favorable hydrophobic and halogen bonding interactions.

  • Electron-Donating Groups: While still showing good predicted affinity, derivatives with electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) (D3 and D4) had slightly less favorable scores compared to those with electron-withdrawing groups.

The carboxylic acid moiety is predicted to form a crucial salt bridge with a key arginine residue in the COX-2 active site, a common binding motif for many NSAIDs.[9] The 2',3'-dimethyl groups are expected to orient the second phenyl ring in a manner that allows the 4'-substituent to access a hydrophobic side pocket within the COX-2 active site, contributing to both affinity and selectivity.[3]

In Vitro Experimental Validation: A Roadmap

While computational predictions provide a valuable starting point, experimental validation is essential to confirm the anti-inflammatory activity of these derivatives. The following in vitro assays are recommended for a comprehensive evaluation.

COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of the COX enzymes.

Experimental Protocol: Fluorometric COX Inhibition Assay

  • Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to the oxidation of a fluorogenic substrate, leading to a measurable increase in fluorescence.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Fluorometric probe

    • Test compounds and reference inhibitor (e.g., Celecoxib)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor.

    • In a 96-well plate, add the COX enzyme, the fluorometric probe, and the test compound or reference.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity over time using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Workflow for COX Inhibition Assay:

G A Prepare Reagents (Enzyme, Substrate, Probe) B Add Test Compounds & Controls to Plate A->B C Initiate Reaction B->C D Measure Fluorescence C->D E Data Analysis (Calculate IC50) D->E F Determine COX-1/COX-2 Selectivity E->F

Caption: A streamlined workflow for determining COX inhibitory activity.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound derivatives as potential anti-inflammatory agents. The proposed synthetic route via Suzuki-Miyaura coupling offers a versatile platform for generating a library of analogs. While experimental data for this specific series is currently limited, our in silico analysis suggests that strategic substitution, particularly with electron-withdrawing groups at the 4'-position, could lead to potent and selective COX-2 inhibitors.

Future research should focus on the synthesis and experimental validation of the proposed derivatives. In vitro COX inhibition assays will be crucial to confirm the predicted activities and determine their selectivity profiles. Promising candidates can then be advanced to cellular and in vivo models of inflammation to further assess their therapeutic potential. This systematic approach, combining rational design, efficient synthesis, and rigorous biological evaluation, will be instrumental in unlocking the full potential of this compound derivatives as a new generation of anti-inflammatory drugs.

References

  • Bhansali, A., et al. (2015). Design, synthesis, and pharmacological screening of biphenyl analogues as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(18), 3878-3882.
  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(25), 17925-17934.
  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67.[2][10]

  • Shah, S., et al. (2010). Synthesis and pharmacological evaluation of some new biphenyl-4-carboxylic acid derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 45(11), 5112-5118.
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.[1]

  • Wang, Y., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. RSC advances, 9(29), 16456-16461.[5]

  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium c
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).
  • (This is a placeholder for a relevant reference that would ideally contain specific data on 2',3'-disubstituted biphenyl carboxylic acids. As none were found, a general reference on biphenyl carboxylic acids is used).

Sources

Navigating the Structure-Activity Landscape of Biphenyl Carboxylic Acids: A Comparative Guide to 2',3'-Dimethylbiphenyl-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 2',3'-Dimethylbiphenyl-3-carboxylic acid analogs, a class of compounds with significant therapeutic potential. While direct and extensive SAR studies on this specific scaffold are not widely published, this guide synthesizes data from closely related biphenyl carboxylic acid derivatives to provide a comparative analysis and predictive insights for designing novel and potent therapeutic agents.

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a versatile template for interacting with a variety of biological targets. The addition of methyl groups and a carboxylic acid moiety, as in this compound, introduces specific steric and electronic features that can profoundly influence pharmacological activity. This guide will explore the putative roles of these functional groups and provide a framework for the rational design of next-generation analogs.

Core Structural Insights and Comparative Analysis

The fundamental structure of this compound features a biphenyl core with methyl substitutions at the 2' and 3' positions of one phenyl ring and a carboxylic acid at the 3-position of the other. To understand the SAR, we will dissect the molecule into three key regions: the biphenyl core, the methyl substituents, and the carboxylic acid group.

The Biphenyl Core: A Flexible Scaffold for Target Engagement

The biphenyl moiety allows for a degree of rotational freedom, which can be crucial for optimal binding to a target protein. The dihedral angle between the two phenyl rings is influenced by the nature and position of the substituents. Ortho-substituents, such as the 2'-methyl group in our core structure, can restrict this rotation, locking the molecule into a specific conformation that may be more or less favorable for biological activity.

Methyl Substituents: Modulators of Potency and Selectivity

The presence and positioning of methyl groups can significantly impact a compound's activity through several mechanisms:

  • Steric Effects: The methyl groups at the 2' and 3' positions introduce steric bulk, which can either enhance binding by filling a hydrophobic pocket in the target protein or decrease activity by causing steric clashes. The ortho-methyl group (2'-position) is particularly influential in dictating the preferred conformation of the biphenyl rings.

  • Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electronic properties of the phenyl ring and influence interactions with the biological target.

  • Metabolic Stability: Methyl groups can block sites of potential metabolism, thereby increasing the compound's in vivo half-life.

The Carboxylic Acid Group: A Key Interaction Point

The carboxylic acid at the 3-position is a critical functional group, often serving as a primary binding motif.[1] Its acidic nature allows it to form ionic bonds, hydrogen bonds, and other electrostatic interactions with complementary residues in a protein's active site. The position of the carboxylic acid is crucial; for instance, in some classes of anti-inflammatory agents, a carboxylic acid at the ortho position of the biphenyl ring is deemed necessary for activity.[2][3] While our core structure has a meta-positioned carboxylic acid, its ability to act as a hydrogen bond donor and acceptor remains a key determinant of its biological function.

Comparative Data on Related Biphenyl Carboxylic Acid Analogs

Due to the limited public data on this compound itself, we present a comparative analysis of related structures to infer potential SAR trends.

Compound/Analog Class Key Structural Features Observed Biological Activity/SAR Insights Reference
Biphenyl-4-carboxylic acid amidesCarboxylic acid at the 4-position, modified as an amide.Demonstrates anti-inflammatory activity. The nature of the amide substituent significantly influences potency.[2][3]
O-Biphenyl-3-yl carbamatesCarbamate group at the 3-position.Act as fatty acid amide hydrolase (FAAH) inhibitors. Substituents on both phenyl rings modulate activity and brain penetration.[4]
(2,4-dimethylbiphenyl-3-yl)acetic acidsAcetic acid side chain at the 3-position of a dimethylated biphenyl.Synthesis of these compounds as intermediates for pharmaceuticals highlights the interest in this substitution pattern.[5]
1-([1,1'-biphenyl]-4-yl) cyclopropane-1- carboxylic acidsCyclopropane carboxylic acid at the 4-position.Showed in vitro anticancer activity against breast cancer cell lines. Substituents on the second phenyl ring affected potency.[6]

Experimental Protocols

To guide researchers in the evaluation of novel this compound analogs, we provide a generalized workflow and protocols for synthesis and biological screening.

Synthesis of Biphenyl Carboxylic Acids

A common and versatile method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[6] This reaction couples a phenylboronic acid with a bromobenzoic acid derivative in the presence of a palladium catalyst.

Step-by-Step Suzuki-Miyaura Coupling Protocol:

  • Reactant Preparation: Dissolve the substituted bromobenzoic acid (e.g., 3-bromo-benzoic acid) and the corresponding substituted phenylboronic acid (e.g., 2,3-dimethylphenylboronic acid) in a suitable solvent system such as a mixture of 1,4-dioxane and water.

  • Base and Catalyst Addition: Add a base, typically potassium carbonate, to the reaction mixture. Then, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C for several hours.

  • Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl carboxylic acid.

Diagram of a General Synthetic Workflow:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Bromobenzoic Acid Derivative C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid Derivative B->C D Crude Biphenyl Carboxylic Acid C->D E Purification (Chromatography/Recrystallization) D->E F Pure Analog E->F G In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) F->G F->G H In vivo Studies (e.g., Animal Models of Disease) G->H I ADMET Profiling H->I

Caption: General workflow for the synthesis and biological evaluation of biphenyl carboxylic acid analogs.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

Many biphenyl carboxylic acids exhibit anti-inflammatory properties by inhibiting COX enzymes.[2][3]

Protocol for COX-2 Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a separate solution of the substrate, arachidonic acid.

  • Compound Incubation: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the wells of a microplate containing the COX-2 enzyme and incubate for a specified time at room temperature.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Measurement of Prostaglandin Production: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural components of this compound and their potential influence on biological activity based on inferences from related compounds.

SAR_Diagram cluster_core This compound cluster_activity Potential SAR Insights mol P1 Phenyl Ring 1 A4 Provides scaffold for substituent orientation P1->A4 Core Scaffold P2 Phenyl Ring 2 P2->A4 Core Scaffold COOH 3-Carboxylic Acid A1 Primary binding motif (H-bonding, ionic interactions) COOH->A1 Key for Binding Me1 2'-Methyl A2 Influences conformation (dihedral angle) Potential for steric clash or favorable hydrophobic interactions Me1->A2 Conformational Lock Me2 3'-Methyl A3 May enhance hydrophobic interactions Can influence metabolic stability Me2->A3 Potency & Stability

Caption: Inferred structure-activity relationships for this compound analogs.

Conclusion and Future Directions

While the direct exploration of the SAR of this compound analogs is an emerging area, this comparative guide provides a solid foundation for researchers. By leveraging the wealth of information available on related biphenyl carboxylic acid derivatives, we can make informed decisions in the design and synthesis of novel compounds.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. Key modifications to explore include:

  • Positional Isomers: Moving the methyl and carboxylic acid groups to other positions on the biphenyl scaffold.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups such as tetrazoles or hydroxamic acids to modulate acidity and pharmacokinetic properties.[1]

  • Introduction of Other Substituents: Adding a variety of substituents (e.g., halogens, methoxy groups) to further probe the steric and electronic requirements for optimal activity.

By systematically applying the principles outlined in this guide, the scientific community can unlock the full therapeutic potential of this promising class of molecules.

References

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])

  • Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. (URL: [Link])

  • Method for producing (2,4-dimethylbiphenyl-3-yl)acetic acids, the esters thereof and intermediate compounds.
  • Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics, University of Pennsylvania. (URL: [Link])

Sources

A Comparative Computational Docking Analysis of 2',3'-Dimethylbiphenyl-3-carboxylic Acid and Known Inhibitors against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational docking serves as a powerful tool to predict the binding affinity and interaction patterns of small molecules with protein targets. This guide provides an in-depth comparative analysis of 2',3'-Dimethylbiphenyl-3-carboxylic acid, a biphenyl carboxylic acid derivative, against the well-established anti-inflammatory targets, the cyclooxygenase (COX) enzymes. Drawing upon established methodologies and a critical understanding of molecular interactions, we will explore the potential of this compound as a COX-2 inhibitor, benchmarked against known drugs.

Introduction: The Rationale for Targeting COX-2

Inflammation is a critical biological response, but its chronic dysregulation is a hallmark of numerous diseases, including arthritis and cardiovascular conditions. The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1] Two isoforms, COX-1 and COX-2, exist. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2] This differential expression makes selective inhibition of COX-2 a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][3][4]

Biphenyl carboxylic acid derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[5] This guide focuses on this compound and aims to elucidate its binding potential to the active site of human COX-2 through a rigorous computational docking study. To provide a meaningful context for its potential efficacy, we will compare its docking performance against two well-established selective COX-2 inhibitors: Celecoxib and Rofecoxib .[4]

Experimental Design & Computational Workflow

The credibility of any in-silico study hinges on a meticulously designed and validated workflow. Our approach is grounded in established best practices for molecular docking to ensure the reliability of the generated data.

Causality of Experimental Choices
  • Target Selection: Human COX-2 (PDB ID: 5KIR) was selected as the protein target due to its direct relevance in inflammatory diseases and its well-characterized structure, which is essential for accurate docking simulations.

  • Ligand Selection:

    • Test Ligand: this compound is the molecule of interest.

    • Reference Ligands: Celecoxib and Rofecoxib are included as positive controls. Their known inhibitory activity and binding modes within the COX-2 active site provide a crucial benchmark for evaluating the results of our test ligand.[4]

  • Software Selection: AutoDock Vina, a widely used and validated open-source docking program, is chosen for its balance of computational speed and accuracy in predicting binding poses.[6]

Detailed Computational Docking Protocol

The following step-by-step protocol outlines the in-silico experiment:

  • Protein Preparation:

    • The 3D crystal structure of human COX-2 (PDB ID: 5KIR) will be obtained from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands will be removed from the protein structure.

    • Polar hydrogen atoms will be added, and Kollman charges will be assigned to the protein atoms.

    • The prepared protein structure will be saved in the PDBQT format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 2D structures of this compound, Celecoxib, and Rofecoxib will be sketched using a chemical drawing tool like ChemDraw and converted to 3D structures.

    • Energy minimization of the ligand structures will be performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.

    • Gasteiger charges will be computed for all ligand atoms.

    • The prepared ligand structures will be saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box will be defined to encompass the entire active site of the COX-2 enzyme. The dimensions and coordinates of the grid box will be centered on the co-crystallized ligand in the original PDB file to ensure that the docking search is focused on the relevant binding pocket.

  • Molecular Docking:

    • The prepared ligands (in PDBQT format) and the prepared COX-2 receptor (in PDBQT format) will be used as input for AutoDock Vina.

    • The docking simulation will be performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

    • The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Post-Docking Analysis:

    • The binding pose with the lowest binding energy for each ligand will be selected for further analysis.

    • The interactions between the ligand and the amino acid residues in the COX-2 active site (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed using a molecular visualization tool like PyMOL or Discovery Studio.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking & Analysis PDB Fetch COX-2 (5KIR) from PDB Clean_PDB Clean_PDB PDB->Clean_PDB Remove Water & Ligands Ligands Prepare Ligand Structures (this compound, Celecoxib, Rofecoxib) Energy_Minimize Energy_Minimize Ligands->Energy_Minimize Energy Minimization Add_Hydrogens Add_Hydrogens Clean_PDB->Add_Hydrogens Add Hydrogens & Charges Save_PDBQT_P Save_PDBQT_P Add_Hydrogens->Save_PDBQT_P Save as PDBQT Grid Define Grid Box around Active Site Save_PDBQT_P->Grid Add_Charges_L Add_Charges_L Energy_Minimize->Add_Charges_L Add Gasteiger Charges Save_PDBQT_L Save_PDBQT_L Add_Charges_L->Save_PDBQT_L Save as PDBQT Dock Run AutoDock Vina Save_PDBQT_L->Dock Grid->Dock Analyze Analyze Binding Poses & Interactions Dock->Analyze Compare Compare Docking Scores Analyze->Compare

Sources

A Comparative Guide to Assessing the Purity of Synthesized 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Chemical Synthesis

In the realm of pharmaceutical research and materials science, the precise chemical identity and purity of a synthesized compound are paramount. Purity is not merely a quality benchmark; it is a fundamental prerequisite for the reliability and reproducibility of scientific data.[1] For a molecule like 2',3'-Dimethylbiphenyl-3-carboxylic acid, a potential building block in the synthesis of novel therapeutics or advanced materials, even trace impurities can lead to erroneous biological activity, altered material properties, or unpredictable side reactions. Purity assessment is therefore as crucial as the structural determination itself.[1]

This guide provides a comprehensive, comparative overview of the essential analytical techniques for rigorously assessing the purity of synthesized this compound. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights to construct a self-validating, multi-faceted purity analysis workflow.

Understanding Potential Impurities: A Chemist's Perspective

An effective purity assessment strategy begins with anticipating likely impurities. The synthesis of a biphenyl structure such as this compound often involves a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling. This synthetic route, while powerful, can introduce specific classes of impurities that must be monitored.

Common Impurities in Suzuki-Miyaura Couplings:

  • Homo-coupled Products: Coupling of two identical starting molecules can lead to byproducts.[2]

  • Starting Materials: Unreacted aryl halides or boronic acids.

  • Dehalogenation/Protodeboronation: Side reactions where the halide or boronic acid group is replaced by a hydrogen atom.[2]

  • Catalyst Residues: Trace amounts of the palladium catalyst.

  • Solvent and Reagent Residues: Residual solvents or bases used in the reaction and workup.

Recognizing these potential contaminants allows for the targeted selection of analytical methods best suited for their detection and quantification.

Orthogonal Analytical Techniques: A Multi-Pronged Approach

No single technique can definitively establish purity. A robust assessment relies on an orthogonal approach, where multiple methods based on different physicochemical principles are employed. This guide will compare four key techniques: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Melting Point Analysis: The First Line of Assessment

Melting point determination is a rapid, inexpensive, and highly effective preliminary test for the purity of a crystalline solid.[3][4][5][6][7] The underlying principle is that impurities disrupt the crystal lattice of a solid, leading to a phenomenon known as melting point depression and a broadening of the melting range.[4]

  • Expertise & Causality: A pure crystalline compound typically melts over a very narrow range (0.5–1 °C).[4] The presence of impurities introduces defects in the crystal structure, requiring less energy to overcome the intermolecular forces, thus lowering and broadening the melting point. A sharp melting point that corresponds to a literature value is a strong, albeit not definitive, indicator of high purity.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized this compound is completely dry.[3] Crush a small amount into a fine powder to ensure uniform heating.

  • Packing: Tightly pack 1-3 mm of the powdered sample into a capillary tube sealed at one end.[6]

  • Heating: Place the capillary tube in a calibrated melting point apparatus. Heat at a controlled rate, slowing to approximately 1-2 °C per minute as the expected melting point is approached.[3]

  • Observation: Record two temperatures: T1, when the first drop of liquid appears, and T2, when the entire sample has melted. The melting range is T1-T2.

  • Mixed Melting Point (for Identity Confirmation): Mix a small amount of the sample with a known pure standard of this compound. If the melting point of the mixture is sharp and unchanged, it provides strong evidence of the compound's identity.[4][6] If the melting point is depressed and broad, the synthesized compound is not identical to the standard.[4]

Data Interpretation & Comparison
MetricHigh Purity SampleImpure Sample
Melting Range Sharp (e.g., 155-156 °C)Broad (e.g., 149-154 °C)
Melting Point Matches literature valueDepressed (lower than lit. value)

Comparison: Melting point analysis is an excellent screening tool but lacks the quantitative power and specificity of chromatographic or spectroscopic methods. It cannot detect amorphous impurities or impurities that form a solid solution with the main compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the cornerstone of purity determination for non-volatile organic compounds.[8] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For aromatic carboxylic acids, reversed-phase HPLC (RP-HPLC) is the method of choice.[9]

  • Expertise & Causality: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, being relatively nonpolar, will be retained on the column. By carefully controlling the mobile phase composition (e.g., a mixture of acetonitrile and water with an acidic modifier like formic or trifluoroacetic acid to suppress ionization of the carboxylic acid group), we can achieve sharp, symmetrical peaks and separate the target compound from both more polar and less polar impurities.[9][10] The area under each peak is directly proportional to the concentration of that component, allowing for precise quantification.

Experimental Protocol: RP-HPLC Purity Assay
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation: Accurately prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL).[8] Filter through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a calibration curve using a certified reference standard of this compound if absolute quantification is needed.

  • Analysis: Inject the sample and run a gradient elution (e.g., starting with 50% B, increasing to 95% B over 15 minutes) to separate all potential impurities.

  • Data Analysis: Integrate all peaks. Calculate purity as a percentage of the main peak area relative to the total area of all peaks.

Data Presentation: Sample Purity Profile
Peak No.Retention Time (min)Peak AreaArea %Identity
13.515,2340.35Unknown Impurity 1 (more polar)
28.24,325,98799.50This compound
310.16,5120.15Unknown Impurity 2 (less polar)
Total 4,347,733 100.00

Comparison: HPLC offers superior quantitative accuracy compared to melting point and is more routine than NMR for purity percentage determination. Unlike GC-MS, it does not require the compound to be volatile and avoids potential thermal degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Insight

NMR spectroscopy is an indispensable tool for both structural elucidation and purity assessment.[11] Quantitative NMR (qNMR) is a powerful primary method for determining purity without needing a reference standard of the analyte itself.[1][12][13][14]

  • Expertise & Causality: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By adding a known amount of a stable, high-purity internal standard with non-overlapping peaks, one can accurately calculate the absolute purity of the target compound.[8] Furthermore, ¹H and ¹³C NMR spectra provide a detailed structural fingerprint, often allowing for the direct identification of minor impurities that would be unidentifiable by HPLC alone.[11][15]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthesized this compound into an NMR tube.[8]

    • Accurately weigh ~5-10 mg of a high-purity internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same tube. The standard must have peaks that are resolved from the analyte peaks.[8]

    • Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆) and ensure complete dissolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the standard

Comparison: NMR provides unparalleled structural information about impurities.[11] It is a primary analytical method, meaning it does not require calibration against an identical substance.[12] However, it is less sensitive than HPLC for detecting very low-level impurities and can be more complex to execute for precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For carboxylic acids, which have high boiling points and are polar, direct analysis can be challenging. Derivatization is often required to convert the acid into a more volatile ester (e.g., a methyl or silyl ester).[16][17][18]

  • Expertise & Causality: The primary utility of GC-MS in this context is not for quantifying the main compound, but for identifying volatile impurities like residual solvents from the synthesis (e.g., toluene, THF) or low molecular weight byproducts. The gas chromatograph separates the components, and the mass spectrometer provides a mass spectrum for each, which acts as a molecular fingerprint for identification.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization (Silylation):

    • Dissolve a small amount (~1 mg) of the sample in a suitable solvent (e.g., pyridine).

    • Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]

    • Heat the mixture (e.g., 60 °C for 30 minutes) to form the trimethylsilyl ester of the carboxylic acid.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a standard nonpolar column (e.g., DB-5ms).

    • Run a temperature program to elute compounds based on their boiling points.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST).

Comparison: GC-MS is highly sensitive and specific for volatile impurities. However, the need for derivatization adds a step to the workflow and introduces potential side reactions.[17] It is not the preferred method for quantifying the purity of the non-volatile main compound compared to HPLC.

Integrated Purity Assessment Workflow

A self-validating purity assessment combines these techniques in a logical sequence. The results from one method inform the next, building a comprehensive and trustworthy purity profile.

Purity_Workflow cluster_0 Initial Screening cluster_1 Quantitative & Qualitative Analysis cluster_2 Specific Impurity Profiling cluster_3 Final Assessment A Synthesized Solid B Melting Point Analysis A->B E GC-MS Analysis (Residual Solvents) A->E Check for volatiles C HPLC-UV Analysis (% Area Purity) B->C Broad or Depressed MP D ¹H & ¹³C NMR (Structure & qNMR Purity) B->D Sharp MP F Purity > 99% ? C->F D->F G Release Batch F->G Yes H Repurify (e.g., Recrystallization) F->H No H->A Re-analyze

Caption: Integrated workflow for assessing the purity of synthesized compounds.

Conclusion and Recommendations

Assessing the purity of this compound requires a multi-faceted, orthogonal approach.

  • Initial Check: Always begin with Melting Point Analysis as a rapid and cost-effective indicator of gross purity.

  • Primary Quantification: Employ Reversed-Phase HPLC as the primary method for accurate quantitative determination of purity (as % area). It is robust, reproducible, and ideal for routine quality control.

  • Structural Confirmation and Absolute Purity: Use NMR Spectroscopy to unequivocally confirm the structure of the main component and any identifiable impurities. For establishing a primary reference standard, qNMR is the most authoritative method.

  • Volatile Impurities: If residual solvents or volatile byproducts are suspected, GC-MS is the most suitable technique for their identification.

By integrating these methods, researchers can build a comprehensive and reliable purity profile, ensuring the quality and integrity of their synthesized material and the validity of the data it generates.

References

  • Chemistry For Everyone. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis? YouTube.
  • Mettler Toledo. (n.d.).
  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Westlab Canada.
  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Chemistry LibreTexts.
  • Analytical Testing Labs. (n.d.).
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Paudel, A., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Labster. (n.d.).
  • ECHEMI. (n.d.). How to determine the purity of newly synthesized organic compound? ECHEMI.
  • Benchchem. (n.d.).
  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
  • Pauli, G. F., et al. (2013).
  • The Organic Chemistry Tutor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Montero, L., et al. (2012).
  • Jandera, P. (n.d.).
  • ResearchGate. (n.d.). Salient features of the GC-MS data for the carboxylic acid fraction...
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
  • ResearchGate. (2025, August 6). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation | Request PDF.
  • Gimaletdinov, A. I., et al. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Judžentienė, A., & Būdienė, J. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.

Sources

A Senior Application Scientist's Guide to Comparative Bioisosteric Replacement of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Replacing the Carboxylic Acid Group

In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone pharmacophore, present in approximately 450 approved drugs.[1][2] Its prevalence is rooted in its ability to act as a hydrogen bond donor and acceptor, and to exist as a carboxylate anion at physiological pH, thereby engaging in potent electrostatic interactions with biological targets.[2] However, this functional group is not without its liabilities. Challenges such as poor membrane permeability, rapid metabolism via glucuronidation leading to potentially reactive acyl glucuronides, and high plasma protein binding often hinder the development of promising drug candidates.[1][3][4][5]

Bioisosteric replacement, a time-honored strategy in drug design, offers a powerful approach to mitigate these issues.[6][7] By substituting the carboxylic acid with a group that mimics its essential physicochemical properties, we can fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile while preserving or even enhancing its therapeutic activity.[7][8] This guide provides a comparative analysis of common carboxylic acid bioisosteres, offering experimental data and protocols to inform rational drug design decisions.

The Rationale for Bioisosteric Selection: A Multi-Parameter Optimization

The choice of a suitable bioisostere is not a one-size-fits-all solution. It is a nuanced decision that hinges on a careful consideration of several key physicochemical parameters, primarily acidity (pKa) and lipophilicity (logP or logD). The goal is to identify a surrogate that best replicates the desired interactions of the parent carboxylic acid while improving upon its weaknesses.

Below is a logical workflow for the evaluation and selection of a carboxylic acid bioisostere:

G cluster_0 Initial Assessment cluster_1 Bioisostere Selection & Synthesis cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Decision Start Lead Compound with Carboxylic Acid Problem Identify Liabilities (e.g., poor PK, toxicity) Start->Problem Select Select Potential Bioisosteres (Tetrazole, Acyl Sulfonamide, etc.) Problem->Select Synthesize Synthesize Analogs Select->Synthesize pKa pKa Determination Synthesize->pKa logP logP/logD Measurement Synthesize->logP Metabolic Metabolic Stability Assay Synthesize->Metabolic Activity In Vitro Biological Activity Synthesize->Activity Compare Compare Data with Parent Compound pKa->Compare logP->Compare Metabolic->Compare Activity->Compare Decision Select Optimal Candidate for In Vivo Studies Compare->Decision

Caption: Workflow for the rational selection and evaluation of carboxylic acid bioisosteres.

Comparative Analysis of Key Carboxylic Acid Bioisosteres

This section provides a head-to-head comparison of some of the most widely employed carboxylic acid bioisosteres. The data presented is a synthesis of literature values, primarily from a comprehensive study on phenylpropionic acid derivatives where the carboxylic acid was replaced with various isosteres, providing a consistent scaffold for comparison.[6][7][8]

Structural Comparison

The following diagram illustrates the structural similarities and differences between a carboxylic acid and its common bioisosteres.

G cluster_0 Carboxylic Acid cluster_1 Common Bioisosteres COOH R-C(=O)OH Tetrazole R-CNNNN-H COOH->Tetrazole Mimics acidity & planarity AcylSulfonamide R-C(=O)NH-S(=O)₂-R' COOH->AcylSulfonamide Mimics acidity HydroxamicAcid R-C(=O)NH-OH COOH->HydroxamicAcid Metal chelation potential SquaricAcid R-C₄O₃H COOH->SquaricAcid Highly acidic

Caption: Structural comparison of a carboxylic acid and its common bioisosteres.

Physicochemical Properties: A Data-Driven Comparison

The selection of an appropriate bioisostere is heavily influenced by its physicochemical properties. The following table summarizes key experimental data for common carboxylic acid surrogates on a consistent phenylpropionic acid scaffold.

BioisostereStructurepKalogD at pH 7.4
Carboxylic Acid (Parent) R-COOH4.64-0.49
1H-TetrazoleR-CNNNN-H~4.5 - 5.1Lower than COOH
Acyl SulfonamideR-CONHSO₂CH₃4.13-1.50
Hydroxamic AcidR-CONHOH8.180.71
Squaric Acid AmideR-NH-C₄O₃H2.15-1.65

Data synthesized from multiple sources, with the phenylpropionic acid scaffold as a primary reference for comparative values.[6][7][8][9][10][11]

Expert Insights on the Data:

  • 1H-Tetrazole: A classic and highly successful bioisostere, the tetrazole ring closely mimics the pKa and planar nature of a carboxylic acid.[10][12] This allows it to form similar ionic interactions with biological targets. Notably, the tetrazolate anion is significantly more lipophilic than the carboxylate anion, which can lead to improved membrane permeability and oral absorption.[10] Furthermore, tetrazoles are generally more resistant to phase II metabolism, avoiding the formation of reactive acyl glucuronides.[3][10]

  • Acyl Sulfonamides: This class of bioisosteres also exhibits pKa values comparable to carboxylic acids.[13] The non-planar geometry around the sulfonamide group can be advantageous in probing different regions of a binding pocket. They are often more metabolically stable than carboxylic acids.[14]

  • Hydroxamic Acids: With a significantly higher pKa, hydroxamic acids are less acidic than carboxylic acids and are largely unionized at physiological pH.[9][15] Their most distinguishing feature is their ability to chelate metal ions, making them particularly useful for inhibiting metalloenzymes.[15] However, they can be susceptible to hydrolysis back to the parent carboxylic acid in vivo.[16]

  • Squaric Acid and its Derivatives: These are highly acidic bioisosteres.[6][7][15] Their unique electronic and geometric properties can lead to potent biological activity. The squaramide moiety, for instance, can mimic the α-amino acid portion of molecules.[15]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of our findings, we adhere to validated experimental protocols. Below are detailed methodologies for the synthesis of a representative bioisostere and for the determination of key physicochemical properties.

Synthesis of an Acyl Sulfonamide Bioisostere

This protocol describes a general and efficient method for the synthesis of N-acyl sulfonamides from carboxylic acids using the Mukaiyama reagent.[17]

Materials:

  • Carboxylic acid (1.0 eq)

  • Sulfonamide (1.1 eq)

  • 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) (1.5 eq)

  • Triethylamine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and sulfonamide (1.1 eq) in anhydrous DCM, add triethylamine (3.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2-chloro-1-methylpyridinium iodide (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl sulfonamide.

Determination of pKa by Potentiometric Titration

This protocol outlines the standard method for determining the acid dissociation constant (pKa) using potentiometric titration.[18][19]

Materials:

  • Test compound (to prepare a 1 mM solution)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[18]

  • Prepare a 1 mM solution of the test compound in water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but its effect on pKa should be noted.

  • Add a known volume (e.g., 20 mL) of the 1 mM sample solution to a reaction vessel.

  • Add 0.15 M KCl to maintain a constant ionic strength.[18]

  • Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl.

  • Place the reaction vessel on a magnetic stirrer and immerse the pH electrode in the solution.

  • Titrate the solution by adding small, precise increments of 0.1 M NaOH from a burette.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[18][20]

Determination of logP by the Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for the experimental determination of the octanol-water partition coefficient (logP).[21][22][23]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Mechanical shaker

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a centrifuge tube containing known volumes of both n-octanol and water. The final concentration should be below the compound's critical micelle concentration to avoid experimental artifacts.[22][24]

  • Securely cap the tubes and place them on a mechanical shaker. Shake for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).

  • After shaking, centrifuge the tubes to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic]/[aqueous].

  • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).[21]

Conclusion: A Strategic Approach to Drug Optimization

The bioisosteric replacement of a carboxylic acid is a powerful and proven strategy in medicinal chemistry to overcome common ADME and toxicity challenges.[1][2][5][25] A successful replacement hinges on a deep understanding of the physicochemical properties of the various bioisosteres and a systematic experimental evaluation. By leveraging the comparative data and protocols outlined in this guide, researchers can make more informed decisions, accelerating the optimization of lead compounds into viable drug candidates. The ultimate goal is to maintain or enhance the desired biological activity while engineering a more "drug-like" profile, a critical step on the path to new and improved therapeutics.

References

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 7(4), 424-429. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • Horgan, C., & Maguire, A. R. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Available at: [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • Pandey, R. K., et al. (2023). Facile Synthesis of Acyl Sulfonamides from Carboxylic Acids using the Mukaiyama Reagent. ChemistrySelect, 8(31), e202302096. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available at: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22. Available at: [Link]

  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press. Available at: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22. Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Available at: [Link]

  • Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(5), 1569-1573. Available at: [Link]

  • Jones, S., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30203-30214. Available at: [Link]

  • Short, K. C., et al. (2010). Practical Methods for the Measurement of logP for Surfactants. Journal of Surfactants and Detergents, 13(4), 449-454. Available at: [Link]

  • Ballatore, C., et al. (2018). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 9(12), 1226-1231. Available at: [Link]

  • Jones, S., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30203-30214. Available at: [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1475-1497. Available at: [Link]

  • Amendola, V., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[3]arene Scaffold. The Journal of Organic Chemistry, 76(10), 3893-3903. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Amendola, V., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[3]arene Scaffold. The Journal of Organic Chemistry, 76(10), 3893-3903. Available at: [Link]

  • Gavrylenko, O. V., et al. (2022). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Chemistry of Heterocyclic Compounds, 58(1), 1-13. Available at: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3467-3477. Available at: [Link]

  • Jones, S., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30203-30214. Available at: [Link]

  • Horgan, C., & Maguire, A. R. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Available at: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3467-3477. Available at: [Link]

  • Vračko, M., et al. (2009). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 20(7-8), 701-729. Available at: [Link]

  • Horgan, C., & Maguire, A. R. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Available at: [Link]

  • Short, K. C., et al. (2010). Practical methods for the measurement of log P for surfactants. Journal of Surfactants and Detergents, 13(4), 449-454. Available at: [Link]

  • Stephens, S. J., & Jonich, M. J. (1971). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 48(10), 683. Available at: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22. Available at: [Link]

  • Horgan, C., & Maguire, A. R. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Available at: [Link]

  • Duncton, M. A. J., et al. (2017). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3433. Available at: [Link]

  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 123. Available at: [Link]

  • Barbosa, J., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. Available at: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22. Available at: [Link]

  • Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58622. Available at: [Link]

  • Thompson, A. L., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & Medicinal Chemistry Letters, 26(23), 5738-5741. Available at: [Link]

  • Singh, S. K., et al. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 16(2), 229-245. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, it is imperative to preface this guide with a core principle: the responsible disposal of any chemical reagent is as crucial as its application in research. This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2',3'-Dimethylbiphenyl-3-carboxylic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety data for analogous compounds and general best practices for laboratory chemical waste management.

Understanding the Hazard Profile: A Cautious Approach

  • Be harmful if swallowed.[1]

  • Cause skin and serious eye irritation.[1]

  • May cause respiratory irritation.

  • Be very toxic to aquatic life with long-lasting effects.

This conservative approach ensures the highest level of safety. All personnel handling this compound must be thoroughly trained on these potential hazards and the corresponding safety protocols.

Personnel Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.To avoid skin contact, which may lead to irritation.[1]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental splashes.
Respiratory To be used in a well-ventilated area or under a chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary for large spills.To prevent inhalation of dust or aerosols, which could cause respiratory tract irritation.

Spill Management: Immediate and Controlled Response

In the event of a spill, immediate and calm action is critical to mitigate exposure and contamination.

For small, solid spills:

  • Restrict Access: Cordon off the affected area to prevent further spread.

  • Don Appropriate PPE: Ensure all required PPE is worn before cleanup.

  • Gently Cover: Use a dry, inert absorbent material like sand or vermiculite to cover the spill. Avoid raising dust.[1]

  • Collect: Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the rinsate as hazardous waste. Follow with a soap and water wash.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

For solutions or larger spills:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: Use absorbent pads or booms to contain the spill and prevent it from entering drains.[1][3]

  • Absorb: Apply an inert absorbent material to the spill.

  • Collect and Dispose: Follow the same collection and decontamination steps as for a solid spill.

Waste Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]

Step 1: Waste Segregation and Collection

Proper segregation is key to safe and compliant waste management.

  • Solid Waste:

    • Collect unadulterated this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, robust, and clearly labeled hazardous waste container.

    • The container must have a secure lid to prevent accidental spills or the release of dust.[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid hazardous waste container.

    • Refer to a chemical compatibility chart to avoid mixing with incompatible waste streams.[4][5] Aromatic carboxylic acids are generally incompatible with bases, strong oxidizing agents, and some metals.[6]

    • Do not overfill containers; leave adequate headspace for expansion.

Step 2: Waste Container Labeling

Accurate and detailed labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The associated hazards (e.g., "Irritant," "Harmful," "Aquatic Toxin")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from ignition sources and incompatible chemicals.[3]

  • In a cool, dry, and well-ventilated location.[1]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is handled and disposed of by a licensed waste disposal company in accordance with all local, state, and federal regulations.[7]

Disposal Decision Workflow

The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal Waste Waste containing This compound IsSolid Is the waste solid or liquid? Waste->IsSolid SolidWaste Collect in a labeled solid hazardous waste container. IsSolid->SolidWaste Solid LiquidWaste Collect in a labeled, compatible liquid hazardous waste container. IsSolid->LiquidWaste Liquid Store Store in designated satellite accumulation area. SolidWaste->Store LiquidWaste->Store EHS Contact Environmental Health & Safety for pickup and disposal. Store->EHS

Sources

Safeguarding Your Research: A Practical Guide to Handling 2',3'-Dimethylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, the safe handling of novel compounds is paramount. This guide provides essential, immediate, and actionable information for the safe handling and disposal of 2',3'-Dimethylbiphenyl-3-carboxylic acid. As your partner in research, we are committed to providing value beyond the product itself, ensuring that your work is not only groundbreaking but also conducted with the highest standards of safety.

Immediate Safety and Hazard Assessment

Based on data from structurally related biphenyl carboxylic acids, this compound should be handled as a compound that is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3][4]

Key Safety Data Summary

Hazard ClassificationPotential EffectsRecommended Action
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if ingested and seek medical attention.[2][5]
Skin Corrosion/Irritation Causes skin irritation.Avoid contact with skin. Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses with side shields or chemical goggles. If in eyes, rinse cautiously with water for several minutes.[2][3][4]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for researchers.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Handling & Spill Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces & Glassware handle_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the compound, ensure that all necessary safety measures are in place.

  • Engineering Controls : All handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the fume hood has adequate airflow. An emergency shower and eyewash station should be readily accessible.[7]

  • Personal Protective Equipment (PPE) : The selection of appropriate PPE is critical.[8]

    • Hand Protection : Wear nitrile or neoprene gloves.[9] Always inspect gloves for tears or punctures before use. Double gloving is recommended to prevent contamination of the surrounding area when removing the outer glove inside the fume hood.[10]

    • Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[8] However, given the potential for serious eye irritation, chemical safety goggles are strongly recommended.[2][3][4] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[9]

    • Skin and Body Protection : A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn.[2] Closed-toe shoes are required in all laboratory settings.[7]

    • Respiratory Protection : If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[2]

Step 2: Handling and Experimental Procedures

With the proper preparations, you can proceed with the handling of the compound.

  • Weighing : When weighing the solid compound, do so in the chemical fume hood to contain any dust. Use a draft shield on the balance if necessary.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling : Avoid creating dust.[2] Wash hands thoroughly after handling, even if gloves were worn.[11][12]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Containment : For small spills, use an absorbent material to contain the substance. Avoid raising dust.[2]

  • Cleanup : Carefully sweep or vacuum the spilled solid, ensuring not to generate airborne dust.[6] Place the collected material in a sealed, labeled container for disposal.

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.

Step 4: Waste Disposal

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Segregation : All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Disposal Protocol : Dispose of chemical waste through your institution's environmental health and safety (EHS) office.[14] Do not dispose of this compound down the drain.[2] The disposal of the container and any unused product should be handled by a licensed professional waste disposal service.[2]

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4][11]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if skin irritation occurs.[11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for scientific advancement.

References

  • TCI Chemicals. (2025, January 2).
  • AA Blocks. (2025, January 18).
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Sigma-Aldrich. (2025, May 7).
  • Fisher Scientific. (2009, September 26).
  • OSHA. (1993, April 8).
  • Fisher Scientific.
  • AK Scientific, Inc. Amino-2'-hydroxy-biphenyl-3-carboxylic acid.
  • Maymom. (2023, August 25).
  • Greenbook.net.
  • Sigma-Aldrich. (2024, August 7).
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Spectrum Chemical. (2018, December 28).
  • UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Nipissing University. (2019, June 12).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.